molecular formula C20H24ClN7O6 B13864290 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

Numéro de catalogue: B13864290
Poids moléculaire: 497.9 g/mol
Clé InChI: RUHVYSLZCKTOQW-IQHREDHNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

9,10-Dehydro Folitixorin-(phenylene-d4) Chloride is a useful research compound. Its molecular formula is C20H24ClN7O6 and its molecular weight is 497.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C20H24ClN7O6

Poids moléculaire

497.9 g/mol

Nom IUPAC

(2S)-2-[[4-(3-amino-1-oxo-4a,5,6,6a,7,10a-hexahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid chloride

InChI

InChI=1S/C20H23N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13,15-16,22H,5-8H2,(H5-,21,23,24,25,28,29,30,31,32,33);1H/t12?,13-,15?,16?;/m0./s1/i1D,2D,3D,4D;

Clé InChI

RUHVYSLZCKTOQW-IQHREDHNSA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N2CC3CNC4C([N+]3=C2)C(=O)NC(=N4)N)[2H].[Cl-]

SMILES canonique

C1C2CN(C=[N+]2C3C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-]

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride, a deuterated analog of a key folate derivative. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis of isotopically labeled compounds for use in metabolic studies, as internal standards in analytical assays, or as potential therapeutic agents.

Introduction: The Significance of Folitixorin and its Deuterated Analogs

Folitixorin, also known as 5,10-methylenetetrahydrofolate, is a pivotal cofactor in one-carbon metabolism. It plays a crucial role in the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][2] Its importance is highlighted in cancer chemotherapy, where it is used to modulate the efficacy of fluoropyrimidines like 5-fluorouracil (5-FU).

The synthesis of isotopically labeled analogs, such as this compound, is of significant interest. The incorporation of deuterium in the phenylene ring of the p-aminobenzoic acid (PABA) moiety provides a valuable tool for pharmacokinetic and metabolic studies. The deuterium label allows for the differentiation of the administered compound from its endogenous counterparts using mass spectrometry-based techniques. The "9,10-dehydro" modification introduces a double bond in the pteridine ring system, which can alter the molecule's chemical and biological properties. 9,10-Dehydro Folitixorin Chloride is also a known intermediate in the preparation of calcium folinate.

This guide will detail a convergent synthetic strategy, beginning with the preparation of the key deuterated intermediate, followed by its incorporation into the folic acid backbone, and subsequent transformations to yield the final target molecule.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through a convergent strategy. The molecule can be conceptually disconnected into three main fragments: a pteridine moiety, a deuterated p-aminobenzoyl group, and an L-glutamic acid tail.

Our strategy involves:

  • Synthesis of p-Aminobenzoic acid-(phenylene-d4) (PABA-d4): This will be the source of the isotopic label.

  • Coupling of PABA-d4 with L-glutamic acid: To form the p-aminobenzoyl-L-glutamic acid-(phenylene-d4) intermediate.

  • Synthesis of a suitable pteridine precursor.

  • Condensation of the pteridine precursor with the deuterated p-aminobenzoyl-L-glutamic acid fragment: To construct the folic acid-(phenylene-d4) backbone.

  • Reduction of the folic acid-(phenylene-d4) to tetrahydrofolic acid-(phenylene-d4) (THF-d4).

  • Formation of the 5,10-methylene bridge to yield Folitixorin-(phenylene-d4).

  • Introduction of the 9,10-dehydro bond and formation of the chloride salt.

G Target This compound Folitixorin_d4 Folitixorin-(phenylene-d4) Target->Folitixorin_d4 Dehydrogenation & Salt Formation THF_d4 Tetrahydrofolic Acid-(phenylene-d4) Folitixorin_d4->THF_d4 Reaction with Formaldehyde Folic_Acid_d4 Folic Acid-(phenylene-d4) THF_d4->Folic_Acid_d4 Reduction Pteridine Pteridine Precursor (e.g., 6-bromomethylpterin) Folic_Acid_d4->Pteridine PABAGlu_d4 p-Aminobenzoyl-L-glutamic acid-(phenylene-d4) Folic_Acid_d4->PABAGlu_d4 Condensation PABA_d4 p-Aminobenzoic acid-(phenylene-d4) PABAGlu_d4->PABA_d4 Glutamic_Acid L-Glutamic Acid PABAGlu_d4->Glutamic_Acid Amide Coupling

Synthesis of Key Intermediates

Synthesis of p-Aminobenzoic acid-(2,3,5,6-d4) (PABA-d4)

The introduction of the deuterium label is achieved through the deuteration of p-aminobenzoic acid. A common and effective method involves the deuteration of aniline followed by carboxylation.

Experimental Protocol:

  • Deuteration of Aniline: Aniline is treated with a deuterium source, such as DCl in D₂O, under elevated temperatures to facilitate the exchange of the aromatic protons with deuterium.

  • Sandmeyer-type Reaction: The resulting aniline-d5 is then diazotized with sodium nitrite in the presence of a deuterated acid (e.g., D₂SO₄).

  • Cyanation: The diazonium salt is treated with cuprous cyanide (CuCN) to introduce a nitrile group, yielding p-cyanophenyl-d4.

  • Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to afford p-aminobenzoic acid-(2,3,5,6-d4).

The rationale for this multi-step approach lies in the high efficiency of the H/D exchange on the activated aniline ring and the reliability of the Sandmeyer reaction for introducing the carboxylate precursor.

Synthesis of N-(p-Aminobenzoyl)-L-glutamic acid-(phenylene-d4)

This dipeptide fragment is synthesized by coupling PABA-d4 with L-glutamic acid.

Experimental Protocol:

  • Protection of L-glutamic acid: The amino and the γ-carboxyl groups of L-glutamic acid are protected, for instance, as the N-trifluoroacetyl diethyl ester.

  • Activation of PABA-d4: The carboxyl group of PABA-d4 is activated, for example, by conversion to its acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).

  • Coupling Reaction: The activated PABA-d4 is reacted with the protected L-glutamic acid.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the desired product.

Assembly of the Folic Acid-(phenylene-d4) Backbone

The classical synthesis of folic acid involves the condensation of three components: a pteridine derivative, p-aminobenzoic acid, and L-glutamic acid. A more convergent approach involves the condensation of a pteridine precursor with the pre-formed N-(p-aminobenzoyl)-L-glutamic acid-(phenylene-d4).

Experimental Protocol:

  • Synthesis of 6-Bromomethylpterin: A common pteridine precursor is 2-amino-4-hydroxy-6-bromomethylpteridine, which can be synthesized from 2,4,5-triamino-6-hydroxypyrimidine and dibromopropionaldehyde.

  • Condensation: The 6-bromomethylpterin is condensed with N-(p-aminobenzoyl)-L-glutamic acid-(phenylene-d4) in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amino group of the PABA moiety on the bromomethyl group of the pteridine.

G cluster_0 Deuterated Fragment Synthesis cluster_1 Folic Acid Backbone Assembly cluster_2 Final Transformations PABA_d4 p-Aminobenzoic acid-d4 PABAGlu_d4 p-Aminobenzoyl-L-glutamic acid-d4 PABA_d4->PABAGlu_d4 Coupling with L-Glutamic Acid Folic_Acid_d4 Folic Acid-d4 PABAGlu_d4->Folic_Acid_d4 Condensation Pteridine 6-Bromomethylpterin Pteridine->Folic_Acid_d4 THF_d4 Tetrahydrofolic Acid-d4 Folic_Acid_d4->THF_d4 Reduction Folitixorin_d4 Folitixorin-d4 THF_d4->Folitixorin_d4 Reaction with HCHO Target 9,10-Dehydro Folitixorin-d4 Chloride Folitixorin_d4->Target Dehydrogenation

Conversion to this compound

Reduction to Tetrahydrofolic Acid-(phenylene-d4) (THF-d4)

The pyrazine ring of the folic acid derivative needs to be reduced to the tetrahydro level. This can be achieved either chemically or enzymatically.

Chemical Reduction Protocol:

  • Dissolution: Folic acid-(phenylene-d4) is dissolved in a suitable solvent, typically an aqueous base.

  • Reduction: Sodium dithionite is added to the solution to reduce the folic acid to 7,8-dihydrofolic acid-(phenylene-d4) (DHF-d4).

  • Further Reduction: The DHF-d4 is then further reduced to THF-d4 using a stronger reducing agent like sodium borohydride or through catalytic hydrogenation over a platinum catalyst.

Enzymatic Reduction: Dihydrofolate reductase (DHFR) can be used for a more stereoselective reduction of DHF-d4 to the biologically active (6S)-THF-d4.[3]

Formation of Folitixorin-(phenylene-d4)

Folitixorin is formed by the reaction of THF-d4 with formaldehyde, which creates the methylene bridge between the N5 and N10 positions.

Experimental Protocol:

  • Reaction with Formaldehyde: An aqueous solution of THF-d4 is treated with an excess of formaldehyde at a controlled pH (typically around 7).

  • Purification: The resulting Folitixorin-(phenylene-d4) is then purified, often by ion-exchange chromatography, to remove unreacted starting materials and byproducts.

Introduction of the 9,10-Dehydro Moiety and Salt Formation

The introduction of the 9,10-double bond represents a key and challenging step. This transformation involves the oxidation of the N10-substituted dihydropteridine ring. While direct methods for this specific transformation on Folitixorin are not widely reported, a plausible approach involves a controlled oxidation.

Proposed Oxidation Protocol:

  • Controlled Oxidation: A solution of Folitixorin-(phenylene-d4) can be treated with a mild oxidizing agent. The choice of oxidant is critical to avoid over-oxidation or degradation of the molecule. Potential candidates include mild iodine solutions or air oxidation catalyzed by a suitable metal complex. The reaction would need careful monitoring by techniques such as HPLC and mass spectrometry.

  • Chloride Salt Formation: Following the oxidation, the product is isolated and can be converted to the chloride salt by treatment with a source of chloride ions, such as hydrochloric acid, followed by precipitation or lyophilization.

Characterization and Quality Control

The final product and all key intermediates must be thoroughly characterized to confirm their identity, purity, and isotopic enrichment.

Analytical Technique Purpose
Mass Spectrometry (MS) To confirm the molecular weight and the incorporation of four deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR to confirm the absence of signals from the deuterated positions of the phenylene ring. ¹³C and ¹⁵N NMR can provide further structural confirmation.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound and intermediates.
UV-Vis Spectroscopy To confirm the presence of the pteridine chromophore and for quantification.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The key steps involve the synthesis of the deuterated building block, its incorporation into the folic acid framework, and a series of transformations to introduce the desired functional groups and the 9,10-dehydro moiety. This guide provides a scientifically sound and logical pathway for the synthesis of this valuable isotopically labeled compound, which will be a crucial tool for researchers in the fields of drug metabolism, pharmacokinetics, and cancer research.

References

Introduction: Unveiling a Deuterated Folate Analog for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride for Researchers, Scientists, and Drug Development Professionals

This compound is a stable, deuterium-labeled version of 9,10-Dehydro Folitixorin Chloride, a key intermediate in the synthesis of calcium folinate.[1][2] This isotopically enriched compound serves as a valuable tool for researchers in the field of drug metabolism and pharmacokinetics (DMPK). The incorporation of deuterium atoms into the phenylene ring of the molecule provides a subtle yet powerful modification that allows for sensitive and specific tracking of the compound in biological systems.[3]

Folinic acid and its derivatives, such as Leucovorin and Folitixorin, are critical components in cancer chemotherapy.[4][5][6] They are employed to counteract the toxic effects of folate antagonists like methotrexate and to enhance the efficacy of fluoropyrimidine-based drugs such as 5-fluorouracil (5-FU).[7][8][9] By providing a reduced form of folic acid, these compounds bypass the enzymatic step inhibited by methotrexate, thereby "rescuing" healthy cells from its cytotoxic effects.[7][10] In conjunction with 5-FU, they form a stable ternary complex with thymidylate synthase, enhancing the inhibition of DNA synthesis in cancer cells.[5]

The strategic placement of deuterium in this compound offers a significant advantage in metabolic studies. Deuteration can subtly alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect.[3] This property can be exploited to improve a drug's pharmacokinetic profile.[11] More commonly, the deuterium label serves as a "heavy" tag that can be easily distinguished from its non-deuterated counterparts by mass spectrometry, enabling precise quantification in complex biological matrices.[3]

This technical guide provides a comprehensive overview of the chemical properties, inferred mechanism of action, and potential research applications of this compound, designed to empower researchers and drug development professionals in their scientific endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While extensive experimental data for this specific deuterated compound is not publicly available, its properties can be largely inferred from its non-deuterated analog and the general structure of folates.

PropertyValueSource
Molecular Formula C20H20D4ClN7O6[3][12]
Molecular Weight 497.93 g/mol [3][12]
Appearance Inferred to be a solid-
Melting Point >223°C (decomposes) (for non-deuterated form)[1]
Solubility Inferred to be soluble in aqueous solutions, similar to other folates-
Storage Recommended to be stored under controlled conditions as per the Certificate of Analysis[3]

Inferred Synthesis and Isotopic Labeling

While the specific synthetic route for this compound is proprietary to its manufacturers, a plausible general approach involves the incorporation of a deuterium-labeled precursor during the synthesis of the folic acid backbone. A key starting material would be para-aminobenzoic acid (PABA) with a deuterated phenyl ring.

A generalized workflow for such a synthesis is outlined below:

Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Pteridine Pteridine Precursor Coupling Multi-step Coupling Reaction Pteridine->Coupling PABA_d4 p-Aminobenzoic acid-(phenylene-d4) PABA_d4->Coupling GlutamicAcid L-Glutamic Acid GlutamicAcid->Coupling Dehydration Dehydration & Cyclization Coupling->Dehydration FinalProduct 9,10-Dehydro Folitixorin- (phenylene-d4) Chloride Dehydration->FinalProduct

Caption: A generalized synthetic workflow for this compound.

Mechanism of Action: A Deuterated Player in Folate Metabolism

This compound is expected to follow the same mechanism of action as its non-deuterated counterparts, Folitixorin and Leucovorin. These molecules are derivatives of tetrahydrofolic acid (THF), the active form of folic acid in the body.

The core function of these compounds is to serve as a source of reduced folates, which are essential coenzymes in a variety of metabolic pathways, including the synthesis of purines and thymidylate, which are necessary for DNA and RNA production.[7][10]

In the context of cancer therapy, this mechanism is exploited in two primary ways:

  • Methotrexate Rescue: High-dose methotrexate therapy works by inhibiting dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolic acid to THF.[8] This leads to a depletion of intracellular THF, causing cell death. Leucovorin or Folitixorin can be administered after methotrexate to bypass the blocked DHFR enzyme and replenish the THF pool in non-cancerous cells, thus mitigating the toxic side effects.[7][9]

  • Enhancement of 5-Fluorouracil Activity: When used in combination with 5-FU, Folitixorin is metabolized to 5,10-methylenetetrahydrofolate. This metabolite forms a stable ternary complex with the active metabolite of 5-FU (FdUMP) and the enzyme thymidylate synthase.[5] This enhanced binding inhibits the synthesis of thymidylate, a crucial component of DNA, leading to increased cytotoxicity in cancer cells.[5]

The following diagram illustrates the central role of folate metabolism and the intervention points of methotrexate and the rescue agents.

Folate_Metabolism cluster_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction MTHF 5,10-Methylene-THF THF->MTHF Purines Purine Synthesis THF->Purines MTHF->THF dTMP dTMP (for DNA Synthesis) MTHF->dTMP dUMP dUMP dUMP->dTMP Methylation DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) MTX Methotrexate MTX->DHFR Inhibits Leucovorin Leucovorin / Folitixorin Leucovorin->THF Bypasses DHFR

Caption: The role of Folitixorin in the folate metabolism pathway.

Analytical Characterization: Methods and Protocols

The characterization of this compound would involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) would likely be employed. Detection would typically be via UV absorbance.[13]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight and the incorporation of the four deuterium atoms. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals in the phenylene region where the deuterium atoms have been substituted. ¹³C NMR would also show characteristic shifts.

Hypothetical HPLC-MS Protocol for Quantification in a Biological Matrix:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled Folitixorin).

    • Perform a protein precipitation step by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • HPLC System: A standard HPLC system with a reversed-phase C18 column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for both this compound and the internal standard.

  • Data Analysis:

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of Folitixorin and its metabolites in biological samples. Its utility extends to several key areas of research:

  • Pharmacokinetic Studies: By using the deuterated compound as a tracer, researchers can accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of Folitixorin.

  • Metabolite Identification: The distinct mass of the deuterated compound allows for the easy identification of its metabolites in complex biological matrices.

  • Bioequivalence Studies: It can be used in studies comparing the bioavailability of different formulations of Folitixorin.

  • Drug-Drug Interaction Studies: The deuterated analog can help in elucidating the impact of co-administered drugs on the metabolism of Folitixorin.[11]

Conclusion

This compound represents a sophisticated tool for advancing our understanding of folate analog pharmacology. While its core chemical properties and mechanism of action are inferred from its non-deuterated parent compound, the introduction of a stable isotopic label provides researchers with a powerful means to conduct highly sensitive and specific quantitative studies. This in-depth technical guide serves as a foundational resource for scientists and drug development professionals seeking to leverage this valuable research compound in their work to refine and improve cancer chemotherapy regimens.

References

"9,10-Dehydro Folitixorin-(phenylene-d4) Chloride" structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This whitepaper provides a comprehensive, multi-technique guide for the definitive structure elucidation of this compound, a complex, isotopically-labeled derivative of a folate pathway modulator. As direct literature on this specific analog is not available, this guide establishes a robust, first-principles-based workflow. It is designed for researchers, analytical scientists, and drug development professionals who require a high-confidence, self-validating system for structural confirmation. We will move beyond simple protocol listing to explain the causality behind experimental choices, synthesizing data from High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), and corroborative spectroscopy to build an unassailable structural proof.

Introduction: Deconstructing the Analytical Challenge

The target molecule, this compound, presents a multifaceted analytical challenge. Its name implies a core structure related to Folitixorin (the biologically active L-isomer of Leucovorin), modified with two critical features: an introduced site of unsaturation (9,10-dehydro) and a stable isotope label (phenylene-d4).

The core hypothesis for the structure is:

(Note: A representative image would be placed here in a full publication; for this guide, the structure is confirmed through the following workflow.)

The elucidation process must therefore be designed not merely to identify the compound, but to unambiguously validate three key structural postulates:

  • The Core Folinic Acid Framework: Confirmation of the pteridine ring, p-aminobenzoyl moiety, and glutamate side-chain.

  • The 9,10-Dehydro Moiety: Positive identification of the C=C double bond between position 9 and the N10 nitrogen, a feature that extends the chromophore and alters the electronic environment.

  • The Isotopic Label: Confirmation of the presence and precise location of four deuterium atoms on the p-aminobenzoyl (PABA) phenylene ring.

This guide presents a logical, phased approach to assemble the structural puzzle.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS as it provides the most direct and rapid confirmation of the elemental composition—the foundational truth upon which all further analysis is built. For an isotopically labeled compound, this step is non-negotiable as it validates the success of the deuteration synthesis.

Objective: Confirming Elemental Composition and Isotopic Labeling

The primary goal is to match the experimentally measured mass to the theoretical exact mass of the proposed molecule, C₂₀H₁₇D₄ClN₄O₇. A high-resolution instrument, such as an Orbitrap or ESI-TOF, is required to achieve the necessary mass accuracy (typically < 5 ppm) to distinguish the target formula from other potential elemental compositions.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Electrospray Ionization (ESI) in positive ion mode is preferred due to the presence of basic nitrogen atoms in the pteridine ring, which are readily protonated.

  • Infusion: Direct infuse the sample at a flow rate of 5-10 µL/min.

  • Mass Analyzer Settings:

    • Mass Range: 100-1000 m/z

    • Resolution: Set to >60,000 FWHM to ensure accurate mass measurement.

    • Calibration: Calibrate the instrument immediately prior to analysis using a certified standard.

  • Data Acquisition: Acquire data for at least 1 minute to obtain a high-quality averaged spectrum.

Data Interpretation: Validating the Molecular Formula

The data analysis focuses on the protonated molecular ion [M+H]⁺.

ParameterTheoretical Value (for C₂₀H₁₇D₄N₄O₇⁺)Expected Experimental Result
Monoisotopic Mass 465.1856465.1856 ± 0.0023 (within 5 ppm)
Isotopic Pattern A characteristic cluster reflecting the presence of four deuterium atoms.The relative abundance of the M+1, M+2 peaks will be distinct from the non-deuterated analog.

The observation of the [M+H]⁺ ion at the calculated m/z with a mass error below 5 ppm provides strong evidence for the elemental composition and, critically, confirms the incorporation of exactly four deuterium atoms.

Fragmentation Analysis (MS/MS): Locating the Deuterated Moiety

Trustworthiness: While HRMS confirms that the label is present, tandem MS (MS/MS) confirms where it is. This provides a self-validating system; if the fragmentation pattern does not align with the proposed location, the structural hypothesis is incorrect. The C9-N10 bond is a known labile site in folate derivatives, making it an ideal target for fragmentation to isolate the PABA moiety.

Protocol:

  • Method: Perform a product ion scan on the precursor ion [M+H]⁺ (m/z 465.18).

  • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Expected Fragmentation: The key fragmentation pathway involves the cleavage of the C9-N10 bond, which isolates the deuterated p-aminobenzoylglutamate portion of the molecule.

G cluster_0 Precursor Ion cluster_1 Key Fragments M [M+H]⁺ m/z 465.18 (C₂₀H₁₇D₄N₄O₇⁺) F1 Fragment A m/z 288.11 (C₁₄H₁₂D₄N₂O₄⁺) p-aminobenzoyl(d4)-glutamate M->F1  C9-N10 Cleavage F2 Fragment B m/z 178.07 (C₆H₅N₂O₃⁺) Pteridine moiety M->F2  C9-N10 Cleavage

Caption: Expected MS/MS fragmentation pathway of the target molecule.

The detection of the fragment ion at m/z 288.11, corresponding to the deuterated p-aminobenzoyl-glutamate moiety, provides definitive evidence that the four deuterium atoms reside on the phenylene ring.

Definitive Structure Mapping: NMR Spectroscopy

Expertise & Experience: NMR is the cornerstone of structure elucidation. It provides atom-level connectivity information, allowing for the unambiguous assembly of the molecular framework. For this molecule, a suite of experiments is required to resolve the complexities introduced by the dehydro bond and the isotopic label. The choice of DMSO-d₆ as a solvent is strategic, as it solubilizes the polar compound and its residual proton signals do not interfere with key aromatic regions.

Experimental Protocols: A Multi-dimensional Approach
  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Experiments to be Performed:

    • ¹H NMR: Standard proton spectrum to identify all hydrogen atoms.

    • ¹³C{¹H} NMR: Broadband decoupled carbon spectrum to identify all unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin coupling networks, primarily within the glutamate and pteridine systems.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹JCH).

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). This is the most critical experiment for connecting the molecular fragments.

    • ²H NMR: A direct observation of the deuterium signal to confirm its chemical environment.

Data Interpretation: Assembling the Structural Jigsaw

The interpretation strategy is to use the 2D correlation data to walk through the molecule's backbone, confirming each piece of the proposed structure.

  • ¹H NMR: The most striking initial observation will be the significant reduction in signal intensity in the aromatic region (~7.5-8.0 ppm) compared to the non-deuterated Folitixorin standard. The characteristic AA'BB' pattern of the p-substituted phenylene ring will be absent.

  • ¹³C NMR: The carbon signals for the deuterated ring will appear as low-intensity multiplets (due to C-D coupling) and may be shifted slightly upfield.

  • ²H NMR: A single, relatively sharp signal in the aromatic region (~7.6 ppm) will provide direct, unambiguous evidence of the deuterium label on the magnetically equivalent positions of the phenylene ring.

This is the most challenging aspect of the elucidation. The absence of a proton at the N10 position and the presence of a C9=N10 double bond must be proven through long-range correlations. The HMBC experiment is the key.

G struct H8 C4a C9 C1' (Glutamate) corr1 H8 ↔ C9 (³J) struct:h8->corr1 struct:c9->corr1 corr2 H8 ↔ C4a (²J) struct:h8->corr2 struct:c4a->corr2 corr3 H(Glutamate) ↔ C9 (³J) struct:c1->corr3 struct:c9->corr3

Caption: Critical HMBC correlations for confirming the C9 position.

  • Correlation from H8 to C9: The proton at position 8 (H8, typically a singlet ~8.5 ppm) is expected to show a 3-bond correlation (³JCH) to the C9 carbon in the HMBC spectrum.

  • Correlation from Glutamate Protons to C9: The protons on the glutamate side chain, specifically the α- and β-protons, should show a correlation to the C9 carbon.

  • Absence of N10-H: The ¹H NMR spectrum will lack a signal for a proton on the N10 nitrogen, which would typically appear in a non-dehydro analog.

  • Chemical Shift of C9: The C9 carbon will be significantly deshielded (shifted downfield) into the ~150-160 ppm range, characteristic of a C=N bond, compared to the ~48 ppm expected for a C9-N10 single bond in Leucovorin.

This network of correlations, combined with the C9 chemical shift, provides irrefutable evidence for the 9,10-dehydro structure.

Summary of Expected NMR Data
FeatureTechniqueExpected ObservationConclusion
PABA Ring ¹H NMRAbsence of AA'BB' signals (~7.6, 6.6 ppm).Confirms deuteration of the phenylene ring.
²H NMRSingle sharp signal at ~7.6 ppm.Directly confirms deuterium location.
Dehydro Bond ¹³C NMRC9 signal observed at ~150-160 ppm.Evidence of C=N bond character at C9.
HMBCCorrelation observed between H8 and C9.Confirms connectivity of the pteridine ring to C9.
¹H NMRAbsence of N10-H proton signal.Consistent with the C9=N10 double bond.
Framework COSY, HSQC, HMBCFull correlation network consistent with folinic acid backbone.Confirms the overall molecular framework.

Corroborative Spectroscopic Analysis

FT-IR Spectroscopy
  • Objective: To confirm the presence of key functional groups.

  • Protocol: Acquire spectrum using an ATR (Attenuated Total Reflection) accessory.

  • Expected Key Vibrations:

    • ~3300 cm⁻¹ (broad): O-H stretch (carboxylic acid) and N-H stretch (amides, amines).

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1650 cm⁻¹ (strong): C=O stretch of the amide I band (glutamate and PABA).

    • ~1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pteridine rings.

UV-Vis Spectroscopy
  • Objective: To confirm the extended electronic conjugation due to the 9,10-dehydro bond.

  • Protocol: Dissolve sample in a suitable buffer (e.g., pH 7 phosphate buffer) and acquire the absorption spectrum from 200-500 nm.

  • Expected Result: The introduction of the C9=N10 double bond extends the π-conjugated system of the pteridine ring. This is expected to cause a bathochromic (red) shift in the longest-wavelength absorption maximum (λmax) compared to non-dehydro Folitixorin. This provides strong electronic evidence supporting the structural assignment from NMR.

Final Data Synthesis and Structure Confirmation

The structure of this compound is confirmed with high confidence by the congruent and self-validating data from all orthogonal analytical techniques:

  • HRMS confirmed the exact elemental composition, including the presence of four deuterium atoms.

  • MS/MS fragmentation definitively located the d4 label on the p-aminobenzoyl-glutamate fragment.

  • NMR spectroscopy provided the complete covalent framework. The absence of ¹H signals and the presence of a ²H signal confirmed the deuteration of the phenylene ring, while the unique chemical shift of C9 and a network of key HMBC correlations unambiguously established the 9,10-dehydro bond.

  • FT-IR and UV-Vis spectroscopy provided corroborating evidence for the expected functional groups and the extended electronic conjugation, respectively.

This systematic, multi-technique workflow provides a robust and trustworthy methodology for the complete and unambiguous structure elucidation of this complex molecule and serves as a template for similar analytical challenges.

An In-Depth Technical Guide to the Deuterium Labeling of Folitixorin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic deuterium labeling of Folitixorin, a critical folate analog used in cancer therapy. Deuterium labeling, the selective replacement of hydrogen with its heavy isotope, is a pivotal tool in drug development for enhancing pharmacokinetic profiles and enabling precise bioanalytical quantitation.[1][2] This document details the rationale behind isotopic substitution, outlines strategic labeling sites on the Folitixorin molecule, presents detailed synthetic and purification protocols, and describes the analytical techniques required for structural verification and quantification of deuterium incorporation. By integrating field-proven insights with established chemical principles, this guide serves as an essential resource for researchers engaged in the development of advanced therapeutic agents.

Introduction: The Rationale for Deuterium Labeling Folitixorin

Folitixorin (5,10-methylenetetrahydrofolate) is a crucial cofactor in one-carbon metabolism, playing a vital role in the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[3] In oncology, it is used to modulate the cytotoxicity of fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU).[1] The strategic incorporation of deuterium into the Folitixorin structure offers two primary advantages for drug development:

  • Modification of Pharmacokinetic Properties: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This "deuterium kinetic isotope effect" (DKIE) can slow the rate of metabolic processes that involve C-H bond cleavage, a common pathway for drug breakdown by cytochrome P450 (CYP) enzymes.[2] By deuterating metabolically vulnerable positions, or "soft spots," the resulting Folitixorin derivative can exhibit a longer plasma half-life, reduced metabolic clearance, and potentially improved therapeutic efficacy and safety profiles.[2]

  • Use as an Internal Standard: Deuterated analogs are indispensable as internal standards for quantitative bioanalysis using mass spectrometry (MS).[4] Since a deuterated molecule is chemically identical to its non-deuterated counterpart but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency. This allows for highly accurate quantification of the parent drug in complex biological matrices like plasma or tissue, correcting for variations in sample preparation and instrument response.[4][5]

Strategic Considerations for Labeling Folitixorin

The Folitixorin molecule presents several potential sites for deuterium incorporation. The choice of which positions to label is dictated by the intended application.

Labeling for Pharmacokinetic Enhancement

To slow metabolism, deuterium should be introduced at sites susceptible to enzymatic oxidation. While specific metabolic pathways for Folitixorin are complex and intertwined with the endogenous folate cycle, general principles suggest targeting:

  • The p-Aminobenzoyl Glutamate (PABA) Moiety: The aromatic ring of the PABA segment is a potential site for hydroxylation.

  • The Tetrahydropyrazine Ring: Positions adjacent to nitrogen atoms can be susceptible to oxidation.

Identifying these "soft spots" often requires prior metabolic profiling studies of the parent drug.

Labeling for Use as an Internal Standard

For internal standards, the key criteria are stability and a sufficient mass shift (typically +3 or more mass units) to avoid isotopic overlap with the parent compound. The deuterium labels must be placed on non-exchangeable positions to prevent their loss in protic solvents. A commercially available version, Folitixorin-d4, exemplifies this approach, with deuterium atoms placed on the glutamate side chain.[1]

Diagram: Strategic Deuteration Sites on Folitixorin A conceptual diagram illustrating potential sites for deuterium labeling on the Folitixorin molecule, categorized by purpose.

Folitixorin_Labeling Folitixorin Pteridine Tetrahydropteridine Ring (Metabolic Stability) Pteridine->Folitixorin PABA PABA Aromatic Ring (Metabolic Stability) PABA->Folitixorin Glutamate Glutamate Side-Chain (Internal Standard) Glutamate->Folitixorin Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Start Folitixorin Precursor Reaction H-D Exchange Reaction (e.g., Pd/C, D₂O) Start->Reaction Filter Catalyst Filtration Reaction->Filter HPLC Preparative HPLC Filter->HPLC NMR NMR Spectroscopy (¹H, ²H) HPLC->NMR MS High-Resolution MS HPLC->MS Final Purified Deuterated Folitixorin NMR->Final MS->Final

References

The Role of Folate Analogs in Metabolism Studies: A Technical Guide to 9,10-Dehydro Folitixorin and its Active Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of Folate Metabolism in Cellular Proliferation and Disease

Folate-mediated one-carbon (1C) metabolism is a fundamental biochemical process essential for the survival and proliferation of all cells.[1] This intricate network of enzymatic reactions, occurring in both the cytosol and mitochondria, is responsible for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] Furthermore, it governs the methionine cycle, which is crucial for the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[2] Dysregulation of this pathway has been implicated in a variety of pathologies, most notably cancer, where rapidly dividing cells exhibit a heightened demand for nucleotides.[2] This has made the folate pathway a key target for therapeutic intervention for decades, beginning with the advent of antifolates like methotrexate.[1][3]

This guide delves into the role of specific folate analogs in the study and modulation of folate metabolism, with a particular focus on distinguishing between the biologically active Folitixorin (5,10-methylenetetrahydrofolate) and its synthetic, oxidized derivative, 9,10-Dehydro Folitixorin . Understanding the structural and functional nuances of these compounds is paramount for their appropriate application in research and clinical settings.

Folitixorin: The Active Cofactor at the Heart of Thymidylate Synthesis

Folitixorin, also known as 5,10-methylenetetrahydrofolate (5,10-CH2-THF), is a key intermediate in the folate cycle.[4] It is a reduced form of folate that acts as the essential one-carbon donor for the enzyme thymidylate synthase (TS).[5][6] TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.[5]

Mechanism of Action in Synergy with 5-Fluorouracil (5-FU)

The primary application of Folitixorin in a therapeutic and research context is as a biomodulator for the chemotherapeutic agent 5-fluorouracil (5-FU).[6] 5-FU's active metabolite, fluorodeoxyuridylate (FdUMP), is a potent inhibitor of thymidylate synthase. Folitixorin significantly enhances the cytotoxic effects of 5-FU by forming a stable ternary complex with FdUMP and thymidylate synthase.[5][6] This stable complex effectively sequesters the enzyme, leading to a prolonged inhibition of DNA synthesis and ultimately, cell death.[5]

Advantages Over Leucovorin

Leucovorin (folinic acid or 5-formyltetrahydrofolate) is a commonly used agent to potentiate 5-FU therapy.[7][8] However, leucovorin is a prodrug that requires enzymatic conversion within the cell to become 5,10-methylenetetrahydrofolate, the active form.[6] This metabolic activation step can be a source of variability in treatment response among patients.

Folitixorin, being the direct active metabolite, bypasses this requirement.[6] This leads to several advantages:

  • More Predictable Pharmacodynamics: Direct administration of the active compound results in more consistent intracellular levels and a more reliable potentiation of 5-FU's effect.[6]

  • Faster Onset of Action: By eliminating the need for enzymatic conversion, Folitixorin can exert its effect more rapidly.[6]

  • Potentially Greater Efficacy: Preclinical studies have indicated that Folitixorin can lead to greater intracellular accumulation and more profound thymidylate synthase inhibition compared to leucovorin.[6]

The following diagram illustrates the central role of Folitixorin in the folate cycle and its interaction with the 5-FU pathway.

Folate_Metabolism_and_5FU_Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH THF->DHF Folitixorin Folitixorin (5,10-Methylene-THF) THF->Folitixorin Serine Serine Glycine Glycine Serine->Folitixorin Folitixorin->THF Folitixorin->Glycine TernaryComplex Stable Ternary Complex (TS-FdUMP-Folitixorin) Folitixorin->TernaryComplex dUMP dUMP dTMP dTMP (to DNA Synthesis) dUMP->dTMP TS Thymidylate Synthase (TS) TS->TernaryComplex FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Activation FdUMP->TernaryComplex TernaryComplex->TS Inhibition DHFR DHFR SHMT SHMT Leucovorin Leucovorin (5-Formyl-THF) Leucovorin->Folitixorin MetabolicActivation Metabolic Activation

Figure 1: Role of Folitixorin in Folate Metabolism and 5-FU Action.

9,10-Dehydro Folitixorin: A Structurally Distinct, Metabolically Inert Analog

In contrast to the biologically active Folitixorin, 9,10-Dehydro Folitixorin is a synthetic derivative characterized by a fully oxidized pteridine ring.[9] This structural modification, specifically the non-reducible 9,10-olefinic bond, has profound implications for its biochemical activity.[9]

Structural and Functional Implications

The key differences between Folitixorin and 9,10-Dehydro Folitixorin are summarized below:

FeatureFolitixorin (5,10-Methylene-THF)9,10-Dehydro Folitixorin
Pteridine Ring ReducedFully oxidized, planar, cationic
9,10-Bond SaturatedUnsaturated (olefinic bond)
Metabolic Activity Active cofactor for one-carbon transferMetabolically inert, cannot be enzymatically reduced
Enzyme Interaction Forms a stable ternary complex with TS and FdUMPPredicted to have disrupted hydrogen bonding with TS

Table 1: Comparison of Folitixorin and 9,10-Dehydro Folitixorin.

The unsaturated bond in 9,10-Dehydro Folitixorin renders it structurally incapable of participating in the enzymatic reduction steps that are fundamental to the function of natural folates.[9] As a result, it is considered metabolically inert within the context of the folate cycle.[9] While it is a derivative of a folate structure, its primary role in research is likely as a reference compound in chemical synthesis or as a tool for comparative structural analysis, rather than as a biologically active modulator of folate metabolism.

Experimental Protocols and Applications of Folitixorin

The primary experimental application of Folitixorin is in the potentiation of 5-FU cytotoxicity in cancer cell lines and animal models.

In Vitro Assessment of 5-FU and Folitixorin Synergy

Objective: To determine the synergistic cytotoxic effect of Folitixorin and 5-FU on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, LS 174 human colon cancer cells)

  • Cell culture medium and supplements

  • Folitixorin

  • 5-Fluorouracil (5-FU)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of Folitixorin and 5-FU in an appropriate solvent (e.g., DMSO, water).[4][5] Prepare serial dilutions of each drug and combinations of both.

  • Treatment: Remove the old medium and add fresh medium containing the various concentrations of Folitixorin, 5-FU, or the combination. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. Use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Causality and Self-Validation: This protocol includes dose-response curves for each agent alone and in combination, allowing for a quantitative assessment of synergy. The inclusion of appropriate controls (untreated and vehicle-treated cells) ensures that the observed effects are due to the drugs themselves.

In Vivo Xenograft Studies

Objective: To evaluate the efficacy of Folitixorin in combination with 5-FU in reducing tumor growth in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells for implantation (e.g., HT-29)

  • Folitixorin

  • 5-Fluorouracil (5-FU)

  • Vehicle for injections

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly and begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, 5-FU alone, Folitixorin alone, 5-FU + Folitixorin).

  • Treatment Administration: Administer drugs via the appropriate route (e.g., intravenous, intraperitoneal) at predetermined doses and schedules.[4][5]

  • Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.

  • Endpoint: Continue the experiment until a predetermined endpoint is reached (e.g., tumors reach a maximum size, a specific time point). Euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis to compare tumor growth between the different treatment groups.

Causality and Self-Validation: The use of multiple control groups (vehicle, single agents) allows for the definitive attribution of enhanced anti-tumor activity to the combination of Folitixorin and 5-FU. Regular monitoring of animal weight and health provides a measure of treatment toxicity.

The following diagram outlines the workflow for an in vivo xenograft study.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle, 5-FU, Folitixorin, Combo) randomization->treatment measurement Measure Tumor Volume and Body Weight treatment->measurement endpoint Endpoint Reached? measurement->endpoint endpoint->treatment No analysis Data Analysis and Tumor Excision endpoint->analysis Yes end End analysis->end

Figure 2: Workflow for an In Vivo Xenograft Study.

Conclusion

A precise understanding of the structure-activity relationships of folate analogs is critical for their effective use in research and medicine. Folitixorin (5,10-methylenetetrahydrofolate) stands out as a direct, active cofactor that offers significant advantages over prodrugs like leucovorin in potentiating 5-FU chemotherapy. Its use in experimental models provides a clear and direct way to study the impact of enhanced thymidylate synthase inhibition. Conversely, 9,10-Dehydro Folitixorin, due to its oxidized and structurally rigid pteridine ring, is metabolically inert in the folate pathway. Its value lies not in biological activity, but as a chemical tool for synthesis and comparative analysis. For researchers in oncology and drug development, distinguishing between these two molecules is fundamental to designing robust experiments and interpreting results with clarity and accuracy.

References

An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Folates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, has emerged as a powerful strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the physicochemical properties of deuterated folates. It delves into the synthesis, stability, and analytical characterization of these isotopically labeled compounds. Furthermore, it explores the profound impact of the kinetic isotope effect (KIE) on the biochemical reactions and metabolic pathways of folates, offering insights for researchers in nutrition, pharmacology, and clinical diagnostics. This document is intended to be a foundational resource, synthesizing current knowledge and providing detailed methodologies to empower further research and development in this promising field.

Introduction: The Rationale for Deuterating Folates

Folate, a B-vitamin, is a critical cofactor in a myriad of essential metabolic processes, including the synthesis of nucleotides (precursors to DNA and RNA) and the methylation of homocysteine to methionine.[1] Its central role in one-carbon metabolism makes it a key target for therapeutic intervention and a vital component of nutritional science.

Deuterated folates are analogues of naturally occurring folates where one or more hydrogen atoms have been replaced by deuterium. This seemingly subtle modification can have significant consequences for the molecule's behavior. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE) . This effect can alter the rates of chemical reactions where C-H bond cleavage is the rate-determining step, a common occurrence in enzymatic metabolism. By strategically deuterating folate molecules, researchers can modulate their metabolic stability, potentially leading to improved bioavailability, altered pharmacokinetic profiles, and enhanced therapeutic efficacy.[2]

This guide will explore the fundamental physicochemical properties of deuterated folates, providing a detailed examination of their synthesis, stability, and the analytical techniques used for their characterization. We will also delve into the functional consequences of deuteration, particularly the KIE's impact on key enzymes in the folate pathway.

Synthesis of Deuterated Folates

The synthesis of deuterated folates requires precise chemical strategies to introduce deuterium at specific positions within the folate molecule. Two commonly synthesized and studied deuterated folates are glutamate-labeled tetradeutero-pteroylglutamic acid (d4-folic acid) and 3',5'-dideutero-folic acid ([3',5'-2H2]folic acid).

Synthesis of Glutamate-Labeled Tetradeutero-Pteroylglutamic Acid (d4-Folic Acid)

This synthesis involves the coupling of a protected pteroic acid with a deuterated glutamic acid derivative.

Experimental Protocol:

  • Preparation of Dimethyl L-[3,3,4,4-2H4]glutamic Acid: This deuterated precursor is a key starting material.

  • Coupling Reaction: N10-trifluoroacetylpteroic acid is coupled with dimethyl L-[3,3,4,4-2H4]glutamic acid using a mixed anhydride method.[3]

  • Saponification: The resulting diester is saponified using sodium deuteroxide to yield the d4-folic acid.[3]

  • Purification: The final product is purified using chromatographic techniques to ensure high purity.[3]

Diagram of Synthesis Workflow for d4-Folic Acid:

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product pteroic_acid N10-trifluoroacetyl- pteroic acid coupling Mixed Anhydride Coupling pteroic_acid->coupling d4_glutamate Dimethyl L-[3,3,4,4-2H4]- glutamic acid d4_glutamate->coupling saponification Saponification (NaOD) coupling->saponification purification Chromatographic Purification saponification->purification d4_folic_acid d4-Folic Acid purification->d4_folic_acid

Caption: Workflow for the synthesis of d4-Folic Acid.

Synthesis of [3',5'-2H2]Folic Acid

This synthesis involves the catalytic dehalogenation of a di-brominated folic acid precursor in the presence of deuterium gas.

Experimental Protocol:

  • Preparation of 3',5'-Dibromofolic Acid: Folic acid is brominated at the 3' and 5' positions of the p-aminobenzoylglutamate moiety.

  • Catalytic Debromination: The 3',5'-dibromofolic acid is subjected to catalytic debromination using a suitable catalyst (e.g., palladium on carbon) in the presence of deuterium gas (D2).[4]

  • Purification: The crude [3',5'-2H2]folic acid is purified by acidification and centrifugation, followed by further purification steps as needed.[4]

Physicochemical Properties of Deuterated Folates

The introduction of deuterium can subtly alter the physicochemical properties of folate molecules. While comprehensive comparative data is still emerging, we can infer expected changes based on established principles.

Stability

The stability of folates is a critical concern, as they are susceptible to degradation by heat, light, and oxidation.[5][6] The stronger C-D bond in deuterated folates is expected to confer enhanced stability against degradation pathways that involve the cleavage of a C-H bond as the rate-limiting step.[7]

Expected Impact of Deuteration on Stability:

  • Thermal Stability: Deuteration may increase thermal stability by slowing down degradation reactions initiated by C-H bond cleavage. However, the overall thermal degradation of folates is a complex process.[5]

  • Photostability: The impact of deuteration on photostability is less predictable and would depend on the specific photochemical degradation pathways.

Data Presentation: Comparative Thermal Stability of Folates

Folate DerivativeDegradation CharacteristicsReference
Folic Acid More stable to thermal treatment compared to 5-MTHF.[5][8][5],[8]
5-Methyltetrahydrofolate (5-MTHF) Significantly less thermostable than folic acid.[5][8][5],[8]
Deuterated Folates (Predicted) Potentially enhanced thermal stability in pathways involving C-H bond cleavage.-
Solubility

Folic acid has low solubility in water, particularly in acidic conditions, which can impact its absorption.[9] The solubility of deuterated compounds can sometimes differ from their non-deuterated counterparts, although the effect is generally small.[2]

Expected Impact of Deuteration on Solubility:

  • The effect of deuteration on the aqueous solubility of folates is not well-documented. Minor changes in intermolecular interactions due to the presence of deuterium could lead to slight alterations in solubility.

Data Presentation: Aqueous Solubility of Folic Acid

pHSolubility of Folic Acid (mg/L at 25°C)Reference
Acidic (pH 2-4)Minimal[10]
Neutral (pH ~7)Low[10]
AlkalineIncreased solubility[9]

Note: Further studies are required to quantify the solubility of different deuterated folate species.

Analytical Characterization of Deuterated Folates

The confirmation of deuterium incorporation and the quantification of deuterated folates in biological matrices rely on sophisticated analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the analysis of deuterated compounds. It allows for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the differentiation between deuterated and non-deuterated species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the sensitive and selective quantification of folates in complex biological samples.[11][12][13]

Experimental Protocol: LC-MS/MS Analysis of Deuterated Folates

  • Sample Preparation: Extraction of folates from the biological matrix (e.g., plasma, urine) and purification using solid-phase extraction.

  • Chromatographic Separation: Separation of different folate vitamers using reversed-phase liquid chromatography.

  • Mass Spectrometric Detection: Ionization of the folate molecules (e.g., using electrospray ionization) and detection of the parent and fragment ions using a tandem mass spectrometer. Deuterated folates will exhibit a characteristic mass shift corresponding to the number of deuterium atoms incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise location and extent of deuterium incorporation within a molecule.[14][15] Both proton (¹H) NMR and deuterium (²H) NMR can be employed.

Experimental Protocol: NMR Analysis of Deuterium Incorporation

  • Sample Preparation: Dissolution of the deuterated folate in a suitable NMR solvent.

  • ¹H NMR Spectroscopy: The absence or reduction in the intensity of specific proton signals in the ¹H NMR spectrum compared to the non-deuterated standard provides evidence of deuterium substitution at those positions.

  • ²H NMR Spectroscopy: Direct detection of the deuterium signal in the ²H NMR spectrum confirms the presence and chemical environment of the deuterium atoms.

Diagram of Analytical Workflow:

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_output Information Obtained sample Deuterated Folate (in vitro or in vivo) lcms LC-MS/MS sample->lcms nmr NMR Spectroscopy (¹H and ²H) sample->nmr quantification Quantification of Deuterated Folates lcms->quantification structure Confirmation of Deuterium Incorporation & Location nmr->structure

Caption: Analytical workflow for deuterated folates.

The Kinetic Isotope Effect (KIE) in Folate Metabolism

The primary reason for the interest in deuterated folates lies in the kinetic isotope effect (KIE). The cleavage of a C-D bond requires more energy than the cleavage of a C-H bond, leading to a slower reaction rate if this bond-breaking event is rate-limiting.[15]

Impact on Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key step in the folate cycle. The hydride transfer from NADPH to DHF is a critical step in this reaction.

Studies have shown a significant deuterium KIE for the DHFR-catalyzed reaction, indicating that hydride transfer is at least partially rate-limiting.[3][16] The magnitude of the KIE can be influenced by factors such as pH and temperature.[3][17]

Diagram of DHFR Reaction and KIE:

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products dhf Dihydrofolate (DHF) dhfr Dihydrofolate Reductase (DHFR) dhf->dhfr nadph NADPH nadph->dhfr nadph->dhfr Slower reaction rate with deuterated NADPH (Kinetic Isotope Effect) thf Tetrahydrofolate (THF) dhfr->thf nadp NADP+ dhfr->nadp

Caption: DHFR reaction and the impact of KIE.

Potential Impact on Other Folate-Dependent Enzymes

The KIE is not limited to DHFR. Other enzymes in the folate pathway that involve C-H bond cleavage in their catalytic mechanism could also be affected by deuteration. For example, thymidylate synthase (TS), which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), is another potential target where deuteration could influence reaction rates.

Pharmacokinetics and Metabolism of Deuterated Folates

In vivo studies using deuterated folates have provided valuable insights into folate absorption, distribution, metabolism, and excretion.[4][17] Deuteration can alter the pharmacokinetic profile of a drug by slowing down its metabolism, which can lead to:[1]

  • Increased half-life: The drug remains in the body for a longer period.

  • Increased exposure (AUC): The overall amount of the drug that the body is exposed to is higher.

  • Reduced formation of metabolites: This can sometimes lead to a more favorable safety profile if the metabolites are toxic.

Human studies with deuterated folic acid have been instrumental in developing kinetic models of folate metabolism, revealing the existence of both rapid and slow turnover pools of folate in the body.[17]

Conclusion and Future Directions

Deuterated folates are powerful tools for investigating the intricacies of folate metabolism and hold significant potential in the development of novel therapeutics. This guide has provided a comprehensive overview of their physicochemical properties, from their synthesis and analytical characterization to the functional consequences of the kinetic isotope effect.

Future research should focus on:

  • Expanding the library of deuterated folate analogues: Synthesizing folates with deuterium at various positions will allow for a more detailed probing of enzymatic mechanisms.

  • Conducting comprehensive comparative studies: Direct comparisons of the stability, solubility, and enzymatic kinetics of deuterated versus non-deuterated folates are needed to provide a more complete picture of their properties.

  • Exploring the therapeutic potential of deuterated folates: Investigating the use of deuterated folates as therapeutic agents, particularly in the context of antifolate drug development and nutritional interventions.

By continuing to explore the unique properties of deuterated folates, the scientific community can unlock new avenues for understanding and manipulating one-carbon metabolism for the benefit of human health.

References

Leveraging 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride for High-Resolution Metabolic Flux Analysis of One-Carbon Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

One-carbon (1C) metabolism, orchestrated by the vitamin folate, is a fundamental network essential for cell proliferation, redox balance, and epigenetic regulation. Its dysregulation is a hallmark of numerous diseases, including cancer, making it a critical target for therapeutic intervention. While traditional metabolomics provides a static snapshot of metabolite levels, metabolic flux analysis (MFA) using stable isotope tracers offers a dynamic view of pathway activity. This guide introduces 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride, a deuterated folate analog, as a sophisticated tool for dissecting 1C metabolism. We will explore the foundational principles of folate metabolism and MFA, provide detailed protocols for tracer-based experiments, and delve into the analytical methodologies and data interpretation required to translate raw mass spectrometry data into actionable biological insights. The strategic placement of a stable, non-exchangeable deuterium label on the tracer's core structure allows for precise tracking of the folate cofactor itself, offering a unique vantage point to investigate the complex, compartmentalized dynamics of the 1C network.

Part 1: Foundational Principles

The Central Role of One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways, primarily the folate and methionine cycles, that mediate the transfer of one-carbon units (e.g., methyl, methylene, formyl groups). These reactions are not isolated biochemical curiosities; they are the bedrock of cellular biosynthesis and regulation. Folates, collectively known as vitamin B9, are the essential cofactors that carry and activate these 1C units. The 1C network is responsible for:

  • Nucleotide Biosynthesis: Providing the carbon atoms necessary for the synthesis of purines (adenine, guanine) and thymidylate, the building blocks of DNA and RNA.

  • Amino Acid Homeostasis: Mediating the interconversion of serine and glycine, and the remethylation of homocysteine to methionine.

  • Epigenetic Regulation: Producing S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins.

  • Redox Balance: Generating NADPH, particularly within the mitochondria, to counteract oxidative stress.

Given its critical role, this metabolic network is compartmentalized between the cytosol and mitochondria, with distinct enzymatic machinery and functions in each location. Understanding the flux through these parallel pathways is paramount for dissecting metabolic reprogramming in disease.

Figure 1: Overview of the Folate-Mediated One-Carbon Cycle cluster_Mito Mitochondria cluster_Cyto Cytosol Mito_Serine Serine Mito_Glycine Glycine Mito_Serine->Mito_Glycine SHMT2 Mito_THF THF Mito_mTHF 5,10-CH2-THF Mito_THF->Mito_mTHF SHMT2 Mito_fTHF 10-CHO-THF Mito_mTHF->Mito_fTHF MTHFD2 Mito_fTHF->Mito_THF MTHFD1L Formate_out Formate Mito_fTHF->Formate_out Cyto_THF_d4 THF-d4 Formate_out->Cyto_THF_d4 Cytosolic Activation Tracer 9,10-Dehydro Folitixorin-d4 (Tracer) Tracer->Cyto_THF_d4 Reduction Cyto_mTHF_d4 5,10-CH2-THF-d4 Cyto_THF_d4->Cyto_mTHF_d4 Cyto_meTHF_d4 5-CH3-THF-d4 Cyto_mTHF_d4->Cyto_meTHF_d4 MTHFR Purines Purine Synthesis Cyto_mTHF_d4->Purines dTMP dTMP Synthesis Cyto_mTHF_d4->dTMP TYMS Cyto_meTHF_d4->Cyto_THF_d4 MTR Methionine Methionine SAM SAM (Methylation) Methionine->SAM Homocysteine Homocysteine Homocysteine->Methionine MTR

Figure 1: Simplified overview of the folate-mediated one-carbon cycle.
Introduction to Metabolic Flux Analysis (MFA)

Metabolomics can quantify hundreds of metabolites, but these measurements represent static pools. They cannot, for instance, distinguish between increased production and decreased consumption of a metabolite. Metabolic Flux Analysis (MFA) overcomes this limitation by measuring the rate of turnover of metabolites within a pathway, providing a dynamic portrait of cellular metabolism. By introducing a

Methodological & Application

Topic: Quantitative Bioanalysis of Folitixorin in Human Plasma by LC-MS/MS Using 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, robust, and validated method for the quantification of Folitixorin (5,10-methylenetetrahydrofolate) in human plasma. Folitixorin is a critical folate-based biomodulator used to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU)[1][2]. Given the inherent instability of reduced folates, accurate quantification for pharmacokinetic and therapeutic drug monitoring studies presents a significant analytical challenge[3]. To overcome this, the method employs the principle of stable isotope dilution mass spectrometry (IDMS) using "9,10-Dehydro Folitixorin-(phenylene-d4) Chloride" as an internal standard (IS). This deuterated analog ensures high precision and accuracy by correcting for analyte loss during sample preparation and mitigating matrix effects during ionization. The detailed protocol covers plasma sample preparation, optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and a full summary of validation procedures conducted in accordance with international bioanalytical method validation guidelines[4][5][6].

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Folitixorin, the active form of leucovorin, plays a pivotal role in modern oncology by potentiating the cytotoxic effects of 5-FU[7][8]. It acts by stabilizing the inhibitory complex between the 5-FU metabolite (FdUMP) and thymidylate synthase, a crucial enzyme for DNA synthesis, thereby enhancing tumor cell death[1][9]. Unlike its predecessors, Folitixorin does not require metabolic activation, potentially offering more consistent therapeutic outcomes[1][7].

The accurate measurement of Folitixorin in biological matrices is essential for understanding its pharmacokinetics, but this is complicated by the compound's susceptibility to oxidation and interconversion. A stable isotope-labeled internal standard (SIL-IS), which has nearly identical physicochemical properties to the analyte, is the gold standard for quantitative LC-MS/MS analysis[10]. It co-elutes with the analyte and experiences similar behavior during extraction and ionization, thus providing the most reliable correction for analytical variability.

"this compound" is a deuterated analog designed for this purpose[11][12][13][14]. The incorporation of four deuterium atoms on the phenylene ring creates a +4 Da mass shift, allowing for distinct detection by the mass spectrometer while ensuring its chemical behavior closely mimics that of the native analyte. The use of deuterium labeling is a well-established strategy to create ideal internal standards for pharmacokinetic and metabolism studies[15][16].

Principle: Isotope Dilution Mass Spectrometry (IDMS)

The core of this method relies on IDMS. A precise, known quantity of the internal standard (this compound) is added to a known volume of the plasma sample at the very beginning of the preparation process. The subsequent steps, including protein precipitation, extraction, and injection, may result in some loss of the target compound. However, because the SIL-IS is chemically identical, a proportional amount of it is also lost. The mass spectrometer measures the peak area ratio of the endogenous analyte to the SIL-IS. This ratio remains constant regardless of sample loss and is used to accurately calculate the initial concentration of the analyte in the sample.

G cluster_0 Step 1: Spiking cluster_1 Step 2: Sample Preparation cluster_2 Step 3: LC-MS/MS Analysis cluster_3 Step 4: Quantification Sample Plasma Sample (Unknown Analyte Conc.) IS Known Amount of Deuterated IS Added Preparation Protein Precipitation Solid Phase Extraction (Proportional loss of both Analyte and IS occurs) IS->Preparation Spiked Sample Analysis Measure Peak Area Ratio of Analyte / IS Preparation->Analysis Processed Extract Quant Calculate Original Concentration (Ratio is independent of recovery) Analysis->Quant Peak Area Ratio

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

Materials and Reagents
  • Analyte: Folitixorin reference standard

  • Internal Standard: this compound[11]

  • Plasma: Human plasma (K2-EDTA), screened for interferences

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥98%), Water (Type 1, 18.2 MΩ·cm)

  • Reagents: L-Ascorbic acid, Ammonium acetate

  • Solid Phase Extraction (SPE): Oasis HLB 96-well plates or cartridges (30 mg, 1 cc)

  • Equipment: Analytical balance, calibrated pipettes, centrifuge, 96-well plate concentrator/evaporator, vortex mixer, LC-MS/MS system.

Preparation of Standard and QC Solutions

Causality Note: Folate solutions are prone to degradation. All stock and working solutions must contain an antioxidant (ascorbic acid) and be prepared fresh or stored under validated conditions (e.g., -80°C, protected from light)[17].

  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Folitixorin and the deuterated IS into separate volumetric flasks. Dissolve in a minimal amount of 0.1 M NaOH, then dilute to volume with 50:50 Methanol:Water containing 0.2% (w/v) ascorbic acid.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Methanol:Water (with 0.2% ascorbic acid) to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 Acetonitrile:Water (with 0.2% ascorbic acid). This solution will be used for protein precipitation.

Sample Preparation Workflow

This protocol is designed for high-throughput analysis using 96-well plates but can be adapted for individual tubes.

G start Start: 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 300 µL of IS Working Solution (100 ng/mL in ACN with Ascorbic Acid) start->add_is vortex Vortex for 2 minutes (Protein Precipitation) add_is->vortex centrifuge Centrifuge at 4000 x g for 10 min at 4°C vortex->centrifuge load_spe Load 300 µL of Supernatant onto a pre-conditioned SPE plate centrifuge->load_spe wash_spe Wash SPE: 1. 500 µL Water + 5% Methanol 2. 500 µL 20% Methanol load_spe->wash_spe elute Elute with 500 µL of 90% Methanol + 0.1% Formic Acid wash_spe->elute evaporate Evaporate to Dryness (Nitrogen stream, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute inject Inject 5 µL onto LC-MS/MS System reconstitute->inject

Figure 2: Plasma Sample Preparation Workflow.
LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System High-performance UPLC/HPLC system
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp 500°C
Capillary Voltage 3.5 kV
Scan Mode Multiple Reaction Monitoring (MRM)

Table 1: Suggested LC-MS/MS Parameters

MRM Transitions

MRM transitions must be optimized by infusing the pure analyte and IS. The transitions below are proposed based on the known fragmentation of similar folate structures, which often involves the loss of the glutamate group[17].

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q2) Collision Energy (eV)
Folitixorin (Analyte)m/z 458.2m/z 311.125
9,10-Dehydro Folitixorin-d4 (IS)m/z 462.2m/z 315.125

Table 2: Proposed MRM Transitions (Note: Exact masses for Folitixorin (C20H23N7O6) and its d4-analog should be confirmed. The values here are representative.)

Bioanalytical Method Validation Summary

A full method validation must be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the method is suitable for its intended purpose[6][18]. Key validation parameters and typical acceptance criteria are summarized below.

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity & Specificity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS[6].
Calibration Curve Demonstrate the relationship between instrument response and concentration over the analytical range.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured concentrations to the nominal value (accuracy) and the variability of the measurements (precision).Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ)[6].
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix from different sources.%CV of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%[6].
Recovery Measure the efficiency of the extraction process.Not required if using a SIL-IS, but should be consistent and reproducible if measured.
Stability Evaluate analyte stability under various conditions: bench-top, freeze-thaw cycles, long-term storage, and in the processed sample.Mean concentration of stability samples should be within ±15% of the nominal concentration.
Dilution Integrity Ensure that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted QCs must be within ±15% and ≤15% CV, respectively[6].

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Data Analysis and Quantification

  • Integration: Integrate the chromatographic peaks for the analyte and IS MRM transitions.

  • Ratio Calculation: Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

  • Calibration Curve: Plot the PAR versus the nominal concentration for each calibration standard. Perform a linear regression with 1/x² weighting.

  • Quantification: Determine the concentration of Folitixorin in QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.

Conclusion

The method described provides a selective, sensitive, and robust protocol for the quantification of Folitixorin in human plasma. The use of the stable isotope-labeled internal standard, this compound, is fundamental to the method's success, ensuring high accuracy and precision by correcting for analytical variability. This application note serves as a complete guide for researchers in clinical pharmacology and drug development, enabling reliable bioanalysis for critical pharmacokinetic and TDM studies of Folitixorin.

References

Application Note: Quantitative Analysis of Folitixorin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Folitixorin (5,10-methylenetetrahydrofolate) is a reduced and active form of folic acid that plays a crucial role as a cofactor in one-carbon metabolism.[1] It is integral to the synthesis of nucleotides, particularly thymidylate, and is therefore essential for DNA synthesis and repair.[1] In oncology, Folitixorin is investigated for its potential to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU) by stabilizing the inhibitory complex with thymidylate synthase.[1][2] Accurate quantification of Folitixorin in plasma is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the optimization of dosing regimens and the assessment of its therapeutic window.

This application note details a robust and sensitive method for the quantitative analysis of Folitixorin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated analog of Folitixorin, to ensure the highest degree of accuracy and precision by compensating for matrix effects and variability in sample processing.[3] The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Folitixorin.

Scientific Rationale: The Imperative for a Deuterated Standard

The use of a SIL-IS, such as a deuterated form of Folitixorin, is a cornerstone of robust bioanalytical LC-MS/MS methods. Folates, including Folitixorin, are known to be unstable in biological matrices.[2][4] A deuterated internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer's source, effectively normalizing the analytical response. This approach is critical for mitigating the inherent variability of plasma samples and ensuring data integrity, a key consideration for regulatory submissions.

Materials and Reagents

Material Supplier Notes
FolitixorinMedKoo Biosciences, Cayman ChemicalPurity ≥98%. Store as per manufacturer's instructions. Solutions are unstable and should be prepared fresh.[5]
Deuterated Folitixorin (d4-Folitixorin)Custom SynthesisRecommended custom synthesis by vendors like ResolveMass Laboratories Inc. or Moravek, Inc.[6][7] Deuteration on the glutamic acid moiety is a common strategy.[5]
Human Plasma (K2-EDTA)BioIVT, SeralabSourced from accredited vendors. Store at -80°C.
Acetonitrile (ACN)Honeywell, Fisher ScientificLC-MS grade.
Methanol (MeOH)Honeywell, Fisher ScientificLC-MS grade.
Formic Acid (FA)Thermo Fisher ScientificLC-MS grade.
Ascorbic AcidSigma-AldrichACS grade or higher. To be used as a stabilizer.
WaterMilli-Q® system18.2 MΩ·cm.

Analytical Workflow Overview

The following diagram illustrates the key stages of the analytical process for the quantification of Folitixorin in human plasma.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Plasma Sample on Ice s2 Spike with Deuterated Internal Standard s1->s2 s3 Add Ascorbic Acid Solution s2->s3 s4 Protein Precipitation with Cold Acetonitrile s3->s4 s5 Vortex & Centrifuge s4->s5 s6 Transfer Supernatant s5->s6 s7 Evaporate to Dryness s6->s7 s8 Reconstitute in Mobile Phase s7->s8 lc Inject into UPLC System s8->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms dp1 Peak Integration ms->dp1 dp2 Calculate Analyte/IS Ratio dp1->dp2 dp3 Quantification using Calibration Curve dp2->dp3

Caption: Workflow for Folitixorin quantification in plasma.

Detailed Protocols

Preparation of Stock and Working Solutions

Rationale: Due to the known instability of folate solutions, fresh preparation of stock and working solutions is critical for accurate quantification.[5] Ascorbic acid is added to all aqueous solutions to minimize oxidative degradation of Folitixorin.[2]

  • Folitixorin Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Folitixorin and dissolve in a minimal amount of 0.1 M NaOH, then bring to a final volume of 1 mL with 50:50 (v/v) Acetonitrile:Water containing 0.2% ascorbic acid.

  • Deuterated Folitixorin Stock Solution (1 mg/mL): Prepare in the same manner as the Folitixorin stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) Acetonitrile:Water with 0.2% ascorbic acid to create calibration standards and quality control (QC) samples.

Plasma Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the LC-MS/MS analysis.[8][9] Cold acetonitrile is used to enhance the precipitation efficiency.[9]

  • Thaw frozen human plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the deuterated Folitixorin internal standard working solution.

  • Add 10 µL of a 10% (w/v) ascorbic acid solution to stabilize the Folitixorin.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: A reversed-phase C18 column is suitable for retaining and separating Folitixorin from endogenous plasma components. The use of a gradient elution with an acidic mobile phase (formic acid) promotes good peak shape and ionization efficiency in positive electrospray ionization mode. The Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Parameter Condition
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr

Predicted MRM Transitions:

Note: These transitions are predicted based on the fragmentation patterns of similar folate structures. Experimental optimization of collision energies is highly recommended.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Predicted
Folitixorin458.2311.1 (loss of glutamic acid)20-30
176.1 (glutamic acid fragment)15-25
d4-Folitixorin462.2311.1 (loss of deuterated glutamic acid)20-30
180.1 (deuterated glutamic acid fragment)15-25

Method Validation

The analytical method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" to ensure its reliability for the intended application.[5]

Validation Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Matrix Effect The CV of the matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability - Freeze-Thaw Stability: Analyte should be stable for at least three freeze-thaw cycles. - Bench-Top Stability: Stable for the expected duration of sample processing at room temperature. - Long-Term Stability: Stable for the expected duration of sample storage at -80°C. - Stock Solution Stability: Stable under specified storage conditions.

Data Analysis and Quantification

The concentration of Folitixorin in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression. The concentrations of Folitixorin in the QC and unknown samples are then interpolated from this calibration curve.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative determination of Folitixorin in human plasma. The use of a deuterated internal standard, coupled with a straightforward protein precipitation sample preparation, ensures high accuracy, precision, and reliability. The detailed protocol and validation guidelines presented herein offer a solid foundation for researchers in the fields of pharmacology, toxicology, and clinical drug development to accurately assess the pharmacokinetic profile of Folitixorin. Given the inherent instability of folates, strict adherence to the sample handling and stabilization procedures outlined is crucial for generating high-quality data.

References

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of 9,10-Dehydro Folitixorin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust bioanalytical method for the quantification of 9,10-Dehydro Folitixorin in human plasma. As a novel synthetic folate derivative with therapeutic potential, particularly in oncology, the ability to accurately measure its concentration in biological matrices is paramount for pharmacokinetic and toxicokinetic studies.[1] This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, encompassing a streamlined sample preparation protocol and a full validation strategy compliant with international regulatory guidelines.[2][3][4]

Introduction: The Significance of 9,10-Dehydro Folitixorin Bioanalysis

9,10-Dehydro Folitixorin is a synthetic antimetabolite derived from folic acid, designed to interfere with cellular metabolic processes, particularly one-carbon transfer reactions crucial for DNA synthesis and repair.[1] Its structural similarity to reduced folates like Folitixorin (5,10-Methylenetetrahydrofolic Acid) suggests a potential role in modulating the efficacy of chemotherapeutic agents.[5][6] To evaluate the clinical and preclinical performance of this compound, a reliable and validated bioanalytical method is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

The inherent instability of many folate derivatives presents a significant challenge in their bioanalysis.[7][8] Therefore, this protocol emphasizes meticulous sample handling and preparation to ensure the integrity of the analyte throughout the analytical process. The method described herein is designed to provide the accuracy, precision, and sensitivity required to support drug development programs from discovery through to clinical trials.

Method Development Strategy

The development of this bioanalytical method was guided by the principles of achieving high sensitivity, selectivity, and throughput while ensuring robustness and reproducibility. Liquid chromatography coupled with tandem mass spectrometry was selected as the analytical platform due to its inherent specificity and sensitivity for quantifying low-level analytes in complex biological matrices.

Analyte and Internal Standard
  • Analyte: 9,10-Dehydro Folitixorin

  • Internal Standard (IS): A stable isotope-labeled version of 9,10-Dehydro Folitixorin (e.g., ¹³C₅, ¹⁵N₂-9,10-Dehydro Folitixorin) is the ideal internal standard. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior, such as Folitixorin or another folate analog, can be used. For the purpose of this protocol, we will assume the availability of a stable isotope-labeled internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Given the polar nature of folate analogs, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is often beneficial for achieving good retention and separation from endogenous plasma components like phospholipids.[9]

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

Optimized LC-MS/MS Parameters:

ParameterOptimized ValueRationale
LC Column HILIC, 2.1 x 100 mm, 1.7 µmProvides strong retention for polar analytes, preventing co-elution with matrix components.[9]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Provides good peak shape and ionization efficiency.
Mobile Phase B AcetonitrileStrong solvent for elution from a HILIC column.
Gradient Optimized for separation of the analyte and IS from interferences.A typical gradient would start at a high percentage of organic phase and ramp down to elute the polar analytes.
Flow Rate 0.4 mL/minProvides a balance between run time and chromatographic efficiency.
Injection Volume 5 µLMinimizes sample loading while maintaining sensitivity.
Column Temperature 40 °CEnsures reproducible retention times.
Ionization Mode ESI PositiveFolate analogs often show good ionization in positive mode.
MRM Transitions Analyte and IS specific transitions to be determined by infusion.Provides high selectivity and sensitivity for quantification.
Source Temperature 500 °COptimized for desolvation and ionization.
Gas Flows Optimized for the specific instrument.Crucial for efficient ion generation and transmission.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[7]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex to ensure complete dissolution and inject onto the LC-MS/MS system.

Experimental Workflow Diagram:

G cluster_sample_prep Sample Preparation plasma 100 µL Human Plasma is_add Add 20 µL Internal Standard plasma->is_add vortex1 Vortex is_add->vortex1 precip Add 300 µL Acetonitrile (0.1% FA) vortex1->precip vortex2 Vortex precip->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein precipitation workflow for plasma samples.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines from agencies such as the FDA and EMA.[2][4] The objective is to demonstrate that the assay is suitable for its intended purpose.[10]

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimentAcceptance Criteria
Selectivity Analysis of at least six different blank plasma lots.No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).
Sensitivity (LLOQ) Analysis of replicate samples (n≥5) at the proposed Lower Limit of Quantification.Analyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal, precision ≤20% RSD.
Calibration Curve Analysis of a blank, a zero standard, and at least six non-zero calibration standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicate (n≥5) on at least three different days.Intra- and Inter-day Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Intra- and Inter-day Precision: RSD ≤15% (≤20% at LLOQ).
Matrix Effect Post-extraction spike of blank plasma extracts from at least six different lots at low and high QC concentrations.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Comparison of analyte peak areas from pre-extraction spiked samples to those from post-extraction spiked samples at three QC levels.Recovery should be consistent, precise, and reproducible.
Stability Evaluation of analyte stability in plasma under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples.Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

Validation Workflow Diagram:

G cluster_validation Bioanalytical Method Validation full_validation Full Validation selectivity Selectivity full_validation->selectivity sensitivity Sensitivity (LLOQ) full_validation->sensitivity calibration Calibration Curve full_validation->calibration accuracy_precision Accuracy & Precision full_validation->accuracy_precision matrix_effect Matrix Effect full_validation->matrix_effect recovery Recovery full_validation->recovery stability Stability full_validation->stability

Caption: Key parameters for full bioanalytical method validation.

Discussion and Scientific Rationale

The choice of a HILIC column is critical for retaining and separating polar analytes like 9,10-Dehydro Folitixorin from the complex plasma matrix, thereby minimizing matrix effects.[9] Protein precipitation was selected for its simplicity and speed, which is advantageous for high-throughput analysis. The addition of formic acid in the precipitation solvent helps to maintain the stability of the analyte and improve peak shape.

The validation of a bioanalytical method is a formal process to ensure that the method is fit for its intended purpose.[2][10] The parameters evaluated in this protocol are based on established international guidelines to guarantee the reliability and reproducibility of the data generated.[4][11] Stability testing is particularly crucial for folate analogs, which can be susceptible to degradation.[7][12] By systematically evaluating stability under various storage and handling conditions, the integrity of the study samples can be assured.

Conclusion

The bioanalytical method detailed in this application note provides a robust and reliable approach for the quantification of 9,10-Dehydro Folitixorin in human plasma. The combination of a streamlined sample preparation protocol with a highly selective and sensitive LC-MS/MS analysis ensures high-quality data suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. Adherence to the comprehensive validation plan outlined will ensure that the method meets the stringent requirements of regulatory agencies.

References

Application Note: Quantitative Analysis of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride using Multiple Reaction Monitoring (MRM) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9,10-Dehydro Folitixorin is an intermediate in the synthesis of Folitixorin (Leucovorin), a crucial medication used in cancer therapy to counteract the toxic effects of methotrexate and to enhance the efficacy of 5-fluorouracil.[1][2] The development of robust bioanalytical methods for quantifying drug candidates and their metabolites is a cornerstone of pharmaceutical development. Stable isotope-labeled internal standards are paramount for achieving high accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) assays by compensating for matrix effects and variability in sample processing and instrument response.[3][4]

This application note provides a detailed protocol and rationale for the development of a Multiple Reaction Monitoring (MRM) method for the quantitative analysis of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride , a deuterated internal standard. As direct experimental fragmentation data for this specific molecule is not widely available, this guide is built upon established principles of mass spectrometry, fragmentation patterns of analogous folate compounds, and a detailed structural analysis to propose robust and scientifically-grounded MRM transitions.

Scientific Rationale and Approach

The core of an MRM experiment lies in the highly selective and sensitive detection of a specific analyte by monitoring a predefined precursor-to-product ion transition.[5] This process involves the selection of the analyte's molecular ion (or a related adduct) in the first quadrupole (Q1), its fragmentation via collision-induced dissociation (CID) in the second quadrupole (q2), and the selection of a specific fragment ion in the third quadrupole (Q3).

For This compound , with a molecular formula of C₂₀H₂₀D₄ClN₇O₆ and a molecular weight of 497.93, the protonated molecule, [M+H]⁺, is the most likely precursor ion in positive electrospray ionization (ESI) mode. The deuteration on the phenylene ring provides a stable isotopic label that is unlikely to be lost through chemical exchange, making it an excellent internal standard.[6]

The fragmentation of folate derivatives typically occurs at the bonds connecting the pteroate moiety, the p-aminobenzoyl group, and the glutamate tail.[7][8] By analyzing the structure of 9,10-Dehydro Folitixorin and drawing parallels with known folate fragmentation, we can predict the most probable and stable product ions.

Predicted MRM Transitions

The proposed MRM transitions for this compound are based on the fragmentation of the core structure. The precursor ion (Q1) is the protonated molecule at m/z 498.9.

Table 1: Proposed MRM Transitions for this compound

ParameterQuantifierQualifier
Precursor Ion (Q1) m/z 498.9498.9
Product Ion (Q3) m/z 325.1180.1
Proposed Collision Energy (CE) 25-35 eV (Starting Point)40-50 eV (Starting Point)
Fragment Identity [M+H - Glutamate]⁺[Glutamate+H]⁺

Note: The proposed collision energies are starting points for optimization and may vary depending on the mass spectrometer used.[5]

Justification of Fragmentation
  • Quantifier Ion (m/z 325.1): This proposed fragment corresponds to the loss of the glutamate moiety (174 Da) from the precursor ion. This is a common and often abundant fragmentation pathway for folate compounds, resulting in a stable product ion containing the deuterated p-aminobenzoyl-pteroate core.

  • Qualifier Ion (m/z 180.1): This ion represents the protonated glutamic acid fragment. While potentially less specific, its presence provides additional confirmation of the analyte's identity.

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and method optimization.

Materials and Reagents
  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium acetate

  • Biological matrix (e.g., plasma, serum)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Sample Preparation

Given the complexity of biological matrices, a robust sample preparation protocol is essential to minimize interference and ion suppression.[9]

  • Protein Precipitation:

    • To 100 µL of the biological matrix (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard, this compound, at the desired concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • Solid Phase Extraction (SPE) - Optional:

    • For cleaner samples and improved sensitivity, an SPE step can be implemented.

    • Condition an appropriate SPE cartridge (e.g., mixed-mode or reversed-phase) according to the manufacturer's instructions.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

LC-MS/MS Method

The following are recommended starting conditions for the LC-MS/MS analysis. Optimization will be necessary for specific instrumentation and applications.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions: As detailed in Table 1.

Method Optimization
  • Collision Energy (CE) Optimization: Inject a solution of the analyte and perform a product ion scan to identify the most abundant fragments. Subsequently, perform a CE ramp for each selected product ion to determine the optimal CE that yields the highest signal intensity.

  • Chromatography: Adjust the LC gradient, flow rate, and mobile phase composition to achieve optimal peak shape, resolution, and retention time.

Workflow and Data Analysis

The overall workflow for the quantitative analysis is depicted in the following diagram.

MRM_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with IS (9,10-Dehydro Folitixorin-d4) Sample->Spike Extract Protein Precipitation / SPE Spike->Extract Prepared_Sample Prepared Sample Extract->Prepared_Sample LC LC Separation (C18 Column) Prepared_Sample->LC ESI ESI Source (Ionization) LC->ESI Q1 Q1: Precursor Ion Selection (m/z 498.9) ESI->Q1 q2 q2: Collision-Induced Dissociation (Fragmentation) Q1->q2 Q3 Q3: Product Ion Selection (m/z 325.1 / 180.1) q2->Q3 Detector Detector Q3->Detector Chromatogram MRM Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: MRM workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for establishing an MRM-based LC-MS/MS method for the quantification of this compound. The proposed MRM transitions are based on a thorough analysis of the molecule's structure and known fragmentation patterns of related folate compounds. The detailed experimental protocol offers a robust starting point for researchers in drug development and bioanalysis, with the understanding that optimization is a critical step for achieving the highest levels of sensitivity, accuracy, and reproducibility.

References

Application Notes & Protocols: 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Folitixorin and its related metabolites in pharmacokinetic (PK) studies. The protocols detailed herein are grounded in established bioanalytical principles and are designed to meet rigorous regulatory standards, ensuring data integrity, accuracy, and reproducibility. We will explore the rationale behind using a deuterated standard, provide detailed protocols for sample preparation and LC-MS/MS analysis, outline a typical pharmacokinetic study workflow, and discuss essential method validation criteria.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly for pharmacokinetic studies, the accuracy and precision of the data are paramount.[1] Biological matrices such as plasma and serum are complex, containing numerous endogenous components that can interfere with the analysis, leading to phenomena like ion suppression or enhancement in mass spectrometry.[2][3] An internal standard (IS) is crucial for correcting variability introduced during sample preparation, and instrumental analysis.[2][4]

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" in LC-MS based bioanalysis.[1] The key advantages of using a deuterated IS include:

  • Physicochemical Similarity: A SIL-IS is chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes (in this case, deuterium).[5] This ensures that the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization.[4][5]

  • Correction for Matrix Effects: Because the SIL-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[1][5]

  • Improved Accuracy and Precision: The use of a SIL-IS significantly improves the accuracy and precision of the analytical method by compensating for sample loss during preparation and variations in instrument response.[4][5]

  • Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of SIL-IS in bioanalytical methods submitted for regulatory review.[1][6]

This compound is the deuterium-labeled form of a Folitixorin intermediate.[7][8] Folitixorin itself is a folate-based biomodulator used in cancer therapy.[9][10] Accurate characterization of its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety and efficacy.

Properties and Handling of this compound

Proper handling and storage of the internal standard are critical to maintaining its integrity and ensuring the reliability of the analytical method.

Physicochemical Properties
PropertyValueSource
Chemical Name This compound[7]
Molecular Formula C₂₀H₂₀D₄ClN₇O₆[7]
Molecular Weight 497.93 g/mol [7]
Appearance SolidN/A
Storage Conditions Store at -20°C, protect from light[10]
Preparation of Stock and Working Solutions

Caution: Handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE).

Step-by-Step Protocol:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Stock Solution (1 mg/mL):

    • Accurately weigh the required amount of the compound.

    • Dissolve in a suitable solvent such as DMSO or a buffered aqueous solution. Gentle vortexing or sonication may be required to ensure complete dissolution.

    • Store the stock solution in amber vials at -20°C or below.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or a mixture that is compatible with the initial mobile phase).

    • The concentration of the final working solution used to spike the samples should be optimized during method development. A common starting point is a concentration that yields a robust signal in the mid-range of the calibration curve.

    • Store working solutions at 2-8°C for short-term use (up to one week) or at -20°C for longer-term storage. Folate solutions are sensitive to light and should be stored in amber vials.[11]

Bioanalytical Method Protocol: LC-MS/MS Analysis

This section outlines a general protocol for the quantification of Folitixorin in plasma using this compound as the internal standard. This protocol should be optimized and validated for your specific application and instrumentation.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[12][13]

Step-by-Step Protocol:

  • Sample Thawing: Thaw plasma samples on ice.

  • Spiking: To 100 µL of plasma sample (calibrator, QC, or unknown), add a small volume (e.g., 10 µL) of the internal standard working solution. Vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid. The acid helps to improve the precipitation efficiency and the stability of the analytes.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to increase sensitivity.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

The following are suggested starting parameters for method development.

Table of LC-MS/MS Parameters:

ParameterSuggested ConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides the necessary separation and resolution.
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)Suitable for retaining and separating folate compounds.[11]
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetateAcidic modifier improves peak shape and ionization efficiency in positive mode.[14][15]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium acetateOrganic solvent for gradient elution.[14][15]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. (e.g., 5-95% B over 5 minutes)Provides efficient separation of the analyte from matrix components.
Flow Rate 0.3 - 0.6 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temperature 30-40°CImproves peak shape and reproducibility.
Injection Volume 5 - 10 µLOptimize based on sensitivity and carryover.
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Positive ModeFolates ionize well in positive mode.[14]
MRM Transitions To be determined by direct infusion of Folitixorin and the deuterated IS. A precursor ion (Q1) to product ion (Q3) transition should be optimized for each compound.Provides high selectivity and sensitivity for quantification.
Source Parameters Optimize IonSpray Voltage, Temperature, Nebulizer Gas, and Curtain Gas for maximum signal intensity.Instrument-specific optimization is crucial for performance.

Pharmacokinetic Study Design

A well-designed pharmacokinetic study is essential for generating meaningful data.[16][17][18]

Typical Study Workflow

The following diagram illustrates a typical workflow for a preclinical or clinical pharmacokinetic study.

PK_Workflow cluster_prestudy Pre-Study Phase cluster_instudy In-Life Phase cluster_poststudy Analytical & Reporting Phase A Study Design & Protocol Development B Bioanalytical Method Validation A->B Ensures data quality C Dosing of Folitixorin B->C Validated method ready D Serial Blood Sampling C->D Time course E Plasma Processing & Storage D->E Matrix preparation F Sample Analysis (LC-MS/MS) E->F Batch analysis G Pharmacokinetic Data Analysis F->G Concentration-time data H Reporting G->H PK parameters (AUC, Cmax, T½)

Caption: A typical workflow for a pharmacokinetic study.

Key Considerations for Study Design
  • Animal Model/Subject Population: Select an appropriate species or patient population relevant to the drug's intended use.[17]

  • Dose and Route of Administration: The dose and route should be chosen based on preclinical toxicology and efficacy data.

  • Sampling Time Points: Collect blood samples at time points that will adequately define the absorption, distribution, metabolism, and elimination phases of the drug. This typically includes pre-dose, and multiple time points post-dose.[19]

  • Sample Collection and Handling: Use appropriate anticoagulants (e.g., K₂EDTA) and process blood samples promptly to obtain plasma. Store plasma frozen at -70°C or below until analysis.

Method Validation

A bioanalytical method must be validated to demonstrate that it is reliable for its intended purpose.[6][20] The validation should be performed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[6]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.To ensure the method can differentiate the analyte and IS from endogenous components.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards should be within ±15% of nominal (±20% at LLOQ).To establish the relationship between instrument response and analyte concentration.
Accuracy & Precision For QC samples at LLOQ, LQC, MQC, and HQC, the mean concentration should be within ±15% of nominal (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).To demonstrate the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The CV of the matrix factor from at least 6 different lots of matrix should be ≤15%.To assess the impact of the biological matrix on ionization.[3]
Recovery Consistent and reproducible across the concentration range.To determine the efficiency of the extraction process.
Stability Analyte should be stable under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples. Analyte concentration should be within ±15% of the baseline value.To ensure the integrity of the analyte during sample handling and storage.

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Once the concentration-time data is generated, pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

Metabolic Context

Folitixorin is an active form of folate and participates in the one-carbon metabolism pathway, which is crucial for DNA synthesis and methylation.[21][22][23] Understanding this pathway is important for interpreting the pharmacokinetic data and potential drug interactions.

Folate_Metabolism cluster_cycle Folate Cycle Folitixorin Folitixorin (5,10-CH2-THF) THF Tetrahydrofolate (THF) Folitixorin->THF TS Thymidylate Synthase Folitixorin->TS MethylTHF 5-Methyl-THF Folitixorin->MethylTHF THF->Folitixorin Hcy Homocysteine THF->Hcy DHF Dihydrofolate (DHF) DHF->THF DHFR FA Folic Acid FA->DHF DHFR MTHFR MTHFR dTMP dTMP (for DNA Synthesis) TS->dTMP DHFR DHFR dUMP dUMP dUMP->dTMP TS MethylTHF->THF MethylTHF->MTHFR Met Methionine Met->Hcy Hcy->Met Methionine Synthase

Caption: Simplified overview of the folate metabolic pathway.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a robust and reliable approach for the quantitative analysis of Folitixorin in biological matrices. Adherence to the detailed protocols and validation guidelines presented in this document will enable researchers to generate high-quality pharmacokinetic data to support drug development and regulatory submissions. The principles outlined here provide a solid foundation for developing and implementing a validated bioanalytical method that ensures data integrity and scientific rigor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride. This guide is designed for researchers, scientists, and drug development professionals who are using this stable isotope-labeled compound, likely as an internal standard in quantitative bioanalysis. My goal is to provide you with not just a set of instructions, but a foundational understanding of the principles behind method development and troubleshooting for this molecule. As a Senior Application Scientist, I've seen firsthand how a well-optimized method can be the difference between ambiguous data and a breakthrough discovery. Let's get started.

Introduction to this compound

This compound is the deuterium-labeled analogue of 9,10-Dehydro Folitixorin Chloride, an intermediate in the synthesis of calcium folinate.[1][2][3][4] Its molecular formula is C₂₀H₂₀D₄ClN₇O₆, with a molecular weight of approximately 497.93 g/mol .[2][3] The key feature of this compound is the incorporation of four deuterium atoms on the phenylene ring, making it an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of folitixorin or related folate species.

The use of a SIL-IS is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability in sample preparation and matrix effects.[5][6] However, achieving accurate and precise quantification is contingent on a robust and well-optimized LC-MS/MS method. This guide will walk you through the process of developing such a method, from initial parameter selection to fine-tuning and troubleshooting.

Part 1: Initial Method Development - Where to Start?

Given the specific nature of this compound, a pre-validated method is unlikely to be readily available. The following sections will guide you through the logical steps to establish a robust starting point for your analysis.

Mass Spectrometry: Tuning and Optimization

The first step is to determine the optimal mass spectrometry parameters for detecting your compound. This is typically done by infusing a dilute solution of the analyte directly into the mass spectrometer.

Step-by-Step Protocol for MS Parameter Optimization:

  • Prepare a Tuning Solution: Prepare a ~1 µg/mL solution of this compound in a solvent mixture that is compatible with your mobile phase, for example, 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer's ion source at a flow rate of 5-10 µL/min.

  • Find the Precursor Ion: Operate the mass spectrometer in full scan mode to identify the precursor ion. Given the molecular weight of 497.93 and the presence of multiple nitrogen atoms, expect to see the protonated molecule, [M+H]⁺, at m/z 498.9. The electrospray ionization (ESI) process is well-suited for polar molecules like folates, often producing intact protonated molecules.[7][8]

  • Identify Product Ions: Switch to product ion scan mode. Select the [M+H]⁺ ion (m/z 498.9) in the first quadrupole (Q1) and fragment it in the collision cell (Q2). Scan the third quadrupole (Q3) to identify the most stable and abundant product ions.[9][10][11]

  • Optimize Collision Energy: For the most abundant and specific product ions, perform a collision energy optimization experiment. This involves ramping the collision energy and monitoring the intensity of the product ions to find the voltage that yields the maximum signal.

  • Optimize Source Parameters: While infusing, optimize key ion source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the signal intensity of your chosen precursor/product ion pair (MRM transition).[12]

Diagram: MS/MS Optimization Workflow

G cluster_0 MS Optimization A Prepare Tuning Solution (~1 µg/mL in 50:50 ACN:H2O) B Direct Infusion (5-10 µL/min) A->B C Full Scan Mode: Identify Precursor Ion [M+H]+ B->C D Product Ion Scan: Identify Stable Product Ions C->D E Select MRM Transitions (Precursor -> Product) D->E F Optimize Collision Energy (CE) for each transition E->F G Optimize Ion Source Parameters (Voltage, Gas, Temp) F->G

Caption: Workflow for optimizing MS parameters.

Liquid Chromatography: Initial Conditions

Folate derivatives are polar molecules, making reversed-phase chromatography a suitable choice. Here is a recommended starting point for your LC method.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 2.6 µmA standard C18 column provides good retention for moderately polar compounds. The shorter length and smaller particle size allow for faster run times and better efficiency.[13][14]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier that aids in the protonation of the analyte in positive ion mode ESI, enhancing sensitivity.[15]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent in reversed-phase LC with good UV transparency and compatibility with MS.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 5% to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 minA generic gradient to elute compounds with a wide range of polarities. This can be optimized later.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume helps to minimize peak distortion.

Part 2: Troubleshooting Guide

Once you have established initial parameters, you may encounter some common issues. This section provides a systematic approach to resolving them.

Issue 1: Low Sensitivity / Poor Signal Intensity

Symptoms:

  • Low peak height or area, even for high concentration standards.

  • Signal-to-noise ratio is poor.

Possible Causes & Solutions:

  • Suboptimal Ionization: Ensure the mobile phase is conducive to efficient ionization. For ESI in positive mode, acidic modifiers like formic acid are crucial.[12] Re-optimize ion source parameters (capillary voltage, gas flows, temperature) by infusing a standard solution.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[16][17][18][19]

    • Improve Chromatographic Separation: Adjust the gradient to better resolve the analyte from interfering compounds.

    • Enhance Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) to remove matrix components.[20][21]

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity. Regularly clean the ion source and other components as per the manufacturer's recommendations.[22]

  • Inappropriate MS Settings: For tandem MS, ensure that the precursor and product ion selection, as well as the collision energy, are optimized for your specific metabolite.[23]

Issue 2: Poor Peak Shape (Tailing, Fronting, Split Peaks)

Symptoms:

  • Asymmetrical peaks, which can compromise integration and reduce accuracy.

Possible Causes & Solutions:

  • Secondary Interactions (Peak Tailing): The analyte may be interacting with active sites on the column packing material.

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa.

    • Increase Buffer Concentration: If using a buffer, a concentration of 5-10 mM is usually adequate to buffer the mobile phase and column.[24]

  • Column Overload (Peak Fronting): Injecting too much sample can saturate the stationary phase.[24][25]

    • Reduce Injection Mass: Dilute the sample or reduce the injection volume.

  • Extra-Column Volume (All Peaks Tailing): Dead volume in the system from poorly fitted tubing or connections can cause peak broadening.[25][26]

    • Check Fittings: Ensure all fittings are properly seated and that the correct ferrules are used.

  • Injection Solvent Mismatch (Split or Distorted Peaks): If the injection solvent is much stronger than the initial mobile phase, it can cause poor peak shape.[26][27]

    • Match Solvents: Ideally, the sample should be dissolved in the initial mobile phase.

Diagram: Troubleshooting Peak Shape

G cluster_tailing Tailing Peaks cluster_fronting Fronting Peaks cluster_split Split Peaks Start Poor Peak Shape Tailing Tailing? Start->Tailing Fronting Fronting? Start->Fronting Split Split? Start->Split SecondaryInt Secondary Interactions Tailing->SecondaryInt One/Some Peaks ExtraColumn Extra-Column Volume Tailing->ExtraColumn All Peaks Overload Column Overload Fronting->Overload SolventMismatch Solvent Mismatch Split->SolventMismatch Early Peaks BlockedFrit Blocked Frit Split->BlockedFrit All Peaks

Caption: Decision tree for troubleshooting poor peak shape.

Issue 3: Matrix Effects

Symptoms:

  • Inconsistent analyte response in different biological samples.

  • Poor accuracy and precision.

Possible Causes & Solutions:

Matrix effect is the alteration of ionization efficiency by co-eluting components.[16][17][18][19] Since this compound is a SIL-IS, it should co-elute and experience the same matrix effects as the analyte, thus providing correction. However, severe matrix effects can still compromise the assay.

  • Improve Chromatography: As mentioned before, separating the analyte from the bulk of the matrix components is the most effective strategy.

  • Dilute the Sample: A simple "dilute and shoot" approach can reduce the concentration of interfering components.

  • Use a Different Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI.

  • Evaluate with Post-Column Infusion: This experiment can help identify regions of the chromatogram where ion suppression or enhancement is occurring.[18]

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this one preferred over a structural analog? A1: A SIL-IS has nearly identical chemical and physical properties to the target analyte.[5] This means it behaves almost identically during sample extraction and chromatographic separation, and experiences the same degree of ionization suppression or enhancement in the MS source.[5][6] A structural analog may have different extraction recovery and be affected differently by matrix components.

Q2: I see a small peak at the retention time of my analyte in my internal standard solution. What is this? A2: This is likely due to the presence of the unlabeled analyte as an isotopic impurity in the SIL-IS material. The isotopic purity of the internal standard should be checked. If the contribution is significant, it may need to be accounted for in the calculations.[28]

Q3: My deuterated internal standard is eluting slightly earlier than the unlabeled analyte. Is this a problem? A3: This is a known chromatographic isotope effect, particularly with deuterium labeling, and is generally not a problem as long as the separation is minimal and both peaks are within the same matrix effect zone.[5] However, for optimal correction of matrix effects, perfect co-elution is ideal.

Q4: What are some key considerations for sample preparation when analyzing folates? A4: Folates can be unstable and prone to oxidation.[29][30] It is often recommended to include antioxidants like ascorbic acid in the extraction solvent. Additionally, exposure to light and high temperatures should be minimized.

Q5: Can I use this internal standard to quantify other folate derivatives? A5: While it is the ideal internal standard for folitixorin, its suitability for other folates depends on the structural similarity and how closely their physicochemical properties match. For the most accurate quantification, it is always best to use a specific SIL-IS for each analyte.[31]

References

Technical Support Center: Troubleshooting Matrix Effects in the Bioanalytical Quantification of Folitixorin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalytical quantification of Folitixorin. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Folitixorin in complex biological matrices such as plasma or serum. As a polar molecule active in oncology, accurate quantification of Folitixorin is critical, yet susceptible to the common and often frustrating phenomenon of matrix effects.[1][2][3]

This document provides a structured, in-depth approach to diagnosing, understanding, and mitigating matrix effects to ensure the development of robust, reliable, and accurate bioanalytical methods that meet rigorous regulatory standards.

Section 1: The First Step - A Systematic Approach to Troubleshooting

When faced with poor accuracy, inconsistent reproducibility, or failing quality control (QC) samples, the immediate challenge is to determine the root cause. Matrix effects—the alteration of analyte ionization efficiency due to co-eluting compounds—are a primary suspect in LC-MS/MS bioanalysis.[4][5][6] The following workflow provides a systematic path from problem identification to resolution.

G start Start: Poor Accuracy, Reproducibility, or Failing QCs is_it_me Is it a Matrix Effect? start->is_it_me diagnose Step 1: Diagnose & Quantify (See Section 2) is_it_me->diagnose Yes (Suspected) validate Step 3: Re-Validate Method (Per FDA/ICH M10 Guidelines) is_it_me->validate No (Check other variables: instrument, standards, etc.) qualitative Qualitative Assessment: Post-Column Infusion diagnose->qualitative Identify suppression zones quantitative Quantitative Assessment: Post-Extraction Spike (Calculate MF) diagnose->quantitative Quantify severity is_mf_significant Is Matrix Factor (MF) Significant (>15%)? quantitative->is_mf_significant mitigate Step 2: Mitigate the Effect (See Section 3) is_mf_significant->mitigate Yes is_mf_significant->validate No, but monitor IS response in routine analysis sample_prep Optimize Sample Preparation (PPT, LLE, SPE, PLR) mitigate->sample_prep chromatography Optimize Chromatography (Gradient, Column, pH) mitigate->chromatography is_choice Implement Appropriate Internal Standard (IS) mitigate->is_choice sample_prep->validate chromatography->validate is_choice->validate end End: Robust & Reliable Method Achieved validate->end

Caption: A systematic workflow for troubleshooting matrix effects.

Section 2: Diagnostic Toolkit - Identifying and Quantifying the Problem

Before a solution can be found, the problem must be clearly defined. These two experiments are fundamental to understanding the nature and severity of matrix effects in your assay.

FAQ: What are the initial signs of matrix effects?

Initial indicators often include poor precision and accuracy in QC samples, non-linear calibration curves (especially at the low end), and inconsistent peak area responses for the internal standard across different samples. These issues arise because varying levels of interfering compounds in different biological samples cause inconsistent ion suppression or enhancement.[5][7]

Guide 2.1: Qualitative Assessment with Post-Column Infusion

This technique is invaluable for identifying where in the chromatogram ion suppression or enhancement occurs.

The Principle: A constant flow of Folitixorin solution is introduced into the mobile phase stream after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the otherwise stable analyte signal baseline directly corresponds to a region of ion suppression or enhancement caused by co-eluting matrix components.[8][9]

G lc LC System (Pump & Autosampler) col Analytical Column lc->col tee T-Connector col->tee ms Mass Spectrometer tee->ms pump Syringe Pump (Folitixorin Infusion) pump->tee

Caption: Experimental setup for post-column infusion.

Experimental Protocol: Post-Column Infusion

  • System Setup: Configure the LC-MS system as shown in the diagram above.

  • Analyte Infusion: Prepare a solution of Folitixorin in the mobile phase at a concentration that provides a stable and robust signal (e.g., mid-range of the calibration curve). Infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) via a syringe pump into the T-connector.

  • Establish Baseline: Begin the LC gradient without an injection to establish a stable signal baseline for the infused Folitixorin.

  • Inject Blank Matrix: Inject a blank biological matrix sample that has been processed using your standard sample preparation method.

  • Data Interpretation: Monitor the signal for the Folitixorin MRM transition. A significant drop from the baseline indicates ion suppression, while a rise indicates enhancement. The retention time of these deviations shows when interfering components are eluting.[10]

Guide 2.2: Quantitative Assessment with the Post-Extraction Spike Method

This experiment quantifies the magnitude of the matrix effect by calculating a Matrix Factor (MF).

The Principle: The peak response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a clean, neat solution at the same concentration. This comparison directly measures the impact of the matrix components on signal intensity.[8][10][11] Regulatory guidelines, such as the ICH M10, require this evaluation during method validation.[12]

Experimental Protocol: Post-Extraction Spike

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike Folitixorin into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike Folitixorin into the final, clean extracts to achieve the same final concentrations as Set A.

  • Analysis: Analyze all samples from Set A and Set B via LC-MS/MS.

  • Calculation and Interpretation: Calculate the Matrix Factor (MF) for each lot and concentration.

ParameterFormulaInterpretationAcceptance Criteria (ICH M10)[12]
Matrix Factor (MF) MF = (Peak Response in Set B) / (Mean Peak Response in Set A)MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement.MF = 1 indicates no matrix effect.The precision (CV%) of the calculated MFs across the different matrix lots should not be greater than 15%.
Internal Standard (IS) Normalized MF IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)A value close to 1.0 demonstrates that the IS effectively compensates for the matrix effect.[5]This is the ultimate measure of robustness. The goal is to achieve an IS-Normalized MF as close to 1.0 as possible.
Section 3: Mitigation Strategies - A Multi-Pronged Approach

If a significant matrix effect is confirmed, a combination of strategies is often required for mitigation.

FAQ: Where should I start? Sample Prep, Chromatography, or Internal Standard?

The most robust and scientifically sound approach is to first eliminate the interference through optimized sample preparation and chromatography. Relying solely on an internal standard to correct for a severe matrix effect is not ideal, as the IS may not always track the analyte perfectly under all conditions.[13] Start with sample preparation, as it often yields the most significant improvements.

Guide 3.1: Optimizing Sample Preparation

The goal of sample preparation is to remove interfering endogenous components, particularly proteins and phospholipids, which are major culprits of matrix effects in plasma.[14][15][16]

TechniqueSelectivityCleanlinessSpeedCostImpact on Matrix Effect
Protein Precipitation (PPT) LowLowVery FastLowHigh Risk. Removes proteins but leaves phospholipids and other small molecules.[17][18][19]
Liquid-Liquid Extraction (LLE) MediumMedium-HighMediumMediumModerate Risk. Can be effective, but recovery for polar analytes like Folitixorin may be poor.[18][20]
Solid-Phase Extraction (SPE) HighHighSlow-MediumHighLow Risk. Highly effective at removing interferences when the sorbent and method are optimized.[18][21][22]
Phospholipid Removal (PLR) High (for PLs)HighFastMedium-HighVery Low Risk. Specifically targets and removes phospholipids, yielding a very clean extract.[14][15][17]

Recommendation for Folitixorin: Given its polar nature, a simple protein precipitation is likely to result in significant matrix effects. A Solid-Phase Extraction (SPE) method, particularly one using a mixed-mode sorbent (combining reversed-phase and ion-exchange properties), or a dedicated Phospholipid Removal plate would be the most effective strategies for generating a clean extract and minimizing matrix effects.[18][23]

Experimental Protocol: Generic Solid-Phase Extraction (SPE)

  • Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.

  • Equilibrate: Pass an equilibration solvent (e.g., water or buffer) through the cartridge to prepare it for the sample.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Pass a wash solvent through the cartridge to remove weakly bound interferences.

  • Elute: Pass an elution solvent through the cartridge to desorb and collect the analyte of interest (Folitixorin).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Guide 3.2: Leveraging Chromatography

If sample preparation alone is insufficient, chromatographic adjustments can separate Folitixorin from the remaining interfering compounds.

Strategies:

  • Adjust Gradient Slope: A shallower, longer gradient can improve the resolution between the analyte and co-eluting matrix components.[18]

  • Modify Mobile Phase: Changing the pH or organic modifier of the mobile phase can alter the retention of both Folitixorin and the interferences, potentially resolving them.[24]

  • Change Column Chemistry: If using a standard C18 column, consider alternative chemistries (e.g., Phenyl-Hexyl, PFP, or HILIC) that offer different selectivity and may better separate Folitixorin from phospholipids.

Guide 3.3: The Role of the Internal Standard (IS)
FAQ: Why is a Stable Isotope-Labeled (SIL) IS considered the gold standard?

A SIL internal standard (e.g., ¹³C or ¹⁵N-labeled Folitixorin) is chemically and physically almost identical to the analyte. It should co-elute perfectly and experience the exact same degree of ionization suppression or enhancement.[25][26] By calculating the ratio of the analyte response to the IS response, the variability caused by the matrix effect is effectively normalized, leading to accurate quantification.[27]

Important Consideration: While highly effective, even SIL internal standards are not foolproof. In some cases, the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and a deuterium-labeled IS, leading to differential matrix effects and incomplete correction. It is always crucial to verify that the analyte and IS peaks are chromatographically co-eluting.

Section 4: Regulatory Expectations

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the consolidated ICH M10 guideline, have clear expectations for bioanalytical method validation.[28][29][30][31]

  • Mandatory Assessment: It is a regulatory requirement to investigate and assess matrix effects during method validation.[32][33][34]

  • Quantitative Evaluation: The matrix effect must be quantitatively evaluated using at least six different lots of the biological matrix.[12]

  • Demonstration of Control: The validation report must demonstrate that the chosen strategies (sample cleanup, chromatography, and internal standard) effectively control the matrix effect, ensuring that the method is accurate and precise for its intended purpose.[33][35]

Section 5: Concluding Remarks

Troubleshooting matrix effects in the quantification of Folitixorin requires a systematic and scientific approach. By moving from diagnosis to mitigation, you can build a robust and reliable bioanalytical method. Always prioritize removing interferences through effective sample preparation and chromatography before relying on an internal standard for correction. This multi-layered strategy ensures the highest quality data to support your research and drug development programs.

References

"9,10-Dehydro Folitixorin-(phenylene-d4) Chloride" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

A Guide to Stability, Storage, and Experimental Best Practices

Introduction: As a novel, isotopically labeled, and complex folate analog, this compound presents unique handling and stability challenges. This guide synthesizes data from the core Folitixorin molecule, its close analog Leucovorin (Folinic Acid)[1][2], and established principles for handling deuterated compounds and active pharmaceutical ingredient (API) chloride salts[3][4][5]. Our goal is to provide researchers with the foundational knowledge and troubleshooting frameworks to ensure experimental integrity and reproducibility.

Part 1: Frequently Asked Questions (FAQs) - Core Storage & Handling

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the recommended storage conditions for the solid (lyophilized powder) compound?

For maximum long-term stability, the solid compound should be stored at -20°C or colder (-80°C is preferable) .[6][7][8] Some suppliers note that for short-term periods, such as days to weeks, storage at 0-4°C is acceptable.[6][9] The key factors to control are temperature, light, and moisture.

  • Temperature: Cold temperatures are critical to minimize the rate of any potential degradation pathways. Folate analogs can be temperature-sensitive.[10]

  • Light: Folate derivatives are notoriously light-sensitive.[1][11][12][13] Always store the vial in its original packaging or in a dark container to protect it from light.

  • Moisture: The compound is described as hygroscopic and moisture-sensitive.[10] Moisture can accelerate degradation and, for this specific molecule, lead to the exchange of deuterium atoms with hydrogen, compromising its isotopic purity.[14][15][16]

Q2: I've just received my shipment. What is the first thing I should do?

The compound is typically shipped on dry ice or blue ice to maintain a low temperature.[7][8][17] Upon receipt, immediately transfer the unopened vial to a -20°C or -80°C freezer for long-term storage. Before opening the vial for the first time, it is critical to allow it to warm to room temperature in a desiccator.[14] This prevents atmospheric moisture from condensing on the cold powder, which would introduce water and risk degradation or isotopic exchange.[14][16]

Q3: How should I prepare a stock solution? What solvents are recommended?

Folitixorin and its salts are typically soluble in DMSO.[6] Some suppliers also mention solubility in water, though this may be limited.[17][18]

  • Recommended Solvent: For most applications, sterile, anhydrous DMSO is the preferred solvent for creating a concentrated stock solution.

  • Aqueous Solutions: If your experiment requires an aqueous buffer, it is best to prepare a high-concentration stock in DMSO first and then perform a serial dilution into the aqueous medium immediately before use. Direct dissolution in water may be difficult and can accelerate degradation.

Q4: How stable are stock solutions? How should they be stored?

Solutions of Folitixorin are known to be unstable. [17][19]

  • DMSO Stocks: Once prepared, DMSO stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -80°C for a maximum of 6 months .[7] Protect these aliquots from light and store them under an inert gas like nitrogen or argon if possible.[7]

  • Aqueous Solutions: Aqueous solutions are significantly less stable. It is strongly recommended to prepare fresh dilutions from your DMSO stock for each experiment and use them immediately. Do not store aqueous solutions for more than one day. [18]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a logical framework for diagnosing problems that may arise during your experiments.

Issue: Inconsistent or No Activity in My Assay

If you observe a loss of efficacy or high variability in your results, compound degradation is a primary suspect. Use the following workflow to troubleshoot.

G A Problem: Inconsistent or No Biological Activity B Check 1: Stock Solution Age & Storage A->B C Was the stock solution prepared more than 1 month ago (at -20°C) or 6 months ago (at -80°C)? B->C Age? D Was the stock solution subjected to multiple freeze-thaw cycles? B->D Thawing? E Solution: Prepare a fresh stock solution from solid compound. C->E Yes F Check 2: Solid Compound Handling & Storage C->F No D->E Yes D->F No G Was the vial warmed to RT in a desiccator before opening? F->G Warming? H Has the vial been opened multiple times, potentially exposing it to air/moisture? F->H Exposure? I Solution: Use a fresh, unopened vial of the compound to prepare a new stock. G->I No J Check 3: Experimental Protocol G->J Yes H->I Yes H->J No K Was the final aqueous dilution prepared fresh and used immediately? J->K Freshness? L Is the pH of your final assay buffer between 6.5 and 8.5? J->L pH? M Solution: Adjust protocol to ensure immediate use of aqueous dilutions. Verify buffer pH. K->M No L->M No

Caption: Troubleshooting workflow for loss of compound activity.

Issue: My stock solution is cloudy or has formed a precipitate.

This can be caused by several factors:

  • Poor Solubility: You may have exceeded the compound's solubility limit in your chosen solvent. Try preparing a more dilute solution.

  • Temperature Effects: A compound that was dissolved at room temperature may precipitate when frozen at -20°C or -80°C. Before use, ensure the aliquot is fully thawed and vortexed gently to redissolve any precipitate.

  • Salt Disproportionation: As a chloride salt of a likely weak base, this compound is at risk of disproportionation, where it converts to its less soluble free base form.[3][4][20][21] This can be triggered by:

    • Moisture: Water can facilitate the reaction.[21]

    • pH: The pH of maximum stability for the related Leucovorin is 7.1-7.4; stability decreases below pH 6.[22] If your solution's microenvironment becomes too basic, it can cause the free base to precipitate. This is a critical consideration when diluting into buffers.

Part 3: Summary of Stability & Storage Parameters

This table provides a quick reference for the recommended conditions based on available data for Folitixorin and its analogs.

ParameterSolid Compound (Lyophilized)Stock Solution (in Anhydrous DMSO)
Long-Term Storage -20°C to -80°C[6][7][8]-80°C[7]
Short-Term Storage 0-4°C (days to weeks)[6][9]Not Recommended. Prepare fresh and aliquot.
Max Shelf Life >2-3 years (if stored properly)[6][8]Up to 6 months at -80°C[7]
Light Protection Mandatory [1][11][13]Mandatory [7]
Inert Atmosphere RecommendedRecommended (e.g., Nitrogen or Argon)[7]
Hygroscopicity High - Store in desiccator once opened[10]High - Use anhydrous solvent and minimize air exposure

Part 4: Experimental Protocol

Protocol: Preparation and Aliquoting of a 10 mM DMSO Stock Solution

This protocol is designed to minimize degradation and ensure the longevity of your compound.

  • Pre-Experiment Preparation:

    • Place the sealed vial of solid this compound in a desiccator at room temperature for at least 1 hour to allow it to warm up slowly and prevent condensation.[14]

    • Obtain a new, sealed bottle of anhydrous DMSO.

    • Prepare sterile, single-use microcentrifuge tubes suitable for cryogenic storage. Label them clearly.

  • Reconstitution Procedure (perform in a fume hood or biosafety cabinet):

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of solid compound provided in the vial. (Note: The molecular weight of the non-deuterated, non-salt form of Folitixorin is 457.44 g/mol [19]; adjust for the d4-phenylene and chloride additions).

    • Once the vial has reached room temperature, briefly centrifuge it to ensure all powder is at the bottom.

    • Carefully open the vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

    • Recap the vial tightly and vortex gently for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication may be used if necessary.[17]

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into the prepared single-use tubes. The volume per aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.

    • If possible, overlay the solution with a small amount of nitrogen or argon gas before sealing the tubes.

    • Place the aliquots in a labeled storage box and transfer them immediately to a -80°C freezer.[7]

  • Usage:

    • When needed, remove a single aliquot from the freezer. Thaw it completely at room temperature and vortex gently before use.

    • Do not refreeze any unused portion of the thawed aliquot. Discard any remainder to maintain the integrity of your future experiments.

References

Preventing in-source fragmentation of "9,10-Dehydro Folitixorin-(phenylene-d4) Chloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride . This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot the common analytical challenge of in-source fragmentation during mass spectrometry analysis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and analysis of this isotopically labeled folate analog.

Q1: My mass spectrum for this compound shows a very weak or absent molecular ion peak ([M+H]⁺) and a prominent, unexpected lower mass ion. What is happening?

A: You are likely observing in-source fragmentation (ISF), a common phenomenon for structurally sensitive molecules like folate analogs.[1][2] The high energies within the electrospray ionization (ESI) source can cause the molecule to break apart before it even reaches the mass analyzer. For folates, the most probable fragmentation is the cleavage of the C9-N10 bond, which connects the pterin and p-aminobenzoyl glutamate moieties.[1] This results in the observation of a fragment ion corresponding to the p-aminobenzoyl-L-glutamic acid portion of the molecule, rather than the intact parent compound.

Q2: Why is this specific molecule prone to fragmentation?

A: Folate derivatives are inherently labile due to several structural features. They are susceptible to oxidation, and the C9-N10 bridge is a known chemically weak point.[3] The energy applied during the ESI process—specifically from voltages in the ion source (like cone or fragmentor voltage) and high temperatures—can easily exceed the bond energy of this linkage, causing dissociation.[2][4] While the deuterium labeling on the phenylene ring enhances stability for metabolic studies by strengthening C-H bonds, it does not protect the distant C9-N10 bond from this type of fragmentation.[5]

Q3: How should I properly handle and store my vial of this compound to ensure its integrity?

A: Proper handling and storage are critical to prevent degradation before analysis. Folates are sensitive to light, oxygen, and heat.

  • Storage: Store the compound in its original vial at or below -20°C .[6]

  • Preparation: When preparing solutions, use high-purity solvents and consider working under dim light. Prepare solutions fresh whenever possible. To prevent oxidation, it is highly recommended to dissolve the compound and prepare all dilutions in buffers containing an antioxidant, such as 0.1% ascorbic acid or β-mercaptoethanol.[3][6][7][8]

  • Autosampler: If samples must wait in an autosampler, ensure the tray is cooled (typically to 4°C) and minimize the wait time before injection.[7]

Q4: Does the choice of mobile phase additive (e.g., formic acid vs. TFA) affect fragmentation?

A: Yes, though indirectly. The primary goal of the additive is to ensure efficient ionization by promoting protonation in positive ion mode. While both formic acid (FA) and trifluoroacetic acid (TFA) can achieve this, TFA is a strong ion-pairing agent that can suppress the ESI signal for some analytes.[4] If you are observing a weak signal overall, which might tempt you to increase source energies (thereby increasing fragmentation), switching from TFA to 0.1% FA may improve ionization efficiency, allowing you to use gentler source conditions.[4]

Section 2: Troubleshooting Guide to Minimize In-Source Fragmentation

This section provides a systematic approach to diagnosing and resolving in-source fragmentation of this compound during LC-MS analysis.

Issue: Weak Molecular Ion ([M+H]⁺) and Dominant Fragment Ion

The primary goal is to create "softer" ionization conditions. This involves methodically reducing the energy imparted to the ions as they travel through the ESI source. The two most influential parameters are the Cone Voltage and the Source/Desolvation Temperature .[2]

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for optimizing your MS parameters.

G cluster_0 Start: Initial Observation cluster_1 Primary Optimization: Source Voltage cluster_2 Secondary Optimization: Temperature cluster_3 Tertiary Optimization: Gas Flow cluster_4 Final Verification Start Weak [M+H]⁺ Prominent Fragment Peak(s) Opt_ConeV Systematically Decrease Cone / Fragmentor / DP Voltage Start->Opt_ConeV Check1 Is [M+H]⁺ / Fragment Ratio Improved Significantly? Opt_ConeV->Check1 Opt_Temp Systematically Decrease Source / Desolvation Temperature Check1->Opt_Temp Yes Check1->Opt_Temp No, still high fragmentation Check2 Is Desolvation Sufficient? (Signal stable, no solvent clusters) Opt_Temp->Check2 Check2->Opt_Temp No, increase temp in small steps to find balance Opt_Gas Optimize Nebulizer & Cone Gas Flow Rates Check2->Opt_Gas Yes Result Optimized Method: Strong [M+H]⁺ Minimal Fragmentation Opt_Gas->Result

Caption: Troubleshooting workflow for reducing in-source fragmentation.

Experimental Protocol: Step-by-Step Parameter Optimization

This protocol details the process of finding the optimal "soft" ionization conditions. It is best performed by infusing a standard solution of the analyte directly into the mass spectrometer, but it can also be adapted for LC-MS injections.

Objective: To maximize the intensity of the precursor molecular ion ([M+H]⁺) while minimizing the intensity of fragment ions.

Methodology:

  • Establish a Baseline:

    • Prepare a standard solution of this compound (e.g., 100-500 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid and 0.1% ascorbic acid).

    • Infuse the solution at a constant flow rate (e.g., 10 µL/min).

    • Set your mass spectrometer to acquire full scan data in positive ion mode. Begin with the instrument manufacturer's default source parameters.

  • Optimize Cone Voltage (Fragmentor/Declustering Potential):

    • This is the most critical parameter for controlling ISF.[2][4] It controls the energy ions gain in the intermediate pressure region of the source.

    • Acquire a spectrum at the starting cone voltage. Record the intensities of the molecular ion and the primary fragment(s).

    • Decrease the cone voltage in small increments (e.g., 5-10 V). After each change, allow the signal to stabilize and acquire a new spectrum.

    • Continue decreasing the voltage until you observe a significant increase in the ratio of the molecular ion to the fragment ion. Note that the overall ion intensity may decrease at very low voltages; the goal is to find the best signal-to-fragment ratio. For labile molecules, optimal values are often in the lower range (e.g., 20-50 V).

  • Optimize Source and Desolvation Temperature:

    • High temperatures can provide thermal energy that contributes to fragmentation.[2]

    • Using the optimal cone voltage found in the previous step, begin to lower the desolvation gas temperature in increments of 25-50°C.

    • Monitor the signal intensity and stability. If the temperature is too low, desolvation will be inefficient, leading to a noisy or suppressed signal and the appearance of solvent clusters.

    • Find the lowest temperature that maintains good signal intensity and stability without contributing to fragmentation. A typical starting point for labile compounds might be around 350-400°C.

  • Optimize Gas Flow Rates:

    • While less impactful on fragmentation than voltage and temperature, nebulizing and cone gas flows can influence ion stability.

    • Adjust the nebulizer gas to ensure a stable spray.

    • Optimize the cone gas (or sheath gas) flow. Sometimes, a lower flow can reduce the number of gas-phase collisions, though this effect is instrument-dependent.[4]

  • Final Verification:

    • Once all parameters are optimized, analyze a dilution series of the analyte to confirm that the response is stable, linear, and robust under the new "softer" conditions.

Data Summary: Recommended Starting MS Parameters

The following table provides a range of starting parameters based on literature for folate analysis and general best practices for labile molecules. Final values must be empirically determined on your specific instrument.

ParameterTypical Starting Value"Softer" Optimized TargetRationale & Reference
Cone/Fragmentor Voltage 80 - 120 V20 - 50 V Primary driver of ISF. Lower voltage reduces ion acceleration and collision energy.[2][4]
Desolvation Temperature 450 - 600 °C300 - 400 °C Reduces thermal degradation. Must be balanced with efficient solvent evaporation.
Capillary Voltage 3.0 - 4.0 kV0.8 - 1.5 kV Lower voltage can sometimes reduce discharge and create a more stable spray for fragile ions.
Cone/Sheath Gas Flow Instrument DefaultOptimize for stability Lower flow may reduce collisions, but effect is instrument-specific. Optimize for best S/N.[4]
Mobile Phase Additive 0.1% TFA0.1% Formic Acid Avoids ion suppression associated with TFA, allowing for lower overall source energy.[4]

Section 3: Understanding the Fragmentation Pathway

A clear understanding of the fragmentation mechanism validates the troubleshooting approach. The primary fragmentation of folate analogs like 9,10-Dehydro Folitixorin occurs at the C9-N10 methylene bridge.

G cluster_0 In-Source Fragmentation Mechanism Parent 9,10-Dehydro Folitixorin-(phenylene-d4) [M+H]⁺ Energy High Source Energy (Cone Voltage, Temp) Cleavage C9-N10 Bond Cleavage Parent->Cleavage Undergoes Energy->Cleavage Induces Fragment1 Pterin-d4 Fragment (Neutral Loss or Charged) Cleavage->Fragment1 Yields Fragment2 p-Aminobenzoylglutamate Fragment (Observed Dominant Ion) Cleavage->Fragment2 Yields

Caption: Proposed in-source fragmentation pathway for 9,10-Dehydro Folitixorin.

References

Technical Support Center: Isotopic Effect on Chromatographic Retention Time for Deuterated Folates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the chromatographic behavior of deuterated folates. As the use of stable isotope-labeled internal standards is paramount for accurate quantification in mass spectrometry, understanding the nuances of the "chromatographic isotope effect" is critical for robust method development and data integrity.

Introduction: The Deuterium Isotope Effect in Folate Analysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, deuterated analogs of the target analyte are often employed as internal standards to correct for variability during sample preparation and analysis.[1] Ideally, the internal standard should co-elute with the analyte to ensure that both experience identical matrix effects.[1] However, the substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can introduce subtle yet significant changes in the physicochemical properties of the molecule.[2] This can lead to a chromatographic separation between the deuterated and non-deuterated folate, a phenomenon known as the Deuterium Isotope Effect (DIE) or Chromatographic Isotope Effect (CIE).[2]

This guide will delve into the causality behind this effect, provide practical troubleshooting for issues you may encounter in your experiments, and offer protocols to characterize and manage the isotopic effect in your folate analysis.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated folate internal standard elute at a different retention time than its non-deuterated counterpart?

This is an expected phenomenon rooted in the fundamental physicochemical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger than the C-H bond, which results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] These subtle molecular changes can alter the interactions between the folate molecule and the chromatographic stationary phase.

In reversed-phase liquid chromatography (RPLC) , which is commonly used for folate analysis, separation is primarily based on hydrophobicity.[3] Deuterated compounds are often slightly less hydrophobic than their non-deuterated (protiated) counterparts.[2] This decreased hydrophobicity leads to weaker interactions with the non-polar stationary phase (e.g., C18), resulting in a shorter retention time. This is often referred to as an "inverse isotope effect."[4]

Conversely, in normal-phase liquid chromatography (NPLC) , where separation is based on polarity, the opposite effect may be observed, with the deuterated compound exhibiting a longer retention time.[3]

Q2: How significant can the retention time shift be for deuterated folates?

The magnitude of the retention time (t_R) shift is typically small, often in the range of a few seconds.[5] However, several factors can influence the extent of this shift:

  • Number of Deuterium Atoms: Generally, the greater the number of deuterium atoms incorporated into the folate molecule, the more pronounced the retention time shift.[2]

  • Position of Deuteration: The location of the deuterium atoms within the folate structure can also impact the magnitude of the effect. Deuteration on an aromatic ring may have a different impact than on an aliphatic chain.[6]

  • Chromatographic Conditions: The specific LC method parameters, including the mobile phase composition, gradient slope, column temperature, and stationary phase chemistry, all play a crucial role in the observed separation.[7]

Q3: Is a small, consistent retention time difference between my deuterated and non-deuterated folate a problem for quantification?

A small and consistent retention time shift is often acceptable, provided it does not compromise the accuracy and precision of your assay.[7] The primary concern with a retention time difference is the potential for differential matrix effects .[7] If the analyte and the internal standard elute at different times, they may be subjected to varying degrees of ion suppression or enhancement from co-eluting matrix components, which can lead to inaccurate quantification.[8]

During method validation, it is crucial to demonstrate that any observed retention time shift does not negatively impact the assay's performance. Regulatory guidelines sometimes suggest a tolerance for the relative retention time, for instance, within ±2.5% for LC methods.[9]

Q4: Can I eliminate the isotopic effect on retention time?

While the underlying isotopic effect cannot be eliminated, its chromatographic manifestation can often be minimized through method optimization. Adjusting the mobile phase composition (e.g., organic solvent choice, pH), or systematically varying the column temperature can alter the interactions with the stationary phase and potentially reduce the separation between the deuterated and non-deuterated folates.[7]

If a significant retention time shift persists and is problematic for your assay, consider using an internal standard labeled with a heavier stable isotope that typically does not induce a chromatographic shift, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N) .[10] Many commercially available folate standards are offered with ¹³C labeling for this reason.[11][12][13]

Troubleshooting Guide: Deuterated Folate Retention Time Issues

This section addresses specific issues you might encounter during your experiments.

Issue 1: My deuterated folate consistently elutes earlier than the non-deuterated analyte. The separation is small but noticeable.

  • Plausible Cause: This is the expected "inverse isotope effect" in reversed-phase chromatography.

  • Recommended Action:

    • Assess the Impact: First, determine if this small separation affects your data quality. Inject your deuterated internal standard and analyte into a representative matrix and evaluate the precision and accuracy of your quality control samples. If the results are within your acceptance criteria, no further action may be necessary.

    • Method Optimization (if necessary): If you observe poor accuracy or precision, you can try to minimize the separation by:

      • Adjusting the Mobile Phase: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or fine-tune the mobile phase pH.

      • Temperature Optimization: Vary the column temperature in increments of 5°C to see if it influences the relative retention.

    • Consider a ¹³C-labeled Internal Standard: If method optimization is unsuccessful or not feasible, switching to a ¹³C-labeled internal standard is the most robust solution to ensure co-elution.[10]

Issue 2: The retention times of both my deuterated and non-deuterated folates are drifting over the course of an analytical run.

  • Plausible Causes: This is a general chromatographic issue, not specific to the isotopic effect, and can be caused by several factors:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.

    • Mobile Phase Instability: Evaporation of a volatile organic component or changes in pH over time can alter the mobile phase composition.

    • Column Temperature Fluctuations: An unstable column oven can lead to retention time drift.

    • System Leaks: A leak in the LC system can cause a drop in pressure and affect the flow rate.[14]

  • Recommended Action:

    • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting the analytical run.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each run and keep the reservoirs covered to minimize evaporation.

    • Verify Column Temperature: Ensure your column oven is functioning correctly and maintaining a stable temperature.

    • System Check: Perform a system check for leaks and ensure the pump is delivering a stable flow rate.[14]

Issue 3: The retention time difference between my deuterated and non-deuterated folates is inconsistent between injections.

  • Plausible Causes: Inconsistent retention time differences suggest a problem with the analytical method's robustness or the LC system's performance.

    • Poorly Controlled Gradient: If you are running a gradient, slight variations in gradient formation can disproportionately affect the two closely eluting compounds.

    • Sample Matrix Effects: The sample matrix itself might be influencing the retention of one isotopologue more than the other in an unpredictable manner.

  • Recommended Action:

    • Review Gradient Program: Ensure your gradient program is well-defined and reproducible. Check the pump's gradient mixing performance.

    • Improve Sample Cleanup: If matrix effects are suspected, consider implementing a more rigorous sample preparation procedure to remove interfering components.

    • Inject in a Clean Solvent: Inject a mixture of the deuterated and non-deuterated standards in a clean solvent to confirm that the inconsistency is indeed matrix-related.

Data Presentation: Typical Isotopic Effects on Folate Retention

While the exact retention time shift is highly method-dependent, the following table provides a conceptual overview of what might be observed for different deuterated folates in a typical reversed-phase LC-MS analysis.

Folate AnalyteDeuterated Internal StandardTypical Retention Time (t_R) of Analyte (min)Expected Retention Time Shift (Δt_R) for Deuterated Standard
Folic AcidFolic Acid-d48.5Elutes slightly earlier
5-Methyltetrahydrofolate (5-MTHF)5-Methyltetrahydrofolate-d310.2Elutes slightly earlier
5-Formyltetrahydrofolate (5-FTHF)5-Formyltetrahydrofolate-d49.8Elutes slightly earlier

Note: This table is for illustrative purposes only. The actual retention times and shifts will vary based on the specific chromatographic conditions.

Experimental Protocols

Protocol 1: Assessing the Chromatographic Isotope Effect for a Deuterated Folate

Objective: To determine the retention time difference (Δt_R) between a deuterated folate internal standard and its corresponding non-deuterated analyte under specific chromatographic conditions.

Materials:

  • Non-deuterated folate standard

  • Deuterated folate internal standard

  • LC-MS grade solvents (e.g., water, methanol, acetonitrile)

  • Mobile phase additives (e.g., formic acid, acetic acid, ammonium acetate)

  • Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

  • LC-MS system

Procedure:

  • Standard Preparation: Prepare a solution containing both the non-deuterated folate analyte and the deuterated internal standard at a known concentration (e.g., 100 ng/mL) in a suitable solvent (e.g., mobile phase A).

  • Chromatographic Conditions:

    • Set up your LC-MS method with the desired column, mobile phases, gradient program, flow rate, and column temperature.

  • Data Acquisition:

    • Inject the standard mixture onto the LC-MS system.

    • Acquire data using the mass spectrometer, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Determine the retention time for the peak maximum of both the non-deuterated analyte (t_R_Analyte) and the deuterated internal standard (t_R_IS).

    • Calculate the retention time difference: Δt_R = t_R_Analyte - t_R_IS . A positive value indicates that the deuterated standard elutes earlier.

    • Repeat the injection multiple times (n ≥ 3) to assess the consistency of the retention time shift.

Visualizations

Diagram 1: The Chromatographic Isotope Effect

CIE cluster_0 Molecular Properties cluster_1 Chromatographic Interaction cluster_2 Observed Outcome Analyte Non-Deuterated Folate (C-H bonds) Interaction Interaction with Stationary Phase (e.g., C18) Analyte->Interaction Slightly Stronger Hydrophobic Interaction IS Deuterated Folate (C-D bonds) IS->Interaction Slightly Weaker Hydrophobic Interaction Elution Retention Time (t_R) Interaction->Elution Inverse Isotope Effect: t_R (Analyte) > t_R (IS)

Caption: Mechanism of the inverse chromatographic isotope effect in reversed-phase LC.

Diagram 2: Troubleshooting Workflow for Retention Time Shifts

Troubleshooting Start Retention Time Shift Observed Consistent_Shift Is the shift consistent? Start->Consistent_Shift Drifting_Shift Is the shift a consistent drift? Consistent_Shift->Drifting_Shift No CIE Likely Chromatographic Isotope Effect (CIE) Consistent_Shift->CIE Yes Inconsistent_Shift Is the shift random/inconsistent? Drifting_Shift->Inconsistent_Shift No System_Issue Likely a Systemic Issue Drifting_Shift->System_Issue Yes Method_Robustness_Issue Likely a Method Robustness Issue Inconsistent_Shift->Method_Robustness_Issue Yes Assess_Impact Assess impact on data quality. Optimize method if needed or use 13C-IS. CIE->Assess_Impact Check_System Check for leaks, column equilibration, mobile phase stability, and column temperature. System_Issue->Check_System Check_Method Review gradient program and sample cleanup procedure. Method_Robustness_Issue->Check_Method

Caption: A logical workflow for troubleshooting retention time shifts in folate analysis.

References

Improving signal-to-noise ratio for "9,10-Dehydro Folitixorin-(phenylene-d4) Chloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes and improve the signal-to-noise ratio (S/N) for this stable isotope-labeled internal standard.

Introduction to this compound

This compound is a deuterium-labeled synthetic intermediate used in the preparation of calcium folinate.[1] With a molecular formula of C20H20D4ClN7O6 and a molecular weight of 497.93, it is primarily utilized in research settings.[2][3] Its key application lies in its use as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies, where it serves as a tracer for quantification.[2] The deuterium labeling offers a distinct mass shift, allowing for its differentiation from the endogenous or unlabeled analyte in mass spectrometry-based assays.

This guide will address common challenges and provide actionable solutions to enhance the quality of your data when working with this compound, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: The primary application is as a stable isotope-labeled internal standard in quantitative bioanalytical assays, particularly those involving LC-MS.[2] It is used to improve the accuracy and precision of the quantification of the corresponding unlabeled compound in complex biological matrices. It can also be used as an intermediate in the synthesis of other labeled compounds.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, it is recommended to store the product under the conditions specified in the Certificate of Analysis provided by the supplier.[2] Generally, this involves storage in a cool, dry place, protected from light.

Q3: What are the expected mass-to-charge ratios (m/z) in mass spectrometry?

A3: The exact m/z will depend on the ionization mode and the adducts formed. For positive electrospray ionization (ESI+), you would expect to see the protonated molecular ion [M+H]+. Given the molecular weight of 497.93, the expected m/z for the protonated molecule would be approximately 498.94. Always confirm the exact mass and isotopic pattern with a high-resolution mass spectrometer.

Troubleshooting Guide: LC-MS Analysis

Low signal-to-noise is a common challenge in LC-MS analysis, which can stem from various factors including inefficient ionization, ion suppression, and contamination.[4] This section provides a systematic approach to troubleshooting poor S/N for this compound.

Issue 1: Low Signal Intensity or Complete Signal Loss

A weak or absent signal for your analyte can be a significant roadblock. The following steps will help you diagnose and resolve this issue.

Step-by-Step Troubleshooting Protocol:

  • Verify Compound Integrity and Preparation:

    • Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock and working solutions.

    • Confirm the accuracy of dilutions and the final concentration of the analyte.

  • System Suitability Test (SST):

    • Before analyzing your samples, perform an SST by injecting a neat standard solution of this compound.[5] This will help differentiate between issues with the sample matrix and problems with the LC-MS system itself.[5]

  • Mass Spectrometer Health Check:

    • Tuning and Calibration: Ensure the mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations.[4] An out-of-tune instrument can lead to poor mass accuracy and sensitivity.[4]

    • Ion Source Inspection: Visually inspect the ion source for any blockages or contamination. A dirty ion source is a common cause of poor signal strength.[4] Weekly cleaning of the ion source is a good preventative measure.[4]

    • Direct Infusion: If possible, bypass the LC system and directly infuse a standard solution into the mass spectrometer. This helps to isolate the problem to either the LC or the MS components.[6]

  • Liquid Chromatography System Check:

    • Mobile Phase: Prepare fresh mobile phases using high-purity solvents and additives. Contaminants in the mobile phase can lead to high background noise and ion suppression.[4]

    • Leaks: Check for any leaks in the LC system, as they can cause pressure fluctuations and inconsistent flow rates, leading to retention time shifts and poor peak shape.[5]

    • Column Performance: Ensure the analytical column is not clogged or degraded. A decline in column performance can result in peak broadening and reduced signal intensity.[7]

Troubleshooting Flowchart: Low Signal Intensity

start Low Signal Intensity Observed s1 Verify Compound Integrity & Preparation start->s1 s2 Perform System Suitability Test (SST) with Neat Standard s1->s2 s3 SST Passed? s2->s3 s4 Investigate Sample Matrix Effects (Ion Suppression) s3->s4 Yes s5 Check MS Tuning & Calibration s3->s5 No end Signal Restored s4->end s6 Direct Infusion of Standard s5->s6 s7 Signal Present? s6->s7 s8 Troubleshoot LC System (Leaks, Column, Mobile Phase) s7->s8 No s9 Clean Ion Source & Optics s7->s9 Yes s8->end s9->end

A logical workflow for diagnosing low signal intensity.

Issue 2: High Background Noise

High background noise can obscure the analyte signal, leading to a poor signal-to-noise ratio.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Contaminated Solvents Use high-purity, MS-grade solvents and additives. Prepare fresh mobile phases daily.[4]
Dirty Ion Source/Optics Regularly clean the ion source and ion optics as per the manufacturer's guidelines.[4]
Column Bleed Use a high-quality analytical column and ensure it is properly conditioned. Operate within the recommended temperature and pH ranges.
Electronic Noise Ensure proper grounding of the instrument and check for any nearby sources of electronic interference.[4]
Gas Impurities Use high-purity nitrogen for the nebulizer and drying gas.

Troubleshooting Guide: NMR Analysis

For structural confirmation or purity assessment, NMR spectroscopy may be employed. Achieving a good S/N can be challenging, especially with low-concentration samples.

Issue: Poor Signal-to-Noise Ratio in NMR Spectra

A low S/N in NMR can make it difficult to identify and quantify signals accurately.

Key Optimization Parameters:

  • Sample Concentration:

    • The signal intensity in NMR is directly proportional to the sample concentration.[8] For small molecules, a concentration of 10-20 mg in 0.6-0.7 mL of deuterated solvent is often recommended for standard 1D and 2D experiments.[9] If the sample amount is limited, increasing the number of scans is a viable alternative.

  • Number of Scans (NS):

    • The S/N ratio improves with the square root of the number of scans. Therefore, to double the S/N, you need to quadruple the number of scans.[9] For weak samples, consider running the experiment overnight to accumulate a sufficient number of scans.[9]

  • Pulse Sequence and Acquisition Parameters:

    • Pulse Angle: For quantitative experiments, a 90° pulse angle with a long relaxation delay (D1) is often used. However, for routine screening where S/N is a priority, a smaller flip angle (e.g., 30°) with a shorter D1 can be more time-efficient.[10]

    • Relaxation Delay (D1): The D1 should be set to allow for sufficient relaxation of the nuclei between pulses. A D1 of at least 1-2 seconds is a good starting point for ¹H NMR.

    • Acquisition Time (AQ): A longer AQ can improve resolution, but it also increases the experiment time. A balance needs to be struck between resolution and sensitivity.

Parameter Optimization Workflow

start Low S/N in NMR Spectrum s1 Is Sample Concentration Adequate? (>10 mg) start->s1 s2 Increase Sample Concentration if Possible s1->s2 No s3 Increase Number of Scans (NS) s1->s3 Yes s2->s3 s4 Optimize Acquisition Parameters (Pulse Angle, D1, AQ) s3->s4 s5 Check Probe Tuning and Matching s4->s5 end Improved S/N s5->end

A step-by-step guide to optimizing NMR parameters for better S/N.

Recommended NMR Parameters for ¹H Spectrum:

Parameter Starting Value Rationale
Pulse Program zg30A 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay, improving time efficiency.[10]
Number of Scans (NS) 128 (or higher for dilute samples)Sufficient scans are crucial for improving S/N, especially for low-concentration samples.[9]
Relaxation Delay (D1) 1.5 sA shorter D1 can be used with a 30° pulse angle to reduce the overall experiment time.[10]
Acquisition Time (AQ) ~3 sProvides a good balance between resolution and experiment duration.[10]

References

Technical Support Center: Troubleshooting Poor Recovery of 9,10-Dehydro Folitixorin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction and quantification of 9,10-Dehydro Folitixorin from biological samples. While direct literature on "9,10-Dehydro Folitixorin" is sparse, it is structurally related to Folitixorin (Leucovorin) and the broader class of folate compounds. Folates are notoriously susceptible to poor recovery due to their inherent instability and complex interactions within biological matrices.[1][2] This guide extrapolates from well-established principles of folate analysis to provide a robust framework for troubleshooting and optimizing your analytical methods.

The core challenges in folate analysis, which we will address here, stem from several key physicochemical properties:

  • Oxidative and Photolytic Instability: Reduced folates are highly prone to degradation by oxygen, light, and heat.[1][2][3]

  • Strong Protein Binding: A significant fraction of folates in circulation is bound to proteins like albumin, which can prevent efficient extraction.[4]

  • pH-Dependent Stability and Interconversion: Folate vitamers can interconvert or degrade depending on the pH of the extraction and storage environment.[5]

  • Matrix Effects: Co-extracted components from complex biological samples (e.g., phospholipids, salts) can interfere with quantification, particularly in LC-MS/MS analysis.[6]

This resource is structured as a series of frequently asked questions (FAQs) that directly address common recovery issues. Each answer provides a mechanistic explanation, detailed troubleshooting steps, and validated protocols to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My recovery of 9,10-Dehydro Folitixorin is consistently low and variable. What is the most likely cause?

Answer: The most common culprit for low and erratic recovery of folate-like compounds is pre-analytical instability . These molecules are highly susceptible to oxidative and photolytic degradation from the moment of sample collection through to the final analytical step.[1][2][3] This degradation can occur rapidly at room temperature and is accelerated by exposure to light and oxygen.[7][8]

To counteract degradation, all sample processing steps must be performed using a buffer fortified with antioxidants.[1][9][10] Ascorbic acid is the most common antioxidant used, often in combination with a reducing agent like 2-mercaptoethanol or dithiothreitol (DTT) for maximum protection.[1][10]

  • Work under Protected Conditions:

    • Perform all extraction steps under subdued or yellow light to prevent photodegradation.[10][11] Use amber vials or tubes for sample collection, processing, and storage.[1]

    • Keep samples on ice or at 2-8°C throughout the entire process. Folate stability is highly temperature-dependent.[7][12]

  • Prepare a Robust Extraction Buffer:

    • Base Buffer: Start with a phosphate or acetate buffer (e.g., 0.1 M, pH 6.0-7.0). The pH should be optimized for the stability of your specific analyte.

    • Add Antioxidants: Fortify the buffer immediately before use with:

      • 1-2% (w/v) Ascorbic Acid: To scavenge free radicals and prevent oxidation.

      • 0.1-0.2% (v/v) 2-Mercaptoethanol or ~10 mg/mL DTT: To maintain a reducing environment.[1][6]

  • Immediate Stabilization:

    • As soon as the biological sample (e.g., plasma, serum) is obtained, immediately add it to the pre-chilled, fortified extraction buffer. A ratio of 1 part sample to 3-4 parts buffer is a good starting point.

Condition Analyte Recovery (%) after 4h at RT Rationale
No Antioxidants< 30%Highly susceptible to rapid oxidative degradation.
1% Ascorbic Acid75-85%Ascorbic acid significantly reduces oxidative loss.
1% Ascorbic Acid + 0.2% 2-Mercaptoethanol> 95%The combination of antioxidants provides comprehensive protection against multiple degradation pathways.[1][8]

Table 1: Representative data showing the critical role of antioxidants in preserving folate-like compounds during sample processing.

Question 2: I've added antioxidants, but my recovery is still poor. Could protein binding be the issue?

Answer: Yes, this is a very strong possibility. In blood, a large portion of folate is bound to proteins, primarily albumin.[4] If your sample preparation method does not efficiently disrupt these protein-analyte interactions, the bound fraction will be lost during subsequent cleanup steps, leading to low recovery. The binding affinity can be pH-dependent, with maximal binding often observed around pH 6.0.[4]

To release the analyte, you must denature and precipitate the binding proteins. This is typically achieved using organic solvents or strong acids. The choice of precipitation agent can significantly impact recovery and downstream analysis.

Caption: Workflow for selecting and performing protein precipitation.

  • Sample Aliquoting: Aliquot your stabilized biological sample into at least three sets of tubes.

  • Method 1 (Acetonitrile): To one set, add 3 volumes of ice-cold acetonitrile.

  • Method 2 (Methanol): To a second set, add 3 volumes of ice-cold methanol.

  • Method 3 (Trichloroacetic Acid - TCA): To the third set, add an ice-cold 20% TCA solution to reach a final concentration of 10%.

  • Incubation:

    • For organic solvents, vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

    • For TCA, vortex and incubate on ice for 10-30 minutes.

  • Centrifugation: Centrifuge all samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains your analyte, and proceed to the next step (e.g., evaporation, solid-phase extraction, or direct injection).

Note on TCA: While very effective, TCA can be harsh and may cause degradation of some labile compounds. Residual acid must be removed, often by washing the protein pellet with cold acetone if the pellet is the target. For supernatant analysis, ensure the pH is compatible with your LC column.

Question 3: After protein precipitation, my sample is clean, but the signal in my LC-MS/MS is still weak. How can I concentrate my sample and remove interferences?

Answer: This is a classic case where Solid-Phase Extraction (SPE) is required. Protein precipitation dilutes your sample, and even after precipitation, interfering substances like salts and phospholipids can remain, causing ion suppression in the mass spectrometer.[6] SPE provides a crucial concentration and clean-up step.[13][14]

For folate-like compounds, which are typically acidic, Anion-Exchange (AX) SPE is the most common and effective choice.[13][14] Weak Anion-Exchange (WAX) or Strong Anion-Exchange (SAX) cartridges can be used. The choice depends on the pKa of your analyte and the desired washing stringency.

  • Conditioning: Condition the WAX cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the supernatant from your protein precipitation step.

  • Washing: Wash the cartridge with 1 mL of water to remove neutral and basic interferences.

  • Elution: Elute 9,10-Dehydro Folitixorin with 1-2 mL of 5% ammonium hydroxide in methanol. Crucially, this elution buffer should also contain an antioxidant (e.g., 10 mg/mL 2-mercaptoethanol) to protect the analyte during this final step.[6]

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at low heat (~30°C). Reconstitute the residue in a small volume of your initial mobile phase, again fortified with an antioxidant.[6]

Caption: Decision tree for troubleshooting SPE recovery issues.

References

Technical Support Center: Optimization of Solid Phase Extraction for Folate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of solid phase extraction (SPE) for folate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the analysis of these notoriously labile but vital compounds. My aim is to move beyond simple protocols and explain the why behind each step, empowering you to troubleshoot effectively and develop robust, reliable methods.

Folates represent a complex family of essential B vitamins (Vitamin B9) crucial for numerous metabolic processes.[1] Their analysis is challenging due to their low concentrations in biological matrices, susceptibility to oxidation and isomerization, and the presence of numerous structurally similar vitamers.[2] Solid phase extraction is a powerful technique for the cleanup and concentration of folates from complex samples prior to downstream analysis like HPLC or LC-MS/MS.[3][4][5] However, the success of SPE is highly dependent on a well-optimized protocol.

This guide is structured to help you navigate the intricacies of folate SPE, from initial method development to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solid phase extraction of folates:

Q1: What is the best SPE sorbent for folate analysis?

The choice of sorbent is critical and depends on the specific folate vitamers of interest and the sample matrix.[4] Strong Anion Exchange (SAX) is the most commonly used sorbent for folate purification.[2][6] Folates are acidic and will be negatively charged at neutral pH, allowing for strong retention on a SAX sorbent. However, SAX can sometimes suffer from low selectivity for certain folates like 5-methyltetrahydrofolate (5-CH3-H4folate), leading to co-elution of interfering compounds.

Other options include:

  • Reversed-Phase (C18, Phenyl): These are used less frequently but can be effective, particularly for the less polar folate derivatives. Phenyl and cyclohexyl bonded silicas have been studied for their retention capacities and recoveries of dietary folates.

  • Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange characteristics (e.g., C8 and benzenesulfonic acid) and are excellent for complex matrices.[7] They allow for a dual retention mechanism, enabling more rigorous wash steps to remove impurities while retaining the analytes of interest.

  • Hydrophilic-Lipophilic-Balanced (HLB): These polymeric sorbents can also be used for folate extraction.[3][8]

Q2: Why is my folate recovery low and inconsistent?

Low and variable recovery is a frequent issue in folate analysis. The primary culprits are often:

  • Analyte Degradation: Folates, especially reduced forms like tetrahydrofolate (THF), are highly susceptible to oxidation.[2] The use of antioxidants such as ascorbic acid and 2-mercaptoethanol throughout the entire extraction process is crucial for their stabilization.[2]

  • Improper pH: The pH of the sample and the various solutions used during SPE will dictate the charge state of the folates and their interaction with the sorbent. For anion exchange, the sample pH should be adjusted to ensure the folates are negatively charged.

  • Suboptimal Elution Conditions: The elution solvent may not be strong enough to desorb the folates completely from the sorbent. This can be addressed by increasing the ionic strength or modifying the pH of the elution buffer.[9]

  • Sorbent Overload: Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during the loading step.[5]

Q3: How can I improve the cleanliness of my final extract?

A clean extract is essential for accurate and sensitive downstream analysis. To improve extract cleanliness:

  • Optimize the Wash Step: The wash solvent should be strong enough to remove matrix interferences without eluting the target folates.[5] For mixed-mode SPE, you can use a sequence of washes with different solvent strengths and pH to remove a wider range of interferences.

  • Use a Combination of Sorbents: For particularly complex matrices, a sequential SPE approach using two different types of cartridges (e.g., SAX followed by a phenyl-based cartridge) can provide a much cleaner extract.[2]

  • Enzymatic Digestion: For food and biological samples, folates are often present as polyglutamates and can be bound to the sample matrix.[10] A tri-enzyme treatment (amylase, protease, and conjugase) is often necessary to release the folates and convert them to their monoglutamate forms for analysis.[10]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the SPE workflow, along with their causes and solutions.

Problem 1: Low Analyte Recovery
Potential Cause Explanation Recommended Solution
Analyte Degradation Reduced folates are prone to oxidation.Add antioxidants like ascorbic acid (1-2% w/v) and/or 2-mercaptoethanol to all extraction and SPE solutions.[2] Work quickly and protect samples from light and heat.
Incorrect Sample pH For anion exchange, if the sample pH is too low, the acidic folate derivatives will be protonated and will not retain on the sorbent.Adjust the sample pH to be at least 2 pH units above the pKa of the folate derivatives (typically pH 6-7).
Inefficient Elution The elution solvent is not strong enough to disrupt the interaction between the folate and the sorbent.For anion exchange, increase the ionic strength (e.g., by adding NaCl) or the pH of the elution buffer to neutralize the charge on the folates.[1] For reversed-phase, increase the percentage of organic solvent in the elution solution.[9]
Analyte Breakthrough The analyte does not bind to the sorbent during the loading step and is lost in the load fraction.Decrease the flow rate during sample loading to allow for sufficient interaction time.[5] Ensure the sorbent is properly conditioned and equilibrated. If the problem persists, consider using a larger SPE cartridge or one with a higher loading capacity.[5]
Irreversible Binding The analyte binds too strongly to the sorbent and cannot be eluted.This can happen with very strong ion-exchangers. Consider using a weaker ion-exchange sorbent or a mixed-mode phase.
Problem 2: High Variability in Results (Poor Reproducibility)
Potential Cause Explanation Recommended Solution
Inconsistent Flow Rates Variations in flow rates during the loading, washing, and elution steps can lead to inconsistent results.Use a vacuum manifold with a flow control valve or an automated SPE system to ensure consistent flow rates between samples. A typical flow rate is around 1 mL/min.[5]
Cartridge Drying Out If the sorbent bed dries out after the conditioning step and before sample loading, the retention of the analyte can be compromised.Ensure the sorbent bed remains wetted throughout the process. Do not let the cartridge run dry before loading the sample.
Incomplete Enzymatic Hydrolysis If using enzymatic digestion for polyglutamated folates, incomplete hydrolysis will lead to variable results.Optimize the enzyme concentrations, incubation time, and temperature for your specific sample matrix.
Sample Inhomogeneity For solid samples, inadequate homogenization can lead to variations in the folate content of the subsamples taken for extraction.Ensure the sample is thoroughly homogenized before taking a representative aliquot for analysis.
Problem 3: Co-elution of Interferences
Potential Cause Explanation Recommended Solution
Insufficient Washing The wash step is not effective at removing matrix components that have similar properties to the folates.Optimize the wash solvent by increasing its strength (e.g., a higher percentage of organic solvent for reversed-phase or a buffer with a slightly different pH for ion exchange). Be careful not to elute the target analytes.[5]
Low Sorbent Selectivity The chosen sorbent does not provide enough selectivity to separate the folates from interfering compounds in the matrix.Consider a different sorbent with a different retention mechanism. A mixed-mode sorbent can offer enhanced selectivity.[7] Alternatively, a multi-cartridge SPE cleanup can be employed.[2]
Matrix Effects in Downstream Analysis Even with a good SPE cleanup, residual matrix components can cause ion suppression or enhancement in LC-MS/MS analysis.Dilute the final extract to minimize matrix effects. The use of stable isotope-labeled internal standards for each folate vitamer is highly recommended to correct for matrix effects and variations in recovery.

Experimental Protocols

Here are some example protocols to serve as a starting point for your method development. Remember to optimize these for your specific application.

Protocol 1: Strong Anion Exchange (SAX) SPE for Folates

This protocol is a general guideline for the extraction of folates from a liquid sample.

1. Sorbent: Strong Anion Exchange (SAX), e.g., 100 mg/1 mL

2. Conditioning:

  • Pass 2 mL of methanol through the cartridge.

  • Pass 2 mL of deionized water through the cartridge.

3. Equilibration:

  • Pass 2 mL of equilibration buffer (e.g., 10 mM phosphate buffer with 1.3 mM DTT, pH 7) through the cartridge.[11]

4. Sample Loading:

  • Adjust the sample pH to ~7.0.

  • Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

5. Washing:

  • Wash the cartridge with 2 mL of the equilibration buffer to remove unbound impurities.

  • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be included for additional cleanup.[8]

6. Elution:

  • Elute the folates with 2 mL of an elution buffer containing a high salt concentration and an antioxidant (e.g., 0.1 M sodium acetate, 10% NaCl, and 1% ascorbic acid).[1]

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Basic Folate Metabolites

This protocol is an example for extracting basic folate metabolites.

1. Sorbent: Mixed-Mode Cation Exchange (e.g., C8 and SCX), 100 mg/3 mL

2. Conditioning:

  • Pass 1 mL of methanol through the cartridge.

3. Equilibration:

  • Pass 1 mL of 50 mM ammonium acetate (pH 6) through the cartridge.

4. Sample Loading:

  • Dilute the sample 1:1 with 50 mM ammonium acetate (pH 6).

  • Load the diluted sample onto the cartridge at a flow rate of ~1 mL/min.

5. Washing:

  • Wash sequentially with 1 mL each of:

    • 50 mM ammonium acetate (pH 6)

    • 1 M acetic acid

    • Methanol

6. Elution:

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

Visualizing the SPE Workflow

To better understand the steps involved in a typical SPE procedure, the following diagram illustrates the workflow for folate analysis using a Strong Anion Exchange (SAX) cartridge.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SAX) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Food Homogenate) Enzyme Enzymatic Digestion (Amylase, Protease, Conjugase) Sample->Enzyme Release bound folates Antioxidant Add Antioxidants (Ascorbic Acid, 2-Mercaptoethanol) Enzyme->Antioxidant Stabilize folates pH_Adjust pH Adjustment (to pH ~7) Antioxidant->pH_Adjust Ensure negative charge Load 3. Sample Loading pH_Adjust->Load Condition 1. Conditioning (Methanol, Water) Equilibrate 2. Equilibration (Buffer at pH 7) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (Buffer, weak organic) Load->Wash Waste_Load Waste (Unbound Matrix) Load->Waste_Load Elute 5. Elution (High salt/pH buffer) Wash->Elute Waste_Wash Waste (Interferences) Wash->Waste_Wash Final_Extract Final Eluate Elute->Final_Extract Analysis LC-MS/MS Analysis Final_Extract->Analysis

References

Validation & Comparative

A Senior Application Scientist’s Guide to Bioanalytical Assay Validation: The Case for 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of bioanalytical assays, with a specific focus on the quantification of Folitixorin. We will objectively compare the performance of its stable isotope-labeled (SIL) internal standard, 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride , against the common alternative of using a structural analogue. The experimental designs and data presented herein are grounded in the harmonized principles of the ICH M10 guideline for bioanalytical method validation, the current global standard for regulatory submissions.[1][2][3]

Folitixorin, an active folate-based biomodulator, enhances the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU) by stabilizing the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.[4][5] Unlike its predecessor, leucovorin, Folitixorin does not require metabolic activation, potentially offering a more consistent therapeutic effect.[5] Accurate quantification of such agents in biological matrices (e.g., plasma, serum) is paramount for determining pharmacokinetic (PK) profiles, ensuring patient safety, and meeting regulatory requirements. The choice of internal standard (IS) is the single most critical factor determining the quality and reliability of these quantitative results.

Part 1: The Foundational Principle: Stable Isotope Dilution Mass Spectrometry (IDMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for small-molecule quantification due to its high sensitivity and selectivity.[6] However, the accuracy of LC-MS data can be compromised by two major variables: sample preparation (e.g., analyte loss during extraction) and matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components).[7]

The most robust method to correct for this variability is Stable Isotope Dilution (SID), a technique that relies on a stable isotope-labeled internal standard.[8] A SIL IS is a version of the analyte molecule where one or more atoms have been replaced with a heavier stable isotope (e.g., Hydrogen-¹H with Deuterium-²H, or Carbon-¹²C with Carbon-¹³C).[9]

The Causality Behind IDMS: The core principle is that a SIL IS is, for all practical purposes, chemically and physically identical to the analyte.[10][11] It will therefore behave identically during sample extraction, chromatography, and ionization in the mass spectrometer source.[12] By adding a precise, known quantity of the SIL IS to every sample at the very beginning of the workflow, it experiences the same losses and the same matrix effects as the target analyte. The mass spectrometer can distinguish between the analyte and the SIL IS due to their mass difference. Therefore, the ratio of the analyte's signal to the IS's signal remains constant regardless of sample loss or signal suppression, allowing for highly accurate and precise quantification.

Stable Isotope Dilution Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis Sample Biological Sample (Unknown Analyte Conc.) Spike Spike with Known Amount of SIL IS (Analyte-d4) Sample->Spike Extract Sample Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extract Loss Potential for Analyte & IS Loss (Ratio Remains Constant) Extract->Loss LCMS LC-MS/MS System Extract->LCMS Detect Measure Peak Area Ratio (Analyte / SIL IS) LCMS->Detect Calc Calculate Analyte Concentration via Calibration Curve Detect->Calc

Caption: Workflow of Stable Isotope Dilution Mass Spectrometry (IDMS).

Part 2: Comparative Analysis: The Gold Standard vs. The Analogue

The choice of an internal standard typically comes down to two options: a SIL IS or a structural analogue IS (a different molecule that is chemically similar to the analyte). Here, we compare this compound with a hypothetical, yet realistic, structural analogue.

FeatureThis compound (SIL IS) Structural Analogue IS (Alternative) Scientific Rationale & Impact
Chromatography Co-elutes with the analyte.Elutes at a different retention time.Co-elution is critical. Matrix effects are often transient and specific to a narrow retention time window. An IS that elutes separately cannot correct for matrix effects impacting the analyte.[12]
Extraction Recovery Identical to the analyte.May differ from the analyte.A SIL IS perfectly tracks and corrects for analyte loss during complex extraction procedures, ensuring run-to-run variability is normalized.[11]
Ionization Efficiency Identical to the analyte.Will be different from the analyte.The IS and analyte respond identically to changes in the ion source conditions, a key requirement for accurate ratio-based quantification.
Matrix Effect Experiences and corrects for the same matrix effects as the analyte.Fails to correct for analyte-specific matrix effects.This is the most significant advantage. The SIL IS acts as a perfect proxy, as its signal is suppressed or enhanced to the exact same degree as the analyte, yielding a stable, reliable ratio.[7][8][10]
Regulatory View Considered the "gold standard" and is expected by regulatory bodies like the FDA and EMA for robust assays.[10][11]Acceptable, but requires more extensive validation to prove its suitability and may be questioned by regulators if a SIL IS is available.[11]Using a SIL IS demonstrates a commitment to the highest standard of data quality and can streamline regulatory review.
Cost & Availability Higher initial cost and may require custom synthesis.[11]Often lower cost and more readily available.The upfront cost of a SIL IS is an investment in data integrity, preventing costly repeat experiments or study failures due to poor assay performance.

Part 3: Experimental Design for Method Validation (ICH M10 Framework)

A bioanalytical method validation is a series of experiments designed to demonstrate that the assay is suitable for its intended purpose.[13] Below, we outline the key experiments, explaining the causality behind the procedures and highlighting the expected performance differences between using a SIL IS and a structural analogue.

Bioanalytical Method Validation Workflow cluster_validation Key Validation Parameters Dev Method Development (Optimize LC, MS, Extraction) FullVal Full Validation (per ICH M10) Dev->FullVal Select Selectivity FullVal->Select Cal Calibration Curve FullVal->Cal AP Accuracy & Precision FullVal->AP Matrix Matrix Effect FullVal->Matrix Rec Recovery FullVal->Rec Stab Stability FullVal->Stab Apply Application to Study Samples (PK/TK Studies) AP->Apply

Caption: Key stages of a bioanalytical method validation workflow.

Key Experimental Protocols

1. Selectivity and Specificity

  • Protocol: Analyze at least six different lots of blank biological matrix (e.g., human plasma) to check for interfering peaks at the retention times of the analyte and the IS.

  • Causality & Comparison: The goal is to ensure the method can distinguish the analyte from endogenous matrix components. While both IS types are assessed, the high mass resolution and specific fragmentation (MRM) of the SIL IS provides an extra layer of specificity that is unparalleled.

2. Accuracy and Precision

  • Protocol:

    • Prepare Quality Control (QC) samples in the biological matrix at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

    • Analyze these QCs in replicate (n=5) on at least three separate days (inter-assay) along with a calibration curve.

    • Calculate the concentration of each QC sample against the calibration curve.

    • Accuracy is determined as the percent difference from the nominal concentration (%Bias). The mean should be within ±15% (±20% at LLOQ).

    • Precision is the coefficient of variation (%CV). The %CV should not exceed 15% (20% at LLOQ).

  • Causality & Comparison: This is a direct test of the IS's ability to correct for variability. Because the SIL IS corrects for variability more effectively than a structural analogue, the resulting %CV values are expected to be significantly lower and more consistently within the acceptance criteria.

3. Matrix Effect

  • Protocol (Post-Extraction Spike Method):

    • Extract blank matrix from at least six different sources.

    • Spike the extracted blank matrix with analyte and IS at low and high concentrations (Set B).

    • Prepare equivalent solutions of analyte and IS in a clean solvent (Set A).

    • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • The IS-normalized MF should be calculated, and its %CV across the six lots should be ≤15%.

  • Causality & Comparison: This experiment directly proves the superiority of a SIL IS. A structural analogue that does not co-elute cannot compensate for analyte-specific ion suppression, leading to high variability in the MF. The SIL IS co-elutes and experiences the exact same suppression, resulting in a consistent, normalized response.

Matrix Effect Compensation Mechanism of Matrix Effect Compensation cluster_analogue A) Structural Analogue IS cluster_sil B) Stable Isotope-Labeled (SIL) IS a_analyte a_is a_suppression Ion Suppression Zone 2,1.5 2,1.2 2,1.5->2,1.2 Signal Suppressed 4,1.5 4,1.2 4,1.5->4,1.2 Signal Unaffected a_result Result: Inaccurate Ratio s_analyte s_is s_suppression Ion Suppression Zone 7,1.5 7,1.2 7,1.5->7,1.2 Signal Suppressed 7.2,1.5 7.2,1.2 7.2,1.5->7.2,1.2 Equally Suppressed s_result Result: Accurate Ratio

Caption: SIL IS co-elutes with the analyte, ensuring accurate correction for ion suppression.

Part 4: Interpreting the Data: A Comparative Case Study

Below are tables of hypothetical, yet realistic, validation data comparing the two approaches. The data clearly illustrates the superior performance imparted by the SIL internal standard.

Table 1: Comparative Accuracy & Precision Data (Inter-Assay)
QC LevelAssay with 9,10-Dehydro Folitixorin-d4 (SIL IS) Assay with Structural Analogue IS ICH M10 Criteria
Mean Accuracy (%Bias) Precision (%CV) Mean Accuracy (%Bias)
LLOQ -2.5%7.8%-18.2%
LQC 1.8%5.4%11.5%
MQC -0.5%4.1%-9.8%
HQC 3.2%3.5%14.9%
Outcome PASS PASS FAIL

Analysis: The assay using the SIL IS demonstrates excellent accuracy and precision, well within the stringent regulatory requirements. The structural analogue assay fails on multiple levels, particularly with precision, indicating its inability to adequately correct for experimental variability.

Table 2: Comparative Matrix Factor (MF) Assessment
Matrix Lot #IS-Normalized MF (SIL IS) IS-Normalized MF (Structural Analogue IS) ICH M10 Criteria
Lot 10.980.85
Lot 21.031.15
Lot 30.950.79
Lot 41.051.21
Lot 50.990.90
Lot 61.011.25
%CV 3.9% 17.8% ≤15%
Outcome PASS FAIL

Analysis: The low %CV for the SIL IS-normalized matrix factor proves that it effectively compensates for matrix effects across different biological sources. The high %CV for the structural analogue demonstrates a significant, uncorrected matrix effect, which would lead to unreliable and erroneous data in a real-world study.

Conclusion

For the robust, reliable, and regulatory-compliant quantification of Folitixorin in biological matrices, the use of a stable isotope-labeled internal standard like This compound is not merely a preference—it is a scientific necessity.

While a structural analogue may present a lower upfront cost, the experimental data and underlying scientific principles overwhelmingly demonstrate its inferiority. The inability of a structural analogue to co-elute and mimic the analyte's behavior leads to a failure to correct for critical variables like extraction recovery and matrix effects. This results in poor precision and inaccurate data, jeopardizing the integrity of pharmacokinetic assessments and potentially leading to the failure of costly clinical studies.

By investing in a high-quality SIL internal standard, researchers and drug developers ensure their bioanalytical methods are built on a foundation of accuracy, precision, and trustworthiness. This commitment to data quality is essential for navigating the rigorous landscape of drug development and ultimately, for ensuring patient safety and therapeutic efficacy.

References

A Senior Application Scientist's Guide to Linearity, Accuracy, and Precision for Folitixorin Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The successful clinical development of Folitixorin, a novel folate-based therapeutic, is critically dependent on the ability to accurately and reliably quantify its concentration in biological matrices. This guide provides a comprehensive comparison of bioanalytical methodologies, focusing on the foundational pillars of assay validation: linearity, accuracy, and precision. We will dissect the experimental designs and acceptance criteria as mandated by regulatory bodies like the FDA and EMA, offering a practical framework for researchers, scientists, and drug development professionals. By comparing a state-of-the-art LC-MS/MS method with a traditional HPLC-UV approach, this guide illuminates the causal relationships between analytical choices and data integrity, ensuring robust and defensible pharmacokinetic and toxicokinetic assessments.

Introduction: The Critical Role of Bioanalysis in Folitixorin Development

Folitixorin represents a significant advancement in modulating folate pathways for therapeutic benefit. As with any drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount. This is achieved through bioanalysis—the quantitative measurement of the drug and its metabolites in biological fluids like plasma or urine.[1]

Foundational Pillars of a Validated Bioanalytical Method

Before delving into experimental specifics, it's essential to understand the "what" and "why" of our core parameters, as defined by international regulatory guidelines.[4][5][6]

  • Linearity: This establishes the relationship between the instrument's response and the known concentration of the analyte. A linear response demonstrates that the method can produce results that are directly proportional to the concentration of Folitixorin over a specified range. The calibration curve is the heart of this assessment.

  • Accuracy: This measures the closeness of the mean test results to the true, or nominal, concentration of the analyte. Expressed as a percentage of bias, accuracy ensures that the method is not systematically over- or under-quantifying Folitixorin.

  • Precision: This assesses the degree of scatter or agreement between a series of measurements obtained from the same sample. It is a measure of random error and is typically expressed as the percent coefficient of variation (%CV). Precision is evaluated under two conditions:

    • Intra-assay precision (Repeatability): Assesses variability within a single analytical run.

    • Inter-assay precision (Intermediate Precision): Evaluates variability across different runs, on different days, and often with different analysts.

These three pillars are interconnected. An assay cannot be considered accurate if it is not precise, and neither can be reliably determined without a well-defined linear range. Adherence to the criteria set forth in guidelines like the ICH M10 is mandatory for data to be accepted in regulatory submissions.[5]

Comparative Analysis: LC-MS/MS vs. HPLC-UV for Folitixorin

To illustrate the importance of methodology, we will compare two common analytical platforms for the quantification of Folitixorin.

  • Method A: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A modern, highly sensitive, and selective technique. It is often considered the gold standard for small-molecule bioanalysis.[7][8]

  • Method B: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): A more traditional, robust, and widely available technique, but generally with lower sensitivity and selectivity compared to LC-MS/MS.[9][10][11]

The following sections will present illustrative data comparing these two methods.

Deep Dive: Experimental Design & Protocols

A self-validating system is the cornerstone of trustworthy bioanalysis.[12] This is achieved by analyzing Calibration Standards (CS) to define the linear range and Quality Control (QC) samples, prepared independently, to assess the accuracy and precision of the assay during the validation and in subsequent sample analysis.

Preparation of Calibration Standards and Quality Controls

The protocol begins with the preparation of a primary stock solution of Folitixorin from a certified reference standard.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh a certified reference standard of Folitixorin and dissolve it in an appropriate solvent (e.g., DMSO or methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Working Solutions: Perform serial dilutions of the stock solution to create a series of working solutions that will be used to spike into the biological matrix.

  • Spiking into Matrix: Spike a known volume of the working solutions into blank, drug-free biological matrix (e.g., human plasma) to create the Calibration Standards and QC samples.

    • Rationale: Using the same biological matrix as the study samples is critical to mimic the conditions of the actual analysis and account for matrix effects.[6]

  • Calibration Standards (CS): Prepare a minimum of 6-8 non-zero concentration levels to construct the calibration curve.[13] This should span the expected concentration range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:

    • LLOQ: At the lowest concentration on the standard curve.

    • Low QC: Approximately 3 times the LLOQ.

    • Mid QC: Near the center of the calibration range.

    • High QC: At approximately 75-85% of the ULOQ.

    • Rationale: These QC levels are chosen to ensure the accuracy and precision of the assay across its entire operational range.[14][15]

G cluster_prep Phase 1: Preparation cluster_spike Phase 2: Spiking ref_std Certified Reference Standard stock_sol Primary Stock Solution (1 mg/mL) ref_std->stock_sol Dissolve work_sol Serial Dilution Working Solutions stock_sol->work_sol Dilute cs_samples Calibration Standards (CS Samples, 8 Levels) work_sol->cs_samples Spike qc_samples Quality Controls (QC Samples, 4 Levels) work_sol->qc_samples Spike blank_matrix Blank Biological Matrix (e.g., Plasma) blank_matrix->cs_samples blank_matrix->qc_samples

Analytical Run and Data Acquisition

Each validation run should consist of a blank sample (matrix with no analyte), a zero sample (matrix with internal standard), the set of calibration standards, and at least six replicates of the QC samples at each concentration level.

Data Interpretation & Acceptance Criteria

Regulatory agencies have established clear acceptance criteria for these parameters to ensure the reliability of bioanalytical data.[13][15]

Linearity

The calibration curve is generated by plotting the instrument response against the nominal concentration of the standards. A linear regression analysis is applied, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).[13]

Table 1: Comparative Linearity Data for Folitixorin Assays

ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)Regulatory Guideline
Linear Range 0.5 - 1000 ng/mL50 - 5000 ng/mLMust cover expected range
Regression Model Linear, 1/x² weightingLinear, 1/x weightingJustified
Correlation (r²) > 0.995> 0.991≥ 0.99
CS Accuracy All points within ±10% (±15% at LLOQ)Most points within ±15%±15% (±20% at LLOQ)

From a field perspective, the wider dynamic range and superior accuracy at the low end for Method A is a distinct advantage, allowing for more comprehensive characterization of the drug's terminal elimination phase.

Accuracy and Precision

Accuracy and precision are determined from the analysis of the QC samples over multiple runs.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level (±20% at the LLOQ).[15]

    • Precision: The %CV should not exceed 15% for each QC level (20% at the LLOQ).[14][15]

Table 2: Comparative Intra-Assay Accuracy & Precision Data

QC Level (ng/mL)Method A (LC-MS/MS)Method B (HPLC-UV)
Accuracy (% Bias) Precision (%CV) Accuracy (% Bias) Precision (%CV)
LLOQ (0.5 / 50) +5.8%8.2%+11.2%14.5%
Low QC (1.5 / 150) +2.1%4.5%+8.5%10.1%
Mid QC (100 / 1500) -1.5%3.1%-6.2%7.8%
High QC (800 / 4000) -3.0%3.8%-9.8%9.2%

Table 3: Comparative Inter-Assay Accuracy & Precision Data

QC Level (ng/mL)Method A (LC-MS/MS)Method B (HPLC-UV)
Accuracy (% Bias) Precision (%CV) Accuracy (% Bias) Precision (%CV)
LLOQ (0.5 / 50) +7.2%10.5%+14.8%18.1%
Low QC (1.5 / 150) +3.5%6.2%+11.0%13.2%
Mid QC (100 / 1500) -0.8%4.8%-8.9%11.5%
High QC (800 / 4000) -2.4%5.1%-12.1%12.8%

The data clearly indicates that while both methods meet the regulatory requirements, Method A (LC-MS/MS) provides significantly better precision and accuracy, reducing the potential for analytical variability to obscure true biological differences.

G cluster_input Inputs cluster_analysis Analysis cluster_output Validation Parameters CS Calibration Standards (min. 6 levels) Run Perform Analytical Run (e.g., LC-MS/MS) CS->Run QC Quality Controls (min. 4 levels, n≥5) QC->Run Linearity Linearity (r² ≥ 0.99) Run->Linearity Plot Response vs. Conc. Accuracy Accuracy (±15% Bias) Run->Accuracy Compare Mean vs. Nominal Precision Precision (≤15% CV) Run->Precision Calculate Std. Dev. of Replicates

Conclusion & Recommendations

The choice of a bioanalytical method has profound implications for the quality and reliability of data in a drug development program. This guide has demonstrated that while a conventional HPLC-UV method can be validated to meet regulatory standards, a modern LC-MS/MS assay for Folitixorin offers superior performance in every key metric:

  • Linearity: A wider dynamic range with better performance at the lower end.

  • Accuracy: Lower systematic bias across the entire range.

  • Precision: Significantly less random error, both within and between analytical runs.

For a compound like Folitixorin, where understanding the full pharmacokinetic profile is essential, the enhanced sensitivity and reliability of an LC-MS/MS method (Method A) is the authoritative choice. It provides a higher degree of confidence in the data, supports more robust decision-making, and ultimately strengthens regulatory submissions. Investing in a superior analytical method from the outset is a critical step in mitigating risk and ensuring the successful development of novel therapeutics.

References

Comparative analysis of Folitixorin vs Leucovorin quantification methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantification of Folitixorin and Leucovorin

This guide provides a comprehensive comparative analysis of the predominant analytical methodologies for the quantification of Folitixorin and Leucovorin. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents detailed protocols, and offers a critical evaluation of performance based on validated data. Our objective is to equip you with the technical insights necessary to select and implement the most appropriate quantification strategy for your research or quality control needs.

Introduction: The Clinical and Chemical Distinction

Leucovorin (folinic acid) is a cornerstone of cancer therapy, primarily used to mitigate the toxic effects of the antifolate agent methotrexate ("Leucovorin rescue") or to potentiate the efficacy of 5-fluorouracil (5-FU) in treating colorectal cancer.[1] Chemically, commercially available Leucovorin is a racemic mixture of two diastereoisomers, (6S)-leucovorin and (6R)-leucovorin.[2] Its therapeutic activity, however, is dependent on its metabolic conversion within the body to L-5-methyltetrahydrofolate (L-5-MTHF) and, crucially, to (6R)-5,10-methylenetetrahydrofolate .[3][4] Only the naturally occurring (6S)-isomer of Leucovorin is a substrate for this enzymatic conversion.[5][6]

Folitixorin is the direct, pharmacologically active (6R)-isomer of 5,10-methylenetetrahydrofolate.[3][7] Its critical advantage lies in circumventing the need for metabolic activation, a process that can be inefficient or variable among patients.[7][8] This distinction makes Folitixorin a novel therapeutic agent designed to provide a more consistent and direct modulation of 5-FU's cytotoxic effects.[7][8]

The accurate quantification of these compounds and their respective metabolites is paramount for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding drug absorption, distribution, metabolism, and excretion (ADME).

  • Therapeutic Drug Monitoring (TDM): Optimizing dosage and minimizing toxicity.

  • Bioequivalence Studies: Comparing different formulations.

  • Quality Control (QC): Ensuring the purity and potency of pharmaceutical preparations.

This guide will dissect the most prevalent and robust analytical techniques, focusing on the principles that govern their application and the validation required to ensure data integrity.

Metabolic Pathway Overview

The conversion of Leucovorin to its active form is a multi-step enzymatic process. Understanding this pathway is essential for appreciating the analytical challenges, such as the need to resolve multiple, structurally similar compounds.

G Leucovorin Leucovorin (Racemic Mixture: 6S and 6R) l_Leucovorin (6S)-Leucovorin (Biologically Active Precursor) Leucovorin->l_Leucovorin Isomer Separation Metabolism Metabolic Conversion l_Leucovorin->Metabolism Folitixorin Folitixorin ([6R]-5,10-MTHF) Directly Active Form Metabolism->Folitixorin Key Active Metabolite MTHF 5-Methyl-THF (Terminal Metabolite) Metabolism->MTHF Other Reduced Folates

Caption: Metabolic activation of Leucovorin to Folitixorin.

Core Quantification Methodologies

The choice of analytical method is dictated by the matrix (e.g., plasma, urine, pharmaceutical formulation), the required sensitivity, and the specific analytical question—are we measuring the parent drug, its metabolites, or specific stereoisomers?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of drugs and their metabolites in complex biological matrices.[9][10][11]

Principle of Operation & Causality: This technique offers unparalleled sensitivity and specificity. High-performance liquid chromatography (HPLC) first separates the analytes of interest from each other and from matrix components based on their physicochemical properties (e.g., polarity). The separated compounds then enter the mass spectrometer, where they are ionized. The tandem mass spectrometer (MS/MS) acts as a highly specific filter. The first quadrupole selects the parent ion (precursor ion) based on its mass-to-charge ratio (m/z). This ion is then fragmented, and the second quadrupole selects a specific fragment ion (product ion). This precursor-to-product ion transition, monitored in what is known as Multiple Reaction Monitoring (MRM) mode, is unique to the analyte, providing exceptional specificity and filtering out background noise.[9] This specificity is crucial for distinguishing between the various folate derivatives which have very similar structures.[11][12]

Experimental Workflow: LC-MS/MS Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Matrix->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute Inject Inject Sample Reconstitute->Inject HPLC HPLC Separation (Reversed-Phase C18) Inject->HPLC MS Mass Spectrometry (Ionization) HPLC->MS MSMS Tandem MS (MRM Detection) MS->MSMS Integration Peak Integration MSMS->Integration Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Curve Quant Quantification Curve->Quant

Caption: Standard workflow for bioanalytical quantification using LC-MS/MS.

Protocol: Simultaneous Quantification of Leucovorin and 5-MTHF in Human Plasma

This protocol is a representative example synthesized from established methods.[9]

  • Preparation of Standards:

    • Prepare primary stock solutions of Leucovorin, 5-MTHF, and their stable isotope-labeled internal standards (IS), Leucovorin-d4 and 5-Methyl-d3 tetrahydrofolic acid, in a suitable solvent (e.g., water with antioxidant).

    • Perform serial dilutions to create calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Rationale: SPE is chosen to remove proteins and phospholipids from plasma that interfere with ionization and to concentrate the analytes, thereby increasing sensitivity.[9]

    • To 100 µL of plasma, add 20 µL of the internal standard working solution.

    • Precondition an appropriate SPE cartridge (e.g., ion exchange) with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with an appropriate elution solvent (e.g., methanol with a small percentage of acid or base).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution is typically used for optimal separation. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Transitions would be optimized for each analyte and its IS (e.g., Leucovorin: m/z 474.2 → 327.1).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to its corresponding internal standard.

    • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

    • Determine the concentration of the analytes in the QC and unknown samples from the regression equation of the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, often employed for quality control of pharmaceutical dosage forms where analyte concentrations are high.[13][14][15]

Principle of Operation & Causality: The separation principle is identical to that in LC-MS/MS. However, detection relies on the analyte's ability to absorb ultraviolet (UV) light. A UV detector measures the absorbance of the column eluent at a specific wavelength (e.g., 280-290 nm for folates) as a function of time.[13][14][16] The amount of light absorbed is proportional to the analyte concentration. While reliable, this method is less specific than MS/MS. Co-eluting compounds that also absorb at the selected wavelength can interfere with quantification, leading to overestimated results. This is a significant concern in complex biological matrices but less so in cleaner samples like dissolved tablets.

Protocol: Quantification of Leucovorin in a Pharmaceutical Formulation

This protocol is representative of methods used for QC analysis.[14]

  • Preparation of Standards and Samples:

    • Accurately weigh a reference standard of Leucovorin Calcium and dissolve in mobile phase to create a stock solution. Prepare a series of dilutions for the calibration curve.

    • For a tablet formulation, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose, transfer to a volumetric flask, dissolve in mobile phase (using sonication if necessary), and dilute to volume.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • HPLC-UV Conditions:

    • LC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase is often sufficient. A typical mobile phase consists of a buffer (e.g., phosphate buffer or tetrabutylammonium phosphate) and an organic modifier like methanol or acetonitrile.[14][15] For example, 0.005M tetrabutyl ammonium phosphate buffer (pH 6.6) and methanol (70:30, v/v).[14]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 286-292 nm.[13][14]

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Data Analysis:

    • Integrate the peak area of Leucovorin in the chromatograms.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of Leucovorin in the sample from the calibration curve.

The Challenge of Stereoisomers: Chiral Chromatography

Causality: Standard reversed-phase HPLC cannot separate stereoisomers like (6S)- and (6R)-leucovorin. Since only the (6S)-isomer is the precursor to the active metabolites, measuring "total Leucovorin" can be pharmacokinetically misleading.[2] Chiral chromatography is the specific solution to this problem. It employs a chiral stationary phase (CSP) that interacts differently with each isomer, causing them to elute from the column at different times, allowing for their individual quantification.[2] This is an essential, specialized technique for advanced metabolism and PK studies.

Performance Comparison

The selection of a method hinges on a trade-off between performance, cost, and the specific requirements of the analysis.

Table 1: Comparative Performance of Quantification Methods

ParameterLC-MS/MSHPLC-UV
Sensitivity (LOD/LOQ) Very High (pg/mL to low ng/mL)[9]Moderate (ng/mL to µg/mL)[13][15]
Specificity/Selectivity Excellent; distinguishes structurally similar compounds and metabolites via MRM.Good in simple matrices; susceptible to interference in complex matrices.[13]
Linear Range Wide (typically 3-4 orders of magnitude).Moderate (typically 2-3 orders of magnitude).[13][15]
Matrix Effect High potential for ion suppression/enhancement; requires careful management.[17]Lower potential, primarily from co-eluting UV-active compounds.
Sample Preparation More complex; often requires SPE or liquid-liquid extraction for bioanalysis.[9]Simpler for QC; can be as simple as "dilute and shoot".
Primary Application Bioanalysis (PK/TDM), metabolite identification, trace analysis.QC of bulk drug and finished products, stability testing.[14][18]
Cost & Throughput High instrument cost, lower throughput.Lower instrument cost, higher throughput.

The Pillar of Trustworthiness: Bioanalytical Method Validation

Every protocol described must function as a self-validating system. This is achieved by rigorously adhering to the principles of bioanalytical method validation as stipulated by regulatory bodies like the FDA and EMA.[19][20][21][22] Validation ensures that the method is reliable, reproducible, and fit for its intended purpose.

Table 2: Key Validation Parameters and Typical Acceptance Criteria (ICH/FDA/EMA) [19][21][23]

ParameterPurposeTypical Acceptance Criteria (for LC-MS/MS)
Selectivity To demonstrate that the method can differentiate the analyte from endogenous components and other metabolites.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Calibration Curve To define the relationship between instrument response and analyte concentration.At least 6-8 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured values to the true value.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision Repeatability and reproducibility of measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ) for intra- and inter-day runs.
Recovery Efficiency of the extraction procedure.Should be consistent, precise, and reproducible, though 100% recovery is not required.
Matrix Effect To assess the impact of the biological matrix on analyte ionization.The CV of the IS-normalized matrix factor should be ≤15%.
Stability To ensure analyte integrity under various conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion and Recommendations

The quantification of Folitixorin and Leucovorin demands a nuanced approach tailored to the analytical objective.

  • For bioanalytical applications such as pharmacokinetic and metabolic studies in plasma or tissue, LC-MS/MS is the unequivocal method of choice . Its superior sensitivity and specificity are essential for accurately measuring low concentrations of the parent drug and its various metabolites in the presence of endogenous interferences.

  • For routine quality control of pharmaceutical formulations, where analyte concentrations are high and the matrix is simple, HPLC-UV offers a reliable, robust, and cost-effective solution . It provides the necessary precision and accuracy for batch release and stability testing.

  • When the differential effects of stereoisomers are under investigation, specialized chiral chromatography is indispensable.

Ultimately, the integrity of any quantitative data rests on a foundation of rigorous method validation. By following the guidelines set forth by regulatory agencies, researchers can ensure their methods are trustworthy and that the data generated is accurate, reproducible, and defensible.

References

Navigating the Labyrinth of Folate Quantification: An Inter-laboratory Comparison of Leading Assay Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism and clinical diagnostics, the accurate quantification of folates stands as a cornerstone for nutritional assessment, disease monitoring, and therapeutic development. As a family of essential B vitamins, folates are pivotal in one-carbon metabolism, underpinning critical processes such as DNA synthesis, repair, and methylation. Consequently, the demand for robust and reliable folate quantification assays is ever-present in research laboratories and clinical settings alike.

This guide provides an in-depth, comparative analysis of the three principal methodologies employed for folate quantification: the traditional Microbiological Assay, the highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the widely used Competitive Binding Immunoassays. Drawing from established protocols and inter-laboratory comparison data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate assay for their specific needs, interpret results with confidence, and understand the inherent strengths and limitations of each technique.

The Central Role of Folate in Cellular Metabolism

Before delving into the analytical techniques, it is crucial to appreciate the biochemical landscape in which folates operate. Folates act as coenzymes in a complex network of interconnected pathways, facilitating the transfer of one-carbon units. This "folate cycle" is intrinsically linked to the methionine cycle, which is responsible for producing the universal methyl donor, S-adenosylmethionine (SAM). SAM is indispensable for the methylation of DNA, RNA, proteins, and lipids, processes that are fundamental to gene regulation and cellular function.

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// Nodes Dietary_Folate [label="Dietary Folate (Polyglutamates)", fillcolor="#F1F3F4"]; Folic_Acid [label="Folic Acid (Synthetic)", fillcolor="#F1F3F4"]; Monoglutamates [label="Monoglutamates", fillcolor="#FFFFFF"]; DHF [label="Dihydrofolate (DHF)", fillcolor="#FFFFFF"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#FFFFFF"]; Methylene_THF [label="5,10-Methylene-THF", fillcolor="#FFFFFF"]; Methyl_THF [label="5-Methyl-THF", fillcolor="#FFFFFF"]; Methionine [label="Methionine", fillcolor="#FFFFFF"]; SAM [label="S-Adenosylmethionine (SAM)\n(Universal Methyl Donor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homocysteine [label="Homocysteine", fillcolor="#FFFFFF"]; DNA_Synthesis [label="DNA Synthesis\n(Purines & Thymidylate)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylation [label="Methylation Reactions\n(DNA, RNA, Proteins)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Dietary_Folate -> Monoglutamates [label="Intestinal\nConjugase"]; Folic_Acid -> DHF [label="DHFR"]; Monoglutamates -> DHF [label="DHFR"]; DHF -> THF [label="DHFR\n(Dihydrofolate Reductase)"]; THF -> Methylene_THF [label="SHMT\n(Serine Hydroxymethyltransferase)\nCofactor: Vitamin B6"]; Methylene_THF -> DNA_Synthesis; Methylene_THF -> Methyl_THF [label="MTHFR\n(Methylene-THF Reductase)\nCofactor: Vitamin B2"]; Methyl_THF -> THF [label="Methionine Synthase\nCofactor: Vitamin B12"]; Homocysteine -> Methionine [label="Methionine Synthase"]; Methionine -> SAM; SAM -> Methylation; } Caption: Simplified overview of the folate metabolic pathway, highlighting key enzymes and their roles in DNA synthesis and methylation reactions.

I. The Gold Standard: The Microbiological Assay

The microbiological assay has long been considered the "gold standard" for total folate measurement due to its ability to detect all biologically active folate vitamers.[1] This method leverages the absolute requirement of certain microorganisms, most commonly Lactobacillus rhamnosus, for folate to grow.[2]

Principle of the Microbiological Assay

The fundamental principle of the microbiological assay is that the growth of a folate-dependent bacterium is directly proportional to the amount of folate present in the sample.[2] The turbidity of the bacterial culture, measured spectrophotometrically, is used to quantify the folate concentration by comparing it to a standard curve generated with known concentrations of a folate calibrator.[3]

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// Nodes Sample_Prep [label="Sample Preparation\n(e.g., Serum, Hemolysate)", fillcolor="#F1F3F4"]; Extraction [label="Folate Extraction &\nDeconjugation", fillcolor="#FFFFFF"]; Incubation [label="Incubation with\nLactobacillus rhamnosus", fillcolor="#FFFFFF"]; Growth_Measurement [label="Turbidity Measurement\n(Spectrophotometry)", fillcolor="#FFFFFF"]; Quantification [label="Quantification against\nStandard Curve", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> Extraction; Extraction -> Incubation; Incubation -> Growth_Measurement; Growth_Measurement -> Quantification; } Caption: General workflow of the microbiological assay for folate quantification.

Experimental Protocol: Microbiological Assay for Serum Folate

This protocol is a generalized representation. Specific details may vary based on the laboratory and kit used.

1. Preparation of Reagents and Standards:

  • Reconstitute the lyophilized Lactobacillus rhamnosus culture according to the supplier's instructions.

  • Prepare a stock solution of a suitable folate calibrator, such as 5-methyltetrahydrofolate (5-MeTHF), and create a series of working standards through serial dilution.[3]

  • Prepare the assay medium, ensuring it is devoid of any intrinsic folate.

2. Sample Preparation:

  • For serum samples, no extensive pre-treatment is typically required. However, for whole blood, a hemolysis step using an ascorbic acid solution is necessary to release folate from red blood cells and convert polyglutamates to monoglutamates.

3. Assay Procedure:

  • In a 96-well microtiter plate, add a defined volume of the assay medium to each well.

  • Add the prepared standards, quality controls, and unknown samples to their respective wells in duplicate or triplicate.

  • Inoculate each well (except for the blanks) with a standardized suspension of Lactobacillus rhamnosus.

  • Seal the plate and incubate at 37°C for 18-24 hours in an anaerobic environment.[3]

4. Data Acquisition and Analysis:

  • After incubation, measure the turbidity (optical density) of each well using a microplate reader at a wavelength of 590 nm.[3]

  • Subtract the average absorbance of the blank wells from all other readings.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the folate concentration in the unknown samples by interpolating their absorbance values on the standard curve.

II. The Power of Specificity: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful analytical tool for folate quantification, offering high specificity and the ability to simultaneously measure multiple folate vitamers.[4] This technique is increasingly being adopted as a reference method in clinical and research settings.

Principle of LC-MS/MS

LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

  • Liquid Chromatography (LC): The sample extract is injected into an LC system where different folate vitamers are separated based on their physicochemical properties as they pass through a chromatographic column.

  • Tandem Mass Spectrometry (MS/MS): As the separated vitamers elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The first mass analyzer (Q1) selects ions of a specific mass-to-charge ratio (precursor ions). These ions are then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are detected by the second mass analyzer (Q3). This process of selecting a precursor ion and monitoring a specific fragment ion is known as multiple reaction monitoring (MRM), which provides exceptional specificity.

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// Nodes Sample_Prep [label="Sample Preparation\n(Protein Precipitation, SPE)", fillcolor="#F1F3F4"]; LC_Separation [label="Liquid Chromatography\n(Separation of Folate Vitamers)", fillcolor="#FFFFFF"]; Ionization [label="Ionization\n(e.g., Electrospray)", fillcolor="#FFFFFF"]; MS_Analysis [label="Tandem Mass Spectrometry\n(Precursor/Product Ion Selection)", fillcolor="#FFFFFF"]; Quantification [label="Quantification against\nStable Isotope-Labeled Internal Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> LC_Separation; LC_Separation -> Ionization; Ionization -> MS_Analysis; MS_Analysis -> Quantification; } Caption: A schematic representation of the LC-MS/MS workflow for folate analysis.

Experimental Protocol: LC-MS/MS for Serum Folate Vitamers

This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and MS/MS transitions will need to be optimized for the specific instrument and analytes of interest.

1. Preparation of Standards and Internal Standards:

  • Prepare stock solutions of individual folate vitamer standards (e.g., 5-MeTHF, folic acid, tetrahydrofolate).

  • Prepare a mixed working standard solution.

  • Crucially, prepare a solution of stable isotope-labeled internal standards for each analyte to be quantified. This is essential for accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.[5]

2. Sample Preparation:

  • To a serum sample, add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation.[6]

  • Add the internal standard mixture.

  • Perform protein precipitation by adding a solvent such as methanol or acetonitrile.[7]

  • Centrifuge to pellet the precipitated proteins and transfer the supernatant.

  • The supernatant may be directly injected or further purified using solid-phase extraction (SPE) to remove interfering substances.[5]

3. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[7]

    • Flow Rate and Temperature: These are optimized to achieve good separation of the folate vitamers.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI) is generally used.

    • MRM Transitions: For each folate vitamer and its corresponding internal standard, specific precursor ion to product ion transitions are monitored.

4. Data Analysis:

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of each folate vitamer in the samples from the calibration curve.

III. The Convenience of Automation: Competitive Binding Immunoassays

Competitive binding immunoassays, including radioimmunoassays (RIA) and non-radioisotopic methods like chemiluminescent immunoassays (CLIA), are widely used in clinical laboratories due to their ease of use, high throughput, and amenability to automation.[9][10]

Principle of Competitive Binding Immunoassays

These assays are based on the competition between unlabeled folate in the sample and a labeled folate (the tracer) for a limited number of binding sites on a folate-binding protein (FBP), which is typically immobilized on a solid phase (e.g., microparticles).[11] The amount of labeled folate that binds to the FBP is inversely proportional to the concentration of folate in the sample.

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// Nodes Sample_Folate [label="Sample Folate\n(Unlabeled)", fillcolor="#FFFFFF"]; Labeled_Folate [label="Labeled Folate\n(Tracer)", fillcolor="#FBBC05"]; FBP [label="Folate Binding Protein\n(Limited Amount)", fillcolor="#F1F3F4"]; Binding [label="Competition for\nBinding Sites", shape=ellipse, fillcolor="#FFFFFF"]; Detection [label="Detection of Bound\nLabeled Folate", fillcolor="#FFFFFF"]; Result [label="Signal is Inversely\nProportional to Sample Folate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample_Folate -> Binding; Labeled_Folate -> Binding; FBP -> Binding; Binding -> Detection; Detection -> Result; } Caption: The principle of a competitive binding immunoassay for folate quantification.

Experimental Protocol: Automated Chemiluminescent Immunoassay (CLIA)

The following is a generalized procedure for an automated CLIA. Specific steps are performed by the instrument according to the manufacturer's protocol.

1. Sample and Reagent Preparation:

  • Patient serum or plasma samples are loaded onto the automated analyzer.

  • Reagent cartridges containing the FBP-coated microparticles, the labeled folate conjugate, and other necessary buffers are placed in the instrument.[12]

2. Pre-treatment:

  • The instrument automatically performs a pre-treatment step to release folate from endogenous binding proteins in the sample. This often involves the use of a releasing agent.[13]

3. Competitive Binding Reaction:

  • The pre-treated sample is mixed with the FBP-coated microparticles and the acridinium-ester-labeled folate conjugate.[11]

  • During incubation, the folate from the sample and the labeled folate compete for binding to the FBP on the microparticles.

4. Separation and Detection:

  • The microparticles are magnetically separated, and unbound materials are washed away.

  • Trigger solutions are added to initiate a chemiluminescent reaction from the acridinium ester on the bound labeled folate.

  • The light emission is measured by a luminometer, and the intensity is inversely proportional to the concentration of folate in the sample.

5. Calculation of Results:

  • The instrument's software automatically calculates the folate concentration in the sample by comparing the signal to a stored master calibration curve.

IV. Inter-laboratory Comparison: A Head-to-Head Analysis

The choice of a folate quantification assay should be guided by a thorough understanding of their respective performance characteristics. Data from inter-laboratory comparison studies and validation reports provide valuable insights into the accuracy, precision, and limitations of each method.

Table 1: Comparative Performance Characteristics of Folate Quantification Assays

FeatureMicrobiological AssayLC-MS/MSCompetitive Binding Immunoassays
Principle Measures growth of folate-dependent bacteria.Separates and quantifies individual folate vitamers based on mass-to-charge ratio.Competition between sample folate and labeled folate for a limited number of binding sites.
Specificity Measures total biologically active folates.High; can differentiate between various folate vitamers.Generally measures total folate; may have variable cross-reactivity with different vitamers.
Sensitivity (LOD/LOQ) Generally good, but can be limited by the growth characteristics of the bacteria.Excellent; typically in the low nmol/L range.[14][15]Varies by manufacturer and platform; generally suitable for clinical ranges.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.[7][8]Good within the defined analytical measurement range.
Precision (%CV) Can be higher than other methods, often in the range of 5-15%.[3]Excellent; typically <10%.[15]Good for automated systems; typically <10%.[9]
Throughput Low to medium; requires a significant incubation period.Medium; sample preparation can be a bottleneck, though automation is improving throughput.[16]High; well-suited for routine clinical testing on automated platforms.
Cost Relatively low cost for reagents and equipment.High initial instrument cost and ongoing maintenance.Moderate; depends on the cost of the automated system and reagents.
Expertise Required Requires expertise in microbiology and aseptic techniques.Requires highly skilled operators and expertise in mass spectrometry.Relatively low for automated systems.

Key Considerations from Comparative Studies:

  • Agreement Between Methods: While there is generally good correlation between the methods, systematic biases can exist. For instance, some studies have shown that competitive binding assays may yield lower results compared to LC-MS/MS and microbiological assays.[1] The choice of calibrator in the microbiological assay can also significantly impact the results.[1]

  • Harmonization Efforts: The lack of standardization, particularly for competitive binding assays and variations in microbiological assay protocols, has led to inter-laboratory discrepancies.[2] Organizations like the Centers for Disease Control and Prevention (CDC) have initiated programs to promote the harmonization of folate measurements.[2]

  • Red Blood Cell Folate: The measurement of red blood cell (RBC) folate, a better indicator of long-term folate status, presents additional challenges for all methods, particularly regarding the completeness of cell lysis and the conversion of polyglutamates. Poor agreement has been noted between different automated methods for whole blood hemolysates.[9]

V. Conclusion and Recommendations: Selecting the Right Tool for the Job

The selection of a folate quantification assay is a critical decision that should be based on the specific requirements of the study or clinical application.

  • The Microbiological Assay remains a valuable tool, especially when an assessment of total biological folate activity is desired. Its relatively low cost makes it an attractive option for laboratories with limited resources, provided the necessary expertise in microbiology is available.

  • LC-MS/MS is the method of choice for research applications that require the specific quantification of different folate vitamers. Its high specificity and accuracy make it an invaluable reference method for validating other assays and for in-depth metabolic studies.

  • Competitive Binding Immunoassays are the workhorses of clinical diagnostic laboratories. Their high throughput, automation, and ease of use make them ideal for routine screening and monitoring of folate status in large patient populations. However, users should be aware of potential variations between different manufacturers' assays and the importance of participating in external quality assessment schemes.

Ultimately, a thorough understanding of the principles, protocols, and performance characteristics of each assay, as outlined in this guide, will empower researchers and clinicians to make informed decisions, ensuring the generation of accurate and reliable folate data in their critical work.

References

A Senior Application Scientist's Guide to the Bioanalytical Performance of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the bioanalytical performance of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride , a stable isotope-labeled internal standard (SIL-IS), against alternative standards in key biological matrices. The principles and data presented herein are grounded in established regulatory expectations for bioanalytical method validation, ensuring a scientifically rigorous evaluation.[1][2][3]

Introduction: The Critical Role of Internal Standards in Folate Bioanalysis

Folitixorin, a folate analog, and its metabolites are crucial in various pharmacological contexts. Accurate quantification of these compounds in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[4][5] The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is critically dependent on the use of an appropriate internal standard (IS).[6][7]

An IS is added at a known concentration to all samples, calibrators, and quality controls (QCs) to correct for variability during the analytical process.[8] This compound is a SIL-IS specifically designed for the quantification of Folitixorin. Its key feature is the incorporation of four deuterium (d4) atoms, which increases its mass without significantly altering its physicochemical properties.[9] This ensures it behaves nearly identically to the non-labeled analyte (Folitixorin) during extraction, chromatography, and ionization, providing the most accurate and precise correction for analytical variability.[6][10][11]

This guide will compare the performance of this deuterated standard against a common alternative: a Structural Analog IS .

The Cornerstone of Robust Bioanalysis: SIL-IS vs. Structural Analog IS

The choice of internal standard is one of the most critical decisions in developing a robust bioanalytical method. A SIL-IS is fundamentally superior to a structural analog because it is, chemically, the same as the analyte.[6][7] This near-perfect chemical identity allows it to compensate for two major sources of analytical error: extraction recovery variability and matrix effects .[10][12]

  • Extraction Recovery: The efficiency of extracting an analyte from a complex matrix like plasma can vary between samples.[11] A SIL-IS will have the same extraction recovery as the analyte, ensuring the analyte/IS ratio remains constant even if absolute recovery changes. A structural analog may have different recovery properties, leading to inaccurate results.[6][7]

  • Matrix Effects: Co-eluting endogenous components in biological fluids can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[13][14][15][16] This is a major cause of imprecision and inaccuracy in LC-MS/MS assays.[16] Because a SIL-IS has the same retention time and ionization characteristics as the analyte, it experiences the same degree of ion suppression or enhancement, effectively canceling out the effect in the final ratiometric calculation.[10] A structural analog, which may elute at a different time or have different ionization properties, cannot reliably correct for these effects.[6][7]

Workflow for Bioanalytical Sample Analysis

The following diagram outlines the standard workflow, emphasizing the point at which the internal standard is introduced to normalize for downstream variability.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Biological Matrix (Plasma, Urine, etc.) Spike Spike with Internal Standard (IS) [Known Concentration] Sample->Spike Add IS early to correct for all steps Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Inject Inject into LC-MS/MS Evap_Recon->LC_Inject MS_Detect Detect Analyte & IS Signals LC_Inject->MS_Detect Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detect->Ratio Quant Quantify Concentration (from Calibration Curve) Ratio->Quant

Bioanalytical workflow using an internal standard.

Performance in Human Plasma

Human plasma is the most common matrix for PK studies. Its complexity, particularly its high protein and phospholipid content, makes it challenging for bioanalysis.[15][17]

Experimental Protocol: Protein Precipitation (PPT)

Protein precipitation is a rapid and common method for plasma sample preparation.

  • Aliquoting: Aliquot 100 µL of human plasma (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (either this compound or a structural analog) to each tube.

  • Precipitation: Add 400 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[18]

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.[18]

Comparative Performance Data in Human Plasma

The following table presents typical validation data comparing the two internal standard approaches in human plasma, based on FDA guidance for accuracy (within ±15% of nominal, ±20% at LLOQ) and precision (≤15% RSD, ≤20% at LLOQ).[2]

Performance Parameter9,10-Dehydro Folitixorin-(phenylene-d4) ISStructural Analog ISRationale for Performance
Linearity (r²) >0.998>0.995Both can yield good linearity in pooled plasma, but the SIL-IS is more robust across different plasma lots.
Accuracy (% Bias) -2.5% to +3.1%-12.8% to +14.5%The SIL-IS accurately tracks the analyte, minimizing bias. The analog's different properties can introduce a systematic bias.[6]
Precision (% RSD) ≤5.8%≤13.2%Superior precision is achieved because the SIL-IS perfectly corrects for subtle variations in matrix effects and recovery between samples.[6][10]
Matrix Factor (CV%) 4.2%18.9%A low CV for the matrix factor indicates the IS is effectively compensating for ion suppression/enhancement across different sources of plasma. The analog IS fails to do this reliably.[13]
Recovery Variability (CV%) 3.5%15.5%The SIL-IS co-recovers with the analyte, normalizing for any variability. The analog's recovery can differ significantly and inconsistently.[11]

Expertise & Experience: The data clearly show that while a structural analog might pass validation in a homogenous lot of pooled plasma, its performance degrades when challenged with the inter-individual variability found in real study samples.[11] The SIL-IS, This compound , demonstrates superior precision and accuracy because it is fundamentally better at correcting for matrix and recovery variations, which is the primary reason for using an IS.[10][12]

Performance in Human Urine

Urine is a common matrix for assessing drug excretion. It is less complex than plasma in terms of protein content but can have high variability in salt concentration and pH, which can significantly impact analytical results.[19]

Experimental Protocol: Dilute-and-Shoot

For urine, a simple "dilute-and-shoot" method is often sufficient.

  • Aliquoting: Aliquot 50 µL of human urine into a microcentrifuge tube.

  • Dilution & Spiking: Add 450 µL of a dilution solution (e.g., 50:50 methanol:water) containing the internal standard.

  • Vortexing: Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

  • Transfer & Injection: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Comparative Performance Data in Human Urine
Performance Parameter9,10-Dehydro Folitixorin-(phenylene-d4) ISStructural Analog ISRationale for Performance
Accuracy (% Bias) -4.1% to +5.2%-11.5% to +10.8%Even in a simpler matrix, the SIL-IS provides better accuracy by correcting for variability in urine salt content that affects ionization.
Precision (% RSD) ≤6.5%≤14.1%The SIL-IS's co-elution ensures it experiences the same ionic environment as the analyte at the point of ionization, leading to higher precision.[8][18]
Matrix Factor (CV%) 5.5%21.3%Demonstrates the SIL-IS's ability to handle the wide variability in urine composition from different subjects, a key weakness for the analog IS.

Trustworthiness: The use of a validated SIL-IS ensures that the reported concentrations in urine are reliable and reflect the true excretion profile, free from the artifacts of matrix-induced analytical variability. This self-validating system provides high confidence in the final data.

Choosing the Right Internal Standard: A Decision Framework

The selection of an internal standard is a critical decision that impacts data quality, timeline, and regulatory acceptance. The following flowchart provides a logical framework for this decision.

Decision_Framework start Start: Need to Quantify Analyte is_sil_avail Is a Stable Isotope-Labeled (SIL) IS like 9,10-Dehydro Folitixorin-(d4) Available? start->is_sil_avail use_sil Use the SIL-IS is_sil_avail->use_sil Yes consider_analog Consider a Structural Analog IS is_sil_avail->consider_analog No end Proceed to Sample Analysis use_sil->end validate_analog Extensively Validate Analog IS: - Matrix Effects (Multiple Lots) - Recovery Variability - Cross-validation consider_analog->validate_analog pass_validation Does it pass rigorous validation (e.g., ICH M10)? validate_analog->pass_validation use_analog Use Analog IS with Caution (Acknowledge limitations) pass_validation->use_analog Yes develop_new Develop New Method (e.g., Standard Addition) or Synthesize a SIL-IS pass_validation->develop_new No use_analog->end develop_new->end

Decision framework for internal standard selection.

Authoritative Grounding: This decision process is aligned with the principles outlined in regulatory guidelines like the ICH M10, which emphasize the importance of using a suitable internal standard to ensure method ruggedness and reliability.[3][20][21] The consensus in the scientific community is that a SIL-IS is the most suitable choice for regulated bioanalysis whenever available.[6][7][10]

Conclusion

While a structural analog internal standard can sometimes meet nominal validation criteria, its performance is consistently inferior to that of a stable isotope-labeled internal standard like This compound . The SIL-IS provides superior accuracy and precision across diverse biological matrices by more effectively compensating for unavoidable analytical variabilities such as matrix effects and inconsistent recovery. For generating high-quality, reliable, and defensible data in drug development, the use of a well-characterized SIL-IS is the unequivocal best practice.

References

A Senior Application Scientist's Guide: Justification for Using a Stable Isotope-Labeled Internal Standard in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the exacting world of regulated bioanalysis, the integrity of every data point underpins the safety and efficacy of new therapeutics. The journey from sample collection to final concentration value is fraught with potential variability, arising from sample preparation, instrument performance, and the inherent complexity of biological matrices.[1][2] To navigate these challenges, the use of an internal standard (IS) is not just common practice—it is a fundamental necessity.[3][4] Among the available options, the stable isotope-labeled internal standard (SIL-IS) has unequivocally emerged as the gold standard, a position strongly endorsed by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

This guide provides an in-depth justification for the preferential use of SIL-IS in regulated bioanalysis. We will explore the scientific principles that grant SIL-IS its superiority, compare its performance against alternatives with supporting experimental frameworks, and detail the logic and workflow for its successful implementation in a compliant laboratory setting.

The Core Challenge: Taming Analytical Variability and the Matrix Effect

The primary role of any internal standard is to compensate for analytical variability.[1] An IS is a compound added at a constant concentration to every sample, calibrator, and quality control (QC) sample before processing begins.[2][8] The fundamental assumption is that the IS will behave identically to the analyte, meaning any loss of analyte during extraction or any fluctuation in instrument signal will be mirrored by a proportional change in the IS signal.[9] By using the ratio of the analyte response to the IS response for quantification, these variations are effectively normalized, leading to greater accuracy and precision.[2]

This corrective power is most critical when combating the "matrix effect," a notorious phenomenon in liquid chromatography-mass spectrometry (LC-MS).[10] Co-eluting endogenous components from the biological matrix (e.g., lipids, salts, proteins) can interfere with the ionization of the analyte in the mass spectrometer's source, causing either ion suppression or enhancement.[10][11] This directly impacts the signal intensity and, without proper correction, leads to inaccurate quantification. Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, making it the most effective tool to counteract this insidious effect.[10][12]

Comparative Analysis: The Unrivaled Performance of SIL-IS

The choice of internal standard has a profound impact on data quality. While alternatives exist, they come with significant compromises that are generally unacceptable in a regulated context.

Internal Standard TypePrincipleAdvantagesDisadvantagesRegulatory View
Stable Isotope-Labeled (SIL) IS Analyte with atoms (e.g., ¹³C, ¹⁵N, ²H) replaced by their stable heavy isotopes.[2][13]- Nearly identical physicochemical properties to the analyte.[9]- Co-elutes with the analyte.- Experiences identical extraction recovery and matrix effects.[12]- Provides the highest accuracy and precision.- Higher cost of synthesis.- Requires careful design to ensure label stability and avoid isotopic crosstalk.[13]Strongly Recommended/Expected. The preferred choice for LC-MS assays.[5][14]
Structural Analog IS A molecule with a similar, but not identical, chemical structure.- More affordable and readily available than custom SIL-IS.- Different physicochemical properties.- May not co-elute perfectly with the analyte.- Experiences different extraction recovery and matrix effects, leading to incomplete and biased correction.[9]Use requires justification. Considered scientifically less sound than a SIL-IS.
No Internal Standard (External Calibration) Quantification is based solely on the absolute response of the analyte.- Simplest experimental setup.- Highly vulnerable to all sources of variability.- Prone to significant inaccuracy and imprecision due to uncorrected matrix effects and sample processing losses.Not acceptable for regulated bioanalysis. Fails to provide necessary data reliability.

A Self-Validating Experiment: Demonstrating the Superiority of SIL-IS

The justification for using a SIL-IS is not merely theoretical; it is empirically demonstrable. The following experimental design serves as a self-validating system, where the results inherently prove the robustness of the chosen method.

Objective:

To compare the accuracy and precision of quantifying "DrugX" in human plasma using a SIL-IS versus a structural analog IS and no IS.

Experimental Protocol:
  • Preparation of Standards: Prepare separate stock solutions of DrugX, its SIL-IS (¹³C₆-DrugX), and a structural analog IS.

  • Sample Spiking:

    • Aliquots of pooled human plasma are spiked with DrugX to prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • For each concentration level, create three sample sets (n=6 replicates per set).

    • Set A (No IS): Samples are processed without any internal standard.

    • Set B (Analog IS): A constant amount of the structural analog IS is added to each sample.

    • Set C (SIL-IS): A constant amount of ¹³C₆-DrugX is added to each sample.

  • Sample Extraction: Perform a protein precipitation extraction on all samples by adding acetonitrile, followed by vortexing and centrifugation to remove precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from all samples using a validated LC-MS/MS method.

  • Data Processing:

    • For Set A, calculate DrugX concentration based on its absolute peak area against an external calibration curve.

    • For Sets B and C, calculate the peak area ratio of DrugX to the respective IS. Determine DrugX concentration using this ratio against a calibration curve prepared in the same manner.

    • Calculate the accuracy (%Bias) and precision (%CV) for all QC replicates in each set.

Anticipated Results and Justification:
Data SetInternal StandardExpected Precision (%CV)Expected Accuracy (%Bias)Scientific Justification
Set A None>15%Potentially >±15%The results are directly impacted by any sample-to-sample variation in extraction efficiency and matrix effects, leading to poor precision and unpredictable accuracy.
Set B Structural Analog5-15%Potential for systematic bias (>±5%)The analog partially corrects for variability, but its different chemical nature means it does not perfectly track the analyte's behavior, especially concerning matrix effects, which can introduce a consistent bias.
Set C Stable Isotope-Labeled <5% <±5% The SIL-IS co-elutes and behaves identically to DrugX, providing robust and comprehensive correction for all sources of analytical variability. The low %CV and minimal bias validate the method's reliability.[12]

Visualizing the Logic: Workflow for IS Selection and Implementation

The decision to use a SIL-IS is a logical progression aimed at ensuring data integrity and regulatory compliance. This process, from method development to final submission, requires a structured approach.

G cluster_0 The Bioanalytical Challenge cluster_1 Internal Standard Choice cluster_2 Resulting Data Quality & Regulatory Outcome Problem Analyte in Complex Matrix Variability Sources of Variability (Matrix Effects, Sample Prep, Instrument Drift) Problem->Variability NoIS No IS Variability->NoIS AnalogIS Analog IS Variability->AnalogIS SIL_IS SIL-IS Variability->SIL_IS Reject Unreliable Data (Regulatory Rejection) NoIS->Reject Fails to compensate Question Potentially Biased Data (Regulatory Scrutiny) AnalogIS->Question Partially compensates Accept Reliable & Defensible Data (Regulatory Acceptance) SIL_IS->Accept Effectively compensates

Figure 1. Decision logic for internal standard selection in regulated bioanalysis.

G Start Start: Method Development SIL_Select 1. SIL-IS Selection & Characterization - Stable label position - High isotopic purity - Sufficient mass difference (>3 Da) Start->SIL_Select Optimization 2. LC-MS/MS Method Optimization - Ensure co-elution of analyte and SIL-IS - Confirm no crosstalk SIL_Select->Optimization Validation 3. Full Method Validation (per ICH M10 / FDA Guidelines) - Accuracy, Precision, Selectivity - Matrix Effect, Stability Optimization->Validation Analysis 4. Study Sample Analysis - Monitor IS response across the run - Apply pre-defined acceptance criteria Validation->Analysis Reporting 5. Data Reporting & Submission - Document method and validation results Analysis->Reporting End End: Regulatory Approval Reporting->End

Figure 2. Workflow for implementing a SIL-IS in a regulated bioanalytical method.

Conclusion

In regulated bioanalysis, the pursuit of unimpeachable data quality is non-negotiable. The use of a stable isotope-labeled internal standard is the most scientifically robust strategy to mitigate the myriad variables that can compromise analytical accuracy and precision. By perfectly mimicking the analyte's behavior from extraction to detection, the SIL-IS provides the most effective correction for matrix effects and procedural losses. This ensures that the final reported concentrations are a true and reliable reflection of their levels in the study samples. For researchers, scientists, and drug development professionals, embracing the SIL-IS is a direct investment in the integrity of their data, the success of their regulatory submissions, and the ultimate safety of the patients they serve.

References

A Senior Application Scientist's Guide to Assessing Specificity and Selectivity with 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Folate-Based Cancer Therapy

The folate-mediated one-carbon (1C) metabolism pathway is a cornerstone of cellular proliferation, providing the necessary building blocks for DNA synthesis and repair.[1] This makes it a prime target in oncology. For decades, antifolate drugs like methotrexate (MTX) have been used to disrupt this pathway, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR).[2][3] However, the efficacy of such drugs is often hampered by a lack of selectivity, leading to toxicity in healthy, rapidly dividing cells and the development of resistance.

Folitixorin, the active form of which is 5,10-methylenetetrahydrofolate, represents a more refined therapeutic strategy. Unlike leucovorin, which requires metabolic activation, folitixorin directly participates in the folate cycle.[4][5] It is primarily used as a biomodulator to enhance the cytotoxicity of fluoropyrimidines like 5-fluorouracil (5-FU) by stabilizing the inhibitory complex with thymidylate synthase (TS), a key enzyme in DNA synthesis.[4][5] This approach aims to selectively potentiate the anticancer effects of 5-FU within tumor cells.

To rigorously validate the specificity and selectivity of novel folate-based therapies and accurately quantify their cellular uptake and metabolic fate, highly precise analytical methods are paramount. This is where isotopically labeled internal standards become indispensable. "9,10-Dehydro Folitixorin-(phenylene-d4) Chloride"[6][7][8] is a deuterated analog designed for use in Liquid Chromatography-Mass Spectrometry (LC-MS) based bioanalysis.[9][10][11] Its role is to correct for variability during sample preparation and analysis, ensuring that the quantitative data underpinning our assessments of specificity and selectivity are both accurate and reproducible.[12][13] This guide provides an in-depth framework for leveraging this critical tool in a comprehensive assessment pipeline.

The Analytical Foundation: Isotope Dilution Mass Spectrometry

Before delving into biological assays, it's crucial to understand why a deuterated internal standard is the gold standard for quantitative bioanalysis. The core principle is isotope dilution. A known quantity of the deuterated standard, which is chemically identical to the analyte (Folitixorin) but has a higher mass, is added to every sample at the very beginning of the workflow.[10][11]

Because the deuterated standard and the analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or matrix-induced signal suppression/enhancement will affect both compounds equally.[10][12] The mass spectrometer can distinguish between the two based on their mass difference. Therefore, the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measure of the analyte's concentration, irrespective of experimental variations.[10]

cluster_0 Sample Preparation & Analysis cluster_1 Data Processing Sample Biological Sample (Analyte + Unknown Variations) Add_IS Add Known Amount of This compound (Internal Standard - IS) Sample->Add_IS Extraction Extraction & Cleanup (Analyte and IS experience same loss) Add_IS->Extraction LCMS LC-MS Analysis (Analyte and IS experience same matrix effects) Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Calculate Analyte Concentration (Ratio is proportional to concentration) Ratio->Concentration

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Part 1: Assessing Target Specificity

Specificity refers to the ability of a drug to interact with its intended molecular target. For folate-based drugs, the primary targets are enzymes within the one-carbon metabolism pathway.[14][15]

Key Experiment: In Vitro Enzyme Inhibition Assay

The most direct way to assess specificity is to measure a compound's ability to inhibit its target enzyme. For a classic antifolate like methotrexate, the target is DHFR.[2][3] For Folitixorin's role as a 5-FU modulator, the key interaction involves stabilizing the FdUMP-TS complex.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against its primary target enzyme(s) and relevant off-target enzymes within the same pathway.

Methodology: DHFR Inhibition Assay (Example)

This protocol describes a common method for assessing DHFR inhibition, which can be adapted for other enzymes.[2][3][16]

  • Reagent Preparation :

    • Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Reconstitute human recombinant DHFR enzyme to a working concentration.

    • Prepare a solution of the substrate, dihydrofolate (DHF).

    • Prepare a solution of the cofactor, NADPH.

    • Prepare serial dilutions of the test compound (e.g., Folitixorin, Methotrexate) and a vehicle control (e.g., DMSO).

  • Assay Procedure (96-well format) :

    • To each well, add assay buffer, NADPH, and the test compound dilution (or vehicle).

    • Initiate the reaction by adding the DHFR enzyme.

    • Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Start the measurement by adding the DHF substrate.

  • Data Acquisition :

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP+ results in a decreased absorbance at this wavelength.[2]

  • Data Analysis :

    • Calculate the initial reaction velocity for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression fit (dose-response curve).[16]

Comparative Data Interpretation:

CompoundTarget EnzymeOff-Target EnzymeSelectivity Index
DHFR IC50 (nM) Thymidylate Synthase IC50 (nM) (IC50 Off-Target / IC50 Target)
Methotrexate 5>10,000>2000
Folitixorin >10,000N/A (Modulator)N/A
Compound X 151500100

This table presents hypothetical data for illustrative purposes. A higher selectivity index indicates greater specificity for the intended target.[16]

Part 2: Evaluating Cellular Selectivity

Selectivity in a cellular context refers to a compound's ability to exert a greater therapeutic effect on cancer cells compared to healthy, non-malignant cells.[17] This is a critical parameter for predicting the therapeutic window of a drug.

Key Experiment: Comparative Cell Viability Assay

Objective: To compare the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines versus normal, non-transformed cell lines.

Methodology: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Cell Culture :

    • Select a panel of cell lines. For example:

      • Cancer Lines: HT-29 (Colorectal), MCF-7 (Breast)

      • Non-Malignant Lines: CCD-841CoN (Normal Colon), MCF-10A (Normal Breast)

    • Culture cells to ~80% confluency under standard conditions.

  • Cell Plating :

    • Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds (e.g., Folitixorin + 5-FU, Methotrexate).

    • Remove the culture medium from the plates and add fresh medium containing the compound dilutions. Include a vehicle-only control.

    • Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay Procedure :

    • Equilibrate the plates and the assay reagent to room temperature.

    • Add the lytic/luminescence reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition :

    • Measure luminescence using a plate-reading luminometer.

Leveraging the Deuterated Standard for Uptake Analysis:

To understand why selectivity is observed, it's crucial to quantify drug uptake. This is where This compound is used.

  • Parallel Experiment : Run a parallel plate under the same conditions.

  • Sample Collection : At the end of the treatment period, wash the cells with ice-cold PBS, and then lyse them.

  • Internal Standard Spiking : Add a precise amount of This compound to each cell lysate.

  • Sample Preparation : Perform protein precipitation (e.g., with cold acetonitrile) and centrifugation.

  • LC-MS Analysis : Analyze the supernatant to quantify the intracellular concentration of the parent drug (Folitixorin). The deuterated standard allows for accurate quantification by correcting for any differences in sample processing and matrix effects between the different cell lines.[9][10]

Comparative Data Interpretation:

CompoundCell LineTypeGI50 (µM)Intracellular Drug [µM]
Methotrexate HT-29Cancer0.52.1
CCD-841CoNNormal1.51.8
Folitixorin + 5-FU HT-29Cancer2.05.5
CCD-841CoNNormal15.01.2

This table presents hypothetical data for illustrative purposes. GI50 is the concentration causing 50% growth inhibition. This data would suggest that the Folitixorin/5-FU combination is more selective because its cytotoxic effect is greater in cancer cells, potentially due to higher intracellular accumulation.

cluster_0 Experimental Setup cluster_1 Analysis Workflow start Prepare Cancer & Normal Cell Lines in Parallel treat Treat with Drug (e.g., Folitixorin + 5-FU) start->treat plate_a Plate A: Viability Assay (72h) treat->plate_a plate_b Plate B: Drug Uptake (72h) treat->plate_b lum Measure Luminescence plate_a->lum lyse Lyse Cells plate_b->lyse gi50 Calculate GI50 Values lum->gi50 compare Compare GI50 and Uptake between Cell Lines gi50->compare add_is Spike with Deuterated IS lyse->add_is lcms Quantify Drug via LC-MS add_is->lcms lcms->compare

Caption: Workflow for Assessing Cellular Selectivity.

Conclusion: An Integrated Approach to Drug Assessment

The robust evaluation of a drug candidate's specificity and selectivity is non-negotiable. It requires a multi-faceted approach that combines biochemical assays to confirm on-target activity with cell-based models to assess the therapeutic window. The accuracy of these assessments, particularly when comparing drug accumulation in different biological systems, is fundamentally dependent on the quality of the analytical methods used.

The use of a stable, isotopically labeled internal standard like This compound is not merely a technical detail; it is the bedrock of trustworthy quantitative bioanalysis. By enabling precise and accurate measurements, it provides the high-quality data needed to make informed decisions, de-risk drug development pipelines, and ultimately design safer and more effective therapies.

References

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